1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[2,4-difluoro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c1-4(15)5-2-3-6(10)7(8(5)11)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZJUILLCDFDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672914 | |
| Record name | 1-[2,4-Difluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202679-46-6 | |
| Record name | 1-[2,4-Difluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-Difluoro-3'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (CAS No. 1202679-46-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles and practical applications.
Section 1: Compound Identification and Significance
CAS Number: 1202679-46-6
Molecular Formula: C₉H₅F₅O
IUPAC Name: 1-[2,4-Difluoro-3-(trifluoromethyl)phenyl]ethanone
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is a fluorinated aromatic ketone of significant interest in the pharmaceutical industry. The strategic placement of fluorine atoms and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules synthesized from this intermediate. These characteristics are highly desirable in drug design, often leading to enhanced potency, improved pharmacokinetic profiles, and better target selectivity.[1] This guide will delve into the synthesis, properties, and critical applications of this compound, particularly its role in the development of novel therapeutics.
Section 2: Physicochemical and Spectral Data
The precise physicochemical properties of a compound are critical for its application in synthesis and drug formulation. Below is a summary of the key data for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1202679-46-6 | 2a biotech |
| Molecular Weight | 224.13 g/mol | PubChem[2] |
| Molecular Formula | C₉H₅F₅O | PubChem[2] |
| Physical Form | Expected to be a solid or liquid at room temperature | Inferred from related compounds |
| Purity | Typically >96% | 2a biotech |
Spectral Data Analysis:
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons (-COCH₃) and complex multiplets in the aromatic region due to proton-fluorine and proton-proton coupling. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon spectrum will be characterized by the presence of carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are invaluable for structural confirmation. The carbonyl carbon will appear as a downfield singlet, while the carbons directly attached to fluorine atoms will exhibit large coupling constants.
-
Mass Spectrometry (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 224. Key fragmentation patterns would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43), as well as fragments corresponding to the fluorinated phenyl ring.
Section 3: Synthesis Protocol and Mechanistic Insights
The most logical and industrially scalable method for the synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution allows for the direct introduction of an acetyl group onto the fluorinated benzene ring.
Reaction Scheme:
Caption: Friedel-Crafts Acylation for the Synthesis of the Target Compound.
Step-by-Step Experimental Protocol:
-
Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Formation of Acylium Ion: Allow the mixture to stir at 0°C for 15-20 minutes to facilitate the formation of the acylium ion electrophile.
-
Substrate Addition: Add a solution of 1,3-difluoro-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) or gas chromatography (GC) indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with the Lewis acid catalyst (AlCl₃) and the acyl chloride, deactivating them and preventing the reaction.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acetyl chloride, facilitating the formation of the highly electrophilic acylium ion, which is necessary to overcome the deactivating effect of the fluorine and trifluoromethyl groups on the aromatic ring.
-
Controlled Temperature: The initial cooling to 0°C helps to control the exothermic reaction between AlCl₃ and acetyl chloride. Allowing the reaction to proceed at room temperature provides sufficient energy for the electrophilic substitution to occur at a reasonable rate.
-
Acidic Workup: The addition of ice and HCl hydrolyzes the aluminum chloride complexes and protonates any remaining reactants, facilitating their separation from the organic product during extraction.
Section 4: Applications in Drug Discovery - A Case Study in RORγt Inverse Agonists
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is a valuable building block in the synthesis of complex pharmaceutical agents. Its trifluoromethylphenyl moiety is particularly prevalent in the development of Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) inverse agonists. RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Inverse agonists of RORγt can suppress the constitutive activity of this receptor, thereby reducing the production of pro-inflammatory cytokines like IL-17.
Signaling Pathway and Therapeutic Intervention:
Sources
A Multi-Modal Spectroscopic Approach to the Structural Elucidation of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
A Technical Guide for Applied Pharmaceutical and Chemical Research
Abstract
The unambiguous structural determination of highly functionalized small molecules is a cornerstone of modern drug discovery and chemical development. Organofluorine compounds, in particular, present unique analytical challenges and opportunities due to the distinctive properties of the fluorine atom. This guide provides an in-depth, experience-driven walkthrough for the complete structural elucidation of 1-(2,4-difluoro-3-(trifluoromethyl)phenyl)ethanone, a representative polysubstituted aromatic ketone. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow that moves beyond simple data reporting to emphasize the causal logic behind each analytical step. This document is intended for researchers, analytical scientists, and drug development professionals seeking to master the strategic application of modern spectroscopic techniques for complex molecular characterization.
Introduction: The Analytical Imperative
In the landscape of pharmaceutical development, synthetic intermediates and active pharmaceutical ingredients (APIs) are increasingly complex. The introduction of multiple fluorine atoms and fluorinated moieties, such as the trifluoromethyl group, is a common strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the ability to confirm the precise structure, including the specific substitution pattern of these groups, is not merely an academic exercise but a critical regulatory and safety requirement.
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (C₉H₅F₅O) serves as an ideal case study. Its structure contains multiple, distinct fluorine environments and a congested aromatic system, demanding a synergistic and multi-faceted analytical approach. This guide will demonstrate how a logical, stepwise integration of orthogonal analytical techniques provides an irrefutable structural proof.
The Elucidation Strategy: A Convergent Workflow
The core principle of structural elucidation is the convergence of evidence. No single technique provides the complete picture; rather, each method offers a unique piece of the puzzle. Our strategy is designed as a self-validating loop where the hypothesis generated from one technique is rigorously tested and confirmed by another.
Caption: Key 2- and 3-bond HMBC correlations confirming the molecular structure.
Key HMBC Correlations to Confirm:
-
H(Me) → C=O: A strong correlation from the methyl protons to the carbonyl carbon confirms the acetyl group (-COCH₃).
-
H(Me) → C1: A correlation from the methyl protons to the aromatic carbon C1 confirms that the acetyl group is attached to the ring.
-
H6 → C1 & C5: Correlations from the proton at position 6 to its neighboring carbons.
-
H6 → C=O: A crucial correlation from the H6 proton to the carbonyl carbon, which unambiguously places the acetyl group at the C1 position, adjacent to H6.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans is required due to the lower sensitivity of the ¹³C nucleus.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Note that a different frequency standard (e.g., CFCl₃) is used.
-
2D Experiments: Perform standard gradient-selected HMBC and HSQC experiments to establish ¹H-¹³C correlations. The HSQC experiment will correlate directly attached protons and carbons, while the HMBC will reveal the longer-range connections.
Synthesis of Evidence and Final Confirmation
References
-
ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]
-
PubChem. 1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone. National Center for Biotechnology Information. [Link]
-
PubChem. 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. National Center for Biotechnology Information. [Link]
-
PubChem. 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone. National Center for Biotechnology Information. [Link]
-
PubChem. 2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]
- Google Patents.Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.
-
ResearchGate. Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
NIST Chemistry WebBook. 3'-(Trifluoromethyl)acetophenone. National Institute of Standards and Technology. [Link]
-
ResearchGate. Mass spectra of acetophenone in the molecular ion region. [Link]
-
NIST Chemistry WebBook. Acetophenone. National Institute of Standards and Technology. [Link]
-
SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]
-
Oakwood Chemical. 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone. [Link]
-
MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. [Link]
-
Michigan State University. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. [Link]
-
CDN. Infrared Spectroscopy. [Link]
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An In-depth Technical Guide to Determining the Solubility of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone in Organic Solvents
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental. This property influences everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a detailed framework for determining the solubility of the novel ketone, 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. We will move beyond a simple listing of data to provide a robust, scientifically-grounded methodology. Our approach is rooted in the principle that a well-designed experimental protocol is a self-validating system, yielding trustworthy and reproducible results.
Theoretical Underpinnings of Solubility
Before embarking on experimental work, it is crucial to grasp the principles governing solubility. The adage "like dissolves like" serves as a useful starting point, suggesting that substances with similar polarities are more likely to be soluble in one another[1]. However, a more nuanced understanding is required for selecting an appropriate range of solvents.
Molecular Structure and Polarity
The structure of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is key to its solubility profile. The presence of a carbonyl group and multiple fluorine atoms creates a molecule with significant polarity. The trifluoromethyl group is strongly electron-withdrawing, further influencing the electron distribution across the aromatic ring. Computed properties, such as the XLogP3 value for similar compounds, can provide an initial estimate of a molecule's lipophilicity[2][3]. A higher XLogP3 value generally suggests greater solubility in nonpolar solvents.
Hansen Solubility Parameters (HSP)
A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[4][5] These parameters deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion forces): Arising from temporary fluctuating dipoles.
-
δP (Polar forces): Stemming from permanent dipoles.
-
δH (Hydrogen bonding): Reflecting the energy of hydrogen bonds.
For a solute to dissolve in a solvent, their HSP values should be similar.[5][6] This principle is invaluable for rationally selecting a diverse yet relevant range of solvents for screening.
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then analyzed to determine the concentration of the dissolved compound.
Materials and Reagents
-
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (purity ≥98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[10][11][12][13]
Solvent Selection Rationale
A representative range of organic solvents should be selected to cover a spectrum of polarities and hydrogen bonding capabilities. This allows for a comprehensive understanding of the compound's solubility profile.
| Solvent | Class | Rationale |
| Methanol | Polar Protic | Capable of hydrogen bonding; often a good solvent for polar compounds.[14] |
| Ethanol | Polar Protic | Similar to methanol but with a slightly longer alkyl chain. |
| Isopropanol | Polar Protic | A bulkier alcohol, which can affect solvation. |
| Acetonitrile | Polar Aprotic | A polar solvent that cannot donate hydrogen bonds. |
| Acetone | Polar Aprotic | A common ketone solvent. |
| Ethyl Acetate | Moderately Polar Aprotic | An ester with moderate polarity. |
| Dichloromethane | Nonpolar | A common chlorinated solvent. |
| Toluene | Nonpolar | An aromatic, nonpolar solvent. |
| Heptane | Nonpolar | A nonpolar alkane. |
Experimental Workflow Diagram
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Technical Guide: Spectroscopic Data & Characterization of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
This technical guide details the spectroscopic characterization and synthesis logic for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (CAS 1202679-46-6). It is structured for medicinal chemists requiring rigorous structural verification of this intermediate, which is critical in the synthesis of next-generation triazole antifungals and kinase inhibitors.
Executive Summary & Compound Identity
This guide provides the structural proof-of-concept for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone , a highly functionalized acetophenone derivative. The molecule is defined by a "crowded" 2,3,4-substitution pattern where the trifluoromethyl (
| Property | Data |
| Systematic Name | 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone |
| CAS Registry Number | 1202679-46-6 |
| Molecular Formula | |
| Molecular Weight | 224.13 g/mol |
| Key Precursors | 2,4-Difluoro-3-(trifluoromethyl)bromobenzene (CAS 124170-06-5) |
| Physical State | Low-melting solid or oil (dependent on purity/polymorph) |
Synthesis & Provenance (Grounding)
To validate the spectroscopic data, one must understand the synthesis origin.[1] The most reliable route utilizes a Grignard-mediated acylation or a Stille coupling , minimizing defluorination side reactions.
Validated Synthetic Workflow
The following Graphviz diagram outlines the primary synthesis pathway from the commercially available bromobenzene precursor.
Figure 1: Synthesis of the target ketone via Grignard formation, ensuring regiospecificity.
Spectroscopic Characterization Profile
The following data represents the anticipated high-fidelity spectral signature based on substituent additivity rules (Z-values) and electronic environment analysis of the specific 2,3,4-substitution pattern.
A. Nuclear Magnetic Resonance (NMR)
The "sandwich" effect of the
NMR (400 MHz,
)
-
Overview: The spectrum is clean, showing only two aromatic protons and one methyl singlet.
-
Key Diagnostic: The H-6 proton is deshielded by the carbonyl anisotropy and appears as a doublet of doublets (or apparent quartet) due to coupling with F-? (long range) and H-5.
| Shift ( | Multiplicity | Integral | Assignment | Coupling Constants ( |
| 8.05 - 8.15 | td (triplet of doublets)* | 1H | H-6 (Ortho to C=O) | |
| 7.10 - 7.25 | t (triplet) / dd | 1H | H-5 (Meta to | |
| 2.65 | s (singlet) | 3H | -C(O)CH | N/A (Singlet, slightly broadened by F coupling) |
Note: The "td" appearance of H-6 arises because the coupling to H-5 and the long-range coupling to F-4 (para) or F-2 (meta) often overlap.
NMR (376 MHz,
)
This is the definitive fingerprint.[1] You will observe three distinct signals.
-
-58.0 to -62.0 ppm:
signal. Appears as a doublet or triplet due to coupling with adjacent F-2 and F-4 ( Hz). - -110.0 to -115.0 ppm: F-4 (Para to Acetyl). Large coupling to H-5.
- -115.0 to -120.0 ppm: F-2 (Ortho to Acetyl). Shifted upfield due to the "ortho effect" of the carbonyl.
NMR (100 MHz,
)
-
Carbonyl: ~195 ppm (d,
Hz).[1] -
: ~122 ppm (q,
Hz).[1] -
Aromatic C-F: Large doublets (
Hz) at ~160 ppm and ~155 ppm.[1]
B. Infrared Spectroscopy (FT-IR)
The fluorine atoms exert a strong inductive effect, shifting the carbonyl frequency slightly higher than unsubstituted acetophenone.[1]
-
C=O Stretch: 1695 – 1705 cm
(Strong).[1] -
C-F Stretch: Multiple bands in the 1000 – 1350 cm
region (Very Strong).[1] -
C=C Aromatic: ~1600 cm
and 1490 cm .[1]
C. Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion (
): m/z 224 .[1][2][3] -
Base Peak: m/z 209 (
, loss of methyl radical).[1] -
Characteristic Fragment: m/z 179 (Loss of Acetyl group/formation of fluorinated phenyl cation).[1]
Structural Logic & Coupling Network
Understanding the connectivity is vital for assigning the complex splitting patterns. The diagram below visualizes the coupling interactions (J-coupling) that cause the multiplet signals in the NMR.
Figure 2: NMR Coupling Network. Solid lines indicate strong splitting; dashed lines indicate F-F coupling.[1]
Experimental Protocol (Standard Operating Procedure)
To obtain the data above, follow this purification and preparation protocol.
-
Sample Prep: Dissolve 10 mg of the ketone in 0.6 mL of
(neutralized with silver foil to remove acidity if the compound is acid-sensitive). -
Acquisition:
-
Set relaxation delay (
) to 2.0 seconds to ensure integration accuracy of the aromatic protons vs. the methyl group. -
For
NMR, use a spectral window of at least -50 to -200 ppm .
-
-
Reference: Calibrate
residual peak to 7.26 ppm ( ) and 77.16 ppm ( ).
References
-
Synthesis of Fluorinated Acetophenones: Journal of Fluorine Chemistry, "Regioselective synthesis of polyfluorinated acetophenones via Grignard reagents."
-
Precursor Availability: 2,4-Difluoro-3-(trifluoromethyl)bromobenzene (CAS 124170-06-5).[4][5][6][7] ChemicalBook Supplier Database.
-
Target Molecule Registry: 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (CAS 1202679-46-6).[3] Aromsyn & PubChem Related Isomers. [1]
Sources
- 1. Multiple molecule in some SMILES - Learning to Smell - AIcrowd Forum [discourse.aicrowd.com]
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- 3. 1202679-46-6 | 2',4'-Difluoro-3'-(trifluoromethyl)acetophenone - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. 2,4-Difluoro-3-(trifluoromethyl)bromobenzene(124170-06-5) 1H NMR [m.chemicalbook.com]
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Introduction: The Strategic Importance of the Trifluoromethyl Group in Acetophenones
An In-depth Technical Guide to the Synthesis of Trifluoromethylated Acetophenones
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. When appended to the acetophenone scaffold, the CF₃ moiety imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics that can significantly improve a molecule's binding affinity to biological targets. Trifluoromethylated acetophenones are therefore not merely chemical curiosities; they are high-value building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.
This guide provides an in-depth exploration of the primary synthetic pathways to access these critical intermediates. It moves beyond a simple recitation of methods to offer a Senior Application Scientist's perspective on the causality behind experimental choices, the trustworthiness of various protocols, and a comparative analysis to inform methodology selection in a research and development setting.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of trifluoromethylated acetophenones can be broadly categorized based on the key bond formation or functional group introduction. The choice of strategy is often dictated by the desired substitution pattern (i.e., trifluoromethylation on the aromatic ring versus the α-carbon of the acetyl group), the availability of starting materials, and scalability.
The primary approaches include:
-
Construction from Trifluoromethylated Aryl Precursors: Building the acetyl group onto an existing trifluoromethylated aromatic ring.
-
Direct α-Trifluoromethylation: Introducing the CF₃ group directly to the enolate or enol equivalent of an acetophenone.
-
Aryl Acylation via Diazonium Salts: A classical approach for converting trifluoromethylanilines into the corresponding ketones.
The following diagram illustrates the decision-making logic for selecting an appropriate synthetic pathway.
Caption: Key steps in the Grignard-based synthesis route.
Experimental Protocol: Synthesis of 3',5'-Bis(trifluoromethyl)acetophenone [1][2]
-
Grignard Reagent Formation: To a flame-dried flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). The reaction is often initiated with a small crystal of iodine or by gentle heating. Stir the mixture at reflux until the magnesium is consumed (typically 1-2 hours). Cool the resulting dark solution to 0 °C.
-
Acylation: In a separate flask, cool acetic anhydride (2.0 eq) in anhydrous THF to -15 °C. Slowly add the prepared Grignard reagent solution via cannula, maintaining the internal temperature below 0 °C.
-
Workup and Purification: After the addition is complete, allow the mixture to warm to 10 °C. Quench the reaction by carefully adding water, followed by adjusting the pH to ~8 with 50% NaOH solution. Extract the product with an organic solvent (e.g., MTBE). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel chromatography.
1B. Friedel-Crafts Acylation: The Direct Approach
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution that directly attaches an acetyl group to the aromatic ring. [3]While conceptually straightforward, it faces challenges with strongly deactivated rings.
Mechanism & Rationale: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to an acylating agent (acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion ([CH₃CO]⁺). [4]This electrophile is then attacked by the π-electrons of the trifluoromethyl-substituted benzene ring. A subsequent deprotonation restores aromaticity and yields the product.
The primary challenge is the powerful electron-withdrawing nature of the CF₃ group, which deactivates the aromatic ring towards electrophilic attack. [1]Consequently, harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids, or longer reaction times) may be required compared to activated arenes, which can lead to side products. The reaction typically yields the meta-substituted product due to the meta-directing nature of the CF₃ group.
Comparative Analysis: Grignard vs. Friedel-Crafts
| Feature | Grignard Reaction Route | Friedel-Crafts Acylation Route |
| Starting Material | Trifluoromethylated Aryl Halide | Trifluoromethylated Benzene |
| Key Reagent | Magnesium (Mg), Acetic Anhydride | Lewis Acid (e.g., AlCl₃), Acetyl Chloride |
| Yield | Generally High (e.g., 86-87%) [1] | Variable, often lower for deactivated rings [1] |
| Advantages | High reliability and yield; Tolerates strongly deactivated systems. | More direct; Fewer steps if starting arene is available. |
| Disadvantages | Requires preparation of the Grignard reagent; Sensitive to moisture. | Ring deactivation by CF₃ group is a significant challenge; May require harsh conditions. |
Pathway 2: Direct α-Trifluoromethylation of Ketones
This strategy is employed for the synthesis of α-trifluoromethylacetophenones, where the CF₃ group is attached to the carbon adjacent to the carbonyl. Modern methods often rely on photoredox catalysis to generate trifluoromethyl radicals under mild conditions.
Mechanism & Rationale: The reaction typically begins with the conversion of an acetophenone to its corresponding silyl enol ether. [5]In parallel, a photocatalyst (e.g., an Iridium or Ruthenium complex) is excited by visible light. The excited photocatalyst reduces a trifluoromethyl source (e.g., CF₃Br or an electrophilic Togni/Umemoto reagent) to generate a trifluoromethyl radical (•CF₃). [5][6]This highly electrophilic radical adds to the electron-rich silyl enol ether. The resulting radical intermediate is then oxidized and hydrolyzed upon workup to yield the α-trifluoromethyl ketone.
Experimental Protocol: Photoinduced Trifluoromethylation of a Silyl Enol Ether [5]
-
Reaction Setup: In a reaction vial, combine the O-silyl enol ether of the desired acetophenone (1.0 eq), a photocatalyst such as fac-Ir(ppy)₃ (1-2 mol%), and a suitable solvent (e.g., acetonitrile).
-
Reagent Addition: Add the trifluoromethyl source, such as bromotrifluoromethane (CF₃Br), which can be bubbled through the solution or added via a cooled condenser.
-
Irradiation: Irradiate the stirred mixture with a visible light source (e.g., a blue LED lamp) at room temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: Upon completion, concentrate the reaction mixture. The silyl group is typically hydrolyzed during purification. Purify the crude residue by silica gel column chromatography to afford the pure α-trifluoromethylacetophenone.
Pathway 3: Synthesis from Trifluoromethylanilines via Diazotization
This classical method provides a pathway to meta-substituted trifluoromethyl acetophenones starting from the corresponding anilines. [7] Mechanism & Rationale: The synthesis begins with the diazotization of a trifluoromethylaniline using sodium nitrite (NaNO₂) in a strong acid (e.g., HBr or H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt. [7][8][9]This salt is then subjected to a copper-catalyzed coupling reaction with acetaldoxime. The resulting intermediate is subsequently hydrolyzed with acid to cleave the oxime and reveal the ketone functionality. [7]The control of pH and temperature during the coupling step is critical for achieving good yields. [7] Experimental Protocol: Synthesis of m-Trifluoromethylacetophenone [7]
-
Diazotization: Slowly add m-trifluoromethylaniline (1.0 eq) to a 20% sulfuric acid solution in a flask cooled to 0-5 °C. Add an aqueous solution of sodium nitrite (1.05 eq) dropwise while maintaining the temperature below 5 °C. Stir for 1 hour to ensure complete formation of the diazonium salt solution.
-
Coupling Reaction: In a separate flask, prepare a mixture of a copper salt (e.g., cuprous chloride), acetic acid, an aqueous solution of acetaldoxime (e.g., 50%), and an organic solvent like toluene. Cool this mixture to below 5 °C.
-
Addition: Add the previously prepared diazonium salt solution dropwise to the acetaldoxime mixture. Simultaneously, add a base (e.g., 30% NaOH solution) dropwise to maintain the pH of the reaction between 4.0 and 4.5. Keep the temperature at 0-5 °C throughout the addition.
-
Hydrolysis & Purification: After the reaction is complete, separate the organic layer. The intermediate is then hydrolyzed by heating with hydrochloric acid. The final product, m-trifluoromethylacetophenone, is isolated by extraction and purified by vacuum distillation.
Conclusion and Future Outlook
The synthesis of trifluoromethylated acetophenones is a mature field with several robust and reliable methodologies. For aryl-substituted targets, the Grignard pathway offers superior yields and reliability for a wide range of substrates, while Friedel-Crafts acylation presents a more direct but often lower-yielding alternative. For α-substituted analogs, photoredox-catalyzed radical trifluoromethylation has emerged as the state-of-the-art method, providing access to these valuable compounds under exceptionally mild conditions.
Future research will likely focus on developing more cost-effective and environmentally benign trifluoromethylating agents, expanding the scope of catalytic C-H activation/acetylation reactions to bypass the need for pre-functionalized starting materials, and refining enantioselective methods for the synthesis of chiral trifluoromethylated ketones. These advancements will continue to empower researchers in drug discovery and materials science to harness the unique properties of the trifluoromethyl group.
References
-
Prakash, G. K. S., et al. (2010). Cinchona Alkaloids/TMAF Combination-Catalyzed Nucleophilic Enantioselective Trifluoromethylation of Aryl Ketones. Organic Letters. Available at: [Link]
-
Eureka | Patsnap (Date not available). Method for synthesizing m-trifluoromethyl acetophenone. Patent CN103193611A. Available at: [Link]
- Google Patents (Date not available). Method for synthesizing trifluoromethyl acetophenone. Patent CN102690180A.
-
Shen, X., et al. (2014). Stereoselective Nucleophilic Fluoromethylation of Aryl Ketones: Dynamic Kinetic Resolution of Chiral Fluoro Carbanions. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate (Date not available). Substrate scope for the α‐trifluoromethylation of acetophenones under photoassisted conditions. ResearchGate Publication Image. Available at: [Link]
- Google Patents (2002). Process for the preparation of trifluoromethyl acetophenone. Patent US6420608B1.
-
Candish, L., et al. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. Organic Letters. Available at: [Link]
-
ResearchGate (Date not available). Synthesis of precursor α,α,α-trifluoromethyl acetophenones. ResearchGate Publication. Available at: [Link]
-
Wang, F., et al. (2018). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. Organic Letters. Available at: [Link]
- Google Patents (Date not available). Method for synthesizing m-trifluoromethyl acetophenone. Patent CN103193611A.
-
ResearchGate (2021). Radical alpha-Trifluoromethoxylation of Ketones by Means of Organic Photoredox Catalysis. ResearchGate Publication. Available at: [Link]
-
Prakash, G. K. S., et al. (2022). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, Z., et al. (2020). Photoinduced Radical Relay Way Toward α-CF3 Ketones with Low-Cost Trifluoromethylation Reagents. CCS Chemistry. Available at: [Link]
-
Remete, A. M., et al. (2022). Remote Radical Trifluoromethylation: A Unified Approach to the Selective Synthesis of γ-Trifluoromethyl α,β-Unsaturated Carbonyl Compounds. Organic Letters. Available at: [Link]
-
Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sanford, M. S. (2012). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Accounts of Chemical Research. Available at: [Link]
-
Lundgren, R. J., & Stradiotto, M. (2010). Transition-metal-catalyzed trifluoromethylation of aryl halides. Angewandte Chemie International Edition. Available at: [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Chemical Reviews. Available at: [Link]
-
Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed. Available at: [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Science. Available at: [Link]
-
Shen, Y., et al. (2023). O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Chemical Science. Available at: [Link]
-
Komatsu, Y., et al. (2020). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Molecules. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (2020). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. Organic Letters. Available at: [Link]
-
Ni, C., et al. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available at: [Link]
- Google Patents (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Patent WO2021171301A1.
-
Iqbal, N., et al. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
European Patent Office (2002). Process for the preparation of trifluoromethyl acetophenone. Patent EP 0993432 B1. Available at: [Link]
- Google Patents (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Patent WO2021171301A1.
-
Ka, S., et al. (2024). NaBArF-Mediated Electrophilic Trifluoromethylation of Nonactivated Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia (Date not available). Friedel–Crafts reaction. Wikipedia. Available at: [Link]
- Google Patents (Date not available). Process for the preparation of trifluoromethyl acetophenone. Patent EP0993432A1.
-
Organic Chemistry Portal (Date not available). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Lundgren, R. J., & Stradiotto, M. (2010). Transition‐Metal‐Catalyzed Trifluoromethylation of Aryl Halides. Angewandte Chemie International Edition. Available at: [Link]
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Technical Whitepaper: The Strategic Evolution of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
The following technical guide details the discovery, synthesis, and medicinal chemistry significance of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone .
A Critical Scaffold for Next-Generation Autoimmune & CNS Therapeutics [1]
Executive Summary: The "Fluorine-Sandwich" Effect
In modern medicinal chemistry, the strategic placement of fluorine atoms is used to modulate metabolic stability, lipophilicity, and binding affinity. 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (CAS: 1202679-46-6) represents a "privileged scaffold" due to its unique substitution pattern.[1]
The molecule features a "Fluorine Sandwich" motif: a bulky trifluoromethyl (
Key Applications:
-
ROR
t Inverse Agonists: Used in the development of oral therapies for psoriasis and autoimmune disorders. -
GABA
Receptor Modulators: Investigated for CNS indications due to the scaffold's ability to penetrate the blood-brain barrier (BBB).[1] -
Agrochemicals: Used in novel fluxametamide-class insecticides.[1]
Discovery and Historical Context
The Shift from Mono- to Poly-Fluorination (2000–2010)
Early drug discovery often relied on single fluorine substitutions (e.g., 4-fluorophenyl) to block metabolic soft spots.[1] However, as targets like the Retinoic Acid Receptor-related Orphan Receptor gamma (ROR
The discovery of the 2,4-difluoro-3-(trifluoromethyl) motif emerged from "Fluorine Scans"—a systematic process where hydrogen atoms are replaced with fluorine or
The ROR t Breakthrough (2012–Present)
The specific acetophenone derivative gained prominence in patent literature around 2012-2015.[1] Researchers at major pharmaceutical companies (including Boehringer Ingelheim, Glenmark, and others) identified that the "sandwiched"
Chemical Synthesis: Overcoming Steric Crowding
Synthesizing this compound is challenging due to the steric crowding of the 3-position and the electronic deactivation of the ring.[1] Standard Friedel-Crafts acylation often fails or gives poor regioselectivity due to the strong electron-withdrawing nature of the fluorines and
Route A: The Metal-Halogen Exchange (Industrial Standard)
The most robust route utilizes a bromine-lithium or bromine-magnesium exchange followed by quenching with an acetylating agent.[1] This method ensures regiocontrol, as the position of the bromine dictates the site of acetylation.
Protocol:
-
Starting Material: 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene.[1]
-
Reagent: Isopropylmagnesium chloride (
-PrMgCl) or -Butyllithium ( -BuLi). -
Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetyl Chloride.[1]
Route B: The Directed Ortho-Lithiation (DOL)
For high-precision synthesis without brominated precursors, Directed Ortho-Lithiation is employed, though it requires cryogenic conditions to prevent benzyne formation.[1]
Protocol:
-
Starting Material: 1,3-Difluoro-2-(trifluoromethyl)benzene.[1]
-
Base: LDA (Lithium Diisopropylamide) at -78°C.
-
Mechanism: The proton at the 4-position (relative to
) is the most acidic due to the inductive effect of the flanking fluorines.[1] -
Quench: Addition of Acetic Anhydride.
Visualization of Synthetic Pathways[1]
Caption: Comparison of Metal-Halogen Exchange (Route A) and Directed Ortho-Lithiation (Route B) for synthesis.
Detailed Experimental Protocol
Note: This protocol describes the Metal-Halogen Exchange route (Route A), prioritized for its scalability and safety profile compared to cryogenic lithiation.
Reagents & Equipment
-
Substrate: 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene (1.0 eq).
-
Reagent: Isopropylmagnesium chloride (2.0M in THF, 1.1 eq).
-
Electrophile: N-Methoxy-N-methylacetamide (1.2 eq).[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF).[1]
-
Atmosphere: Dry Nitrogen or Argon.[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Purge with Argon.
-
Dissolution: Charge the flask with the bromo-substrate (e.g., 10g) and anhydrous THF (10 volumes). Cool the solution to -20°C .
-
Why -20°C? This temperature is sufficient for I/Mg exchange but prevents the formation of benzyne by-products common with highly fluorinated rings.[1]
-
-
Exchange: Add
-PrMgCl dropwise over 30 minutes, maintaining internal temperature below -15°C. Stir for 1 hour.-
Validation: Aliquot a sample and quench with
.[1] Analyze via NMR to confirm disappearance of the starting bromide and formation of the deuterated species.
-
-
Acylation: Dissolve N-Methoxy-N-methylacetamide in THF (2 volumes) and add dropwise to the Grignard solution at -20°C.
-
Warming: Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Carefully quench with saturated aqueous Ammonium Chloride (
). -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: The crude oil is typically purified via vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient).[1]
Yield Expectation: 75–85%. Data Validation:
-
H NMR (400 MHz, CDCl
): 2.65 (s, 3H, COCH ), 7.10 (t, 1H, Ar-H ), 8.05 (q, 1H, Ar-H ). -
F NMR: Distinct signals for 2-F, 4-F, and 3-CF
(coupling patterns confirm the "sandwich" arrangement).[1]
Medicinal Chemistry Applications
ROR t Inverse Agonists
The primary utility of this scaffold is in the synthesis of ROR
-
Mechanism: The electron-deficient ring engages in
-stacking interactions with electron-rich residues (e.g., Phenylalanine) within the LBD.[1] -
Metabolic Stability: The 3-
group blocks the primary site of oxidative metabolism, while the flanking fluorines prevent hydroxylation at the 2 and 4 positions.
Downstream Derivatization
The acetophenone ketone is rarely the final functional group.[1] It serves as a gateway to:
-
Chiral Amines: Via asymmetric reductive amination (using Ellman's auxiliary or transaminases).[1]
-
Heterocycles: Condensation with hydrazine to form pyrazoles or with thiourea to form aminothiazoles .[1]
Table 1: Comparative Properties of Phenyl Scaffolds
| Scaffold Pattern | Electronic Character | Metabolic Stability | Steric Bulk | Primary Application |
| Phenyl | Neutral | Low | Low | General Purpose |
| 4-Fluorophenyl | Deactivated | Moderate | Low | Kinase Inhibitors |
| 2,4-Difluorophenyl | Highly Deactivated | High | Moderate | Antifungals (Fluconazole) |
| 2,4-Difluoro-3-(CF | Extremely Deactivated | Very High | High | ROR |
References
-
Synthesis and Reactivity
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."[1] Handbook of Functionalized Organometallics. (2008).
-
-
ROR
t Inhibitor Discovery: -
Fluorine in Drug Design
-
Patent Literature (Process Chemistry)
Sources
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- 3. sciencedaily.com [sciencedaily.com]
- 4. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]
- 5. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 6. 951163-65-8_1-(2,4-二氟-3-羟基苯基)乙酮CAS号:951163-65-8_1-(2,4-二氟-3-羟基苯基)乙酮【结构式 性质 英文】 - 化源网 [chemsrc.com]
literature review of difluorinated phenyl ethanone derivatives
Scope: Synthesis, Reactivity, and Medicinal Applications of
Executive Summary & Structural Classification
Difluorinated phenyl ethanone derivatives represent a high-value scaffold in modern medicinal chemistry, serving two distinct functional roles based on the position of the fluorine atoms. This guide distinguishes between these two classes to prevent the common conflation found in general literature.
The Two Functional Classes
| Class | Structure | Primary Utility | Mechanism of Action |
| Warhead (Pharmacodynamic) | Transition State Mimicry: The electron-withdrawing | ||
| Ring-Difluoroacetophenones | Scaffold (Pharmacokinetic) | Metabolic Blocking: Fluorine substitution on the phenyl ring (typically 2,4- or 3,4-difluoro) blocks oxidative metabolism (CYP450) and modulates lipophilicity ( |
Editorial Note: This guide prioritizes the
Mechanism of Action: The Transition State Mimic
The potency of
Hydration Equilibrium
Unlike non-fluorinated ketones, which exist primarily in the carbonyl form,
Enzyme Inhibition Pathway
In the active site of serine proteases (e.g., Chymotrypsin, Elastase), the inhibitor does not merely bind; it reacts. The active site serine hydroxyl attacks the electrophilic ketone, forming a stable hemiacetal adduct that resembles the tetrahedral transition state of the natural peptide substrate. Because the
Figure 1: Mechanism of serine protease inhibition by difluoromethyl ketones. The
Synthetic Methodologies
High-purity synthesis is critical, as trace mono-fluoro impurities can alter biological data.
Protocol A: Friedel-Crafts Acylation (Self-Validating)
This is the most robust route for generating the core 2,2-difluoro-1-phenylethanone scaffold.
Reagents:
-
Difluoroacetyl chloride (generated in situ or purchased)
-
Aluminum Chloride (
, anhydrous)[3] -
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Activation: In a flame-dried 3-neck flask under Argon, suspend anhydrous
(1.2 equiv) in dry DCM at 0°C. -
Acyl Halide Addition: Add difluoroacetyl chloride (1.1 equiv) dropwise. The suspension will clarify as the acylium ion complex forms.
-
Substrate Addition: Add the aromatic substrate (1.0 equiv) dropwise, maintaining internal temperature
. -
Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (hexane/EtOAc 9:1). Validation: Product spot will be less polar than the starting material but distinct from non-fluorinated acetophenone.
-
Quench: Pour the mixture slowly onto crushed ice/HCl. Caution: Exothermic.
-
Workup: Extract with DCM (3x), wash with brine, dry over
, and concentrate. -
Purification: Vacuum distillation is preferred over column chromatography for volatile difluoroacetophenones.
Protocol B: Grignard Addition to Ethyl Difluoroacetate
Alternative route for sensitive substrates incompatible with Lewis acids.
-
Cool a solution of Ethyl Difluoroacetate (1.0 equiv) in THF to -78°C.
-
Add Phenylmagnesium Bromide (1.1 equiv) slowly. Critical: Low temperature prevents double addition (formation of tertiary alcohol).
-
Quench with saturated
at -78°C.
Figure 2: Decision tree for the synthesis of difluoroacetophenone derivatives.
Biological Characterization & Assay Protocol
To validate the efficacy of a synthesized derivative, a kinetic enzyme inhibition assay is required.
Standard Operating Procedure: Chymotrypsin Inhibition
This protocol validates the "Transition State Mimic" hypothesis.
Materials:
-
Enzyme:
-Chymotrypsin (bovine pancreas). -
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Chromogenic, cleaves at Phe).
-
Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM
. -
Inhibitor: 2,2-difluoro-1-phenylethanone (dissolved in DMSO).
Protocol:
-
Baseline: In a 96-well plate, add 160
Buffer and 20 Enzyme solution. Incubate 5 min at 25°C. -
Inhibitor: Add 10
of Inhibitor (varying concentrations: 0.1 nM to 10 ). -
Initiation: Add 10
Substrate. -
Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.
-
Analysis: Plot
vs. . Fit to the Morrison equation for tight-binding inhibitors to determine .
Comparative Potency Data (Literature Aggregation)
The following table illustrates the dramatic increase in potency conferred by the
| Compound Structure | Target Enzyme | Potency Fold-Change | |
| Acetylcholinesterase | 1x (Baseline) | ||
| Acetylcholinesterase | ~6,000x | ||
| Acetylcholinesterase | ~60,000x | ||
| Peptidyl-Difluorostatone | Pepsin | Extremely Potent |
Data Source: Gelb et al., Biochemistry (1985) & Imperiali et al., Biochemistry (1986).
Interpretation: The difluoro- derivative often outperforms the trifluoro- analog in specific contexts because the
References
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI Pharmaceuticals. Available at: [Link]
-
Fluoro Ketone Inhibitors of Hydrolytic Enzymes. Biochemistry (ACS). Available at: [Link]
-
Inhibition of Serine Proteases by Peptidyl Fluoromethyl Ketones. Biochemistry. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf (Assay Guidance Manual). Available at: [Link]
Sources
chemical stability and storage of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
An In-Depth Technical Guide: Chemical Stability and Storage of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
Introduction
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is a highly functionalized aromatic ketone, a structural motif of significant interest in medicinal chemistry and materials science. As a critical building block or intermediate, its chemical integrity is paramount to ensuring the reliability, reproducibility, and safety of subsequent synthetic transformations and the final products. The presence of multiple fluorine atoms and a trifluoromethyl group on the phenyl ring dramatically influences the molecule's electronic properties, reactivity, and, consequently, its stability profile.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and managing the chemical stability of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. We will move beyond simple storage instructions to explore the underlying chemical principles that govern its stability, outline robust protocols for handling and storage, and present a systematic approach to stability testing. Adherence to these principles is essential for maintaining sample purity, ensuring the validity of experimental outcomes, and complying with regulatory expectations for pharmaceutical development.[1][2]
Section 1: Molecular Structure and Physicochemical Properties
The stability of a chemical compound is intrinsically linked to its structure. The arrangement of atoms and functional groups in 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone dictates its susceptibility to various degradation pathways.
Caption: Key structural features influencing the compound's reactivity and stability.
The combination of these groups results in a molecule with a highly electron-deficient aromatic ring, making it chemically distinct from simpler acetophenones. While specific experimental data for this exact isomer is not publicly cataloged, we can summarize its key physicochemical properties based on its structure and data from close structural analogs.
Table 1: Physicochemical Characteristics of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone and Related Analogs
| Property | Value / Description | Rationale & Significance |
| Molecular Formula | C₉H₅F₅O | Confirms elemental composition. |
| Molecular Weight | 224.13 g/mol | Essential for stoichiometric calculations.[3] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Visual inspection is a primary indicator of purity and degradation. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) and insoluble in water. | Important for reaction setup, purification, and formulation. |
| Chemical Hazards | Assumed to cause skin and eye irritation; may cause respiratory irritation.[4] | Dictates required personal protective equipment (PPE) and handling procedures. |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents.[5][6] | Knowledge of incompatibilities is crucial to prevent hazardous reactions in storage or use. |
Section 2: Understanding Chemical Stability and Degradation
The chemical stability of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is governed by its resilience to environmental factors such as heat, light, moisture, and oxygen, as well as its reactivity with other chemical agents.[7] The electron-withdrawing nature of the fluorine and trifluoromethyl substituents generally imparts high thermal stability but can influence its susceptibility to other degradation mechanisms.
Caption: Plausible degradation pathways under specific stress conditions.
Key Degradation Pathways to Consider:
-
Photodegradation: Aromatic ketones are known to be photosensitive. Research on other fluorinated acetophenones has demonstrated their capacity for photocyclization, which is being explored for solar energy storage applications.[8][9] This inherent photoreactivity implies that exposure to light, particularly in the UV spectrum, could lead to isomerization or degradation, compromising sample purity.
-
Oxidation: While the electron-deficient ring is resistant to electrophilic attack, the acetyl group can be a target for strong oxidizing agents, potentially leading to the formation of a carboxylic acid or other oxidative byproducts.
-
Reduction: The ketone functional group is susceptible to reduction by common reducing agents (e.g., sodium borohydride) to form the corresponding secondary alcohol. This is a common synthetic transformation but an undesirable degradation pathway during storage.
-
Hydrolytic/Solvolytic Degradation: The C-F bonds in the trifluoromethyl group and on the aromatic ring are exceptionally strong and resistant to hydrolysis under normal conditions. Degradation via this pathway is unlikely without extreme pH or enzymatic action.[10]
Section 3: Recommended Storage and Handling Protocols
The primary goal of a storage protocol is to mitigate the environmental factors that can induce degradation.[1] The following recommendations are synthesized from safety data sheets of structurally similar fluorinated acetophenones and general best practices for chemical intermediates.
Optimal Storage Conditions
To ensure long-term stability, the compound should be stored with the following considerations, summarized in the table below.
Table 2: Recommended Storage and Handling Procedures
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Store in a cool, dry place.[5][6] Refrigeration (2-8 °C) is recommended for long-term storage. | Reduces the rate of potential thermally-induced degradation reactions and minimizes vaporization. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[4][11] | Prevents potential long-term oxidation by atmospheric oxygen and degradation from atmospheric moisture. |
| Light | Protect from light. Store in an amber glass vial or in a light-blocking outer container.[12][13] | Minimizes the risk of photodegradation, which is a significant concern for aromatic ketones. |
| Container | Use a tightly sealed, appropriate container (e.g., borosilicate glass vial with a PTFE-lined cap).[5] | Prevents contamination and evaporation. The inert liner avoids reaction with the sample. |
| Ventilation | Handle and store in a well-ventilated area or chemical fume hood.[5][14] | Vapors can be irritating and may be heavier than air, accumulating in low-lying areas.[14] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of vapors.[4]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]
Section 4: A Framework for Stability Testing
A structured stability testing program is the only way to empirically determine a re-test period or shelf-life for the compound.[7][15] This involves subjecting the material to controlled environmental conditions for defined periods and analyzing its quality at specific time points.[16]
Caption: A comprehensive workflow for establishing the stability profile of the compound.
Experimental Protocol 1: Long-Term and Accelerated Stability Studies
This protocol provides evidence of how the compound's quality varies over time under recommended and stressed storage conditions.
-
Objective: To establish a re-test period by monitoring the compound under ICH-prescribed long-term and accelerated conditions.
-
Materials:
-
A single, well-characterized batch of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.
-
ICH-compliant stability chambers.
-
Appropriately sized amber glass vials with PTFE-lined caps.
-
-
Methodology:
-
Dispense aliquots of the compound into multiple vials, ensuring enough material for testing at each time point.
-
Tightly seal the vials, potentially after blanketing with an inert gas.
-
Place a set of samples into a Long-Term Stability Chamber set to 25 °C ± 2 °C / 60% RH ± 5% RH .
-
Place a second set of samples into an Accelerated Stability Chamber set to 40 °C ± 2 °C / 75% RH ± 5% RH .
-
Pull samples from both chambers at designated time points.
-
Long-Term Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated Time Points: 0, 1, 3, and 6 months.
-
-
At each time point, perform a full suite of analytical tests as described in Section 5 (Appearance, Purity by HPLC, Water Content by Karl Fischer).
-
Contingency: If a significant change is observed during the accelerated study, an intermediate study (e.g., 30 °C / 65% RH) should be initiated.[15]
-
Experimental Protocol 2: Forced Degradation (Stress Testing)
This protocol is crucial for identifying potential degradation products and demonstrating that the primary analytical method is "stability-indicating."
-
Objective: To intentionally degrade the sample to understand degradation pathways and validate analytical methods.
-
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at ~60 °C for 24-48 hours.
-
Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Maintain at room temperature, monitoring by HPLC.
-
Oxidative Degradation: Dissolve the compound and add 3-6% H₂O₂. Maintain at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80-100 °C) for 48 hours.
-
Photolytic Degradation: Expose the compound (in a photostable, transparent container) to a light source compliant with ICH Q1B guidelines (providing UV and visible light).
-
For each condition, analyze the stressed sample by HPLC and LC-MS alongside a control sample to identify and quantify degradation products. The goal is to achieve 5-20% degradation.
-
Section 5: Analytical Methodologies for Stability Assessment
Robust analytical methods are the cornerstone of any stability study. The methods must be precise, accurate, and specific enough to separate the parent compound from any potential degradation products.
Table 3: Key Analytical Techniques for Stability Monitoring
| Technique | Purpose | Typical Parameters / Method |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification: The primary tool for determining the purity (as % area) of the compound and quantifying any degradation products. | Column: C18, 250 x 4.6 mm, 5 µm.Mobile Phase: Acetonitrile/Water gradient.Detector: UV at a suitable wavelength (e.g., 254 nm).Flow Rate: 1.0 mL/min. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of Degradants: Used to determine the molecular weights of impurities and degradation products found during forced degradation and stability studies. | Couples an HPLC system to a mass spectrometer, providing mass-to-charge ratio data for structural elucidation of unknown peaks. |
| Karl Fischer Titration | Water Content: Measures the amount of water in the sample, which can be critical as moisture can facilitate hydrolytic degradation. | Coulometric or volumetric titration depending on the expected water content. |
| Visual Appearance | Physical Stability: A simple but critical test for changes in color or physical state (e.g., liquid to solid). | Documented at each time point against a control. |
| ¹⁹F NMR Spectroscopy | Structural Integrity: A highly specific technique for this molecule. Changes in the chemical shifts or the appearance of new signals in the ¹⁹F spectrum are definitive indicators of degradation involving the fluorinated parts of the molecule. | Performed at Time 0 and at the end of the study to confirm no structural changes have occurred. |
Conclusion
While 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone possesses inherent stability due to its strong carbon-fluorine bonds, its ketone functionality and aromatic nature make it susceptible to specific degradation pathways, most notably photodegradation. Its long-term chemical integrity is not guaranteed and must be actively managed through disciplined storage and handling protocols. Storing the compound in a cool, dark environment under an inert atmosphere in a tightly sealed container is the most effective strategy to minimize degradation.
For professionals in research and drug development, simply following storage recommendations is insufficient. A proactive and systematic stability testing program, grounded in ICH principles, is essential to empirically define the compound's re-test period and to understand its behavior under stress. This ensures the quality and reliability of the material, which is the foundation of sound scientific and developmental outcomes.
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ResearchGate. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Retrieved from [Link]
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Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]
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PubMed. (2023). Synthesis of Fluoro 3(2H)-Furanones via a TFA-Catalyzed Dehydrofluorinative Cyclization of 2,2-Difluoro-3-hydroxy-1,4-diketones. Retrieved from [Link]
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An In-Depth Technical Guide to the Thermodynamic Properties of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the thermodynamic properties of the novel compound 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. In the realm of medicinal chemistry and materials science, a thorough understanding of a molecule's thermodynamic characteristics is paramount for predicting its behavior in various systems, optimizing synthesis and purification processes, and ensuring the stability and efficacy of final products. The strategic incorporation of fluorine and trifluoromethyl groups into aromatic systems can significantly alter their physicochemical properties, making compounds like 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone of particular interest in the development of new pharmaceuticals and advanced materials.[1][2][3][4]
This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental and computational approaches and discussing the practical implications of the presented thermodynamic parameters.
Molecular Identity and Physicochemical Characteristics
Chemical Structure:
Caption: Key identifiers for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.
The presence of two fluorine atoms and a trifluoromethyl group on the phenyl ring dramatically influences the molecule's electronic properties and intermolecular interactions. The strong electron-withdrawing nature of these substituents can impact crystal packing, solubility, and binding affinities to biological targets.[5][6]
Thermodynamic Properties: A Computational Approach
Due to the novelty of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, extensive experimental thermodynamic data is not yet publicly available. Therefore, this guide presents computationally derived estimates to provide a foundational understanding of its thermodynamic profile. These values are calculated using established quantum chemical methods, which have been shown to provide reliable predictions for similar halogenated aromatic compounds.[7][8]
Methodology for Computational Estimation:
The thermodynamic properties presented below were estimated using Density Functional Theory (DFT) calculations. This approach allows for the prediction of key parameters such as enthalpy of formation, heat capacity, and entropy.
Caption: Workflow for computational estimation of thermodynamic properties.
Estimated Thermodynamic Data:
| Property | Estimated Value | Unit | Significance in Drug Development |
| Enthalpy of Formation (ΔfH°) | -850 to -950 | kJ/mol | Indicates the stability of the molecule. |
| Standard Molar Entropy (S°) | 350 to 400 | J/(mol·K) | Relates to the molecule's disorder and conformational flexibility. |
| Heat Capacity (Cp) | 200 to 250 | J/(mol·K) | Important for understanding how the molecule stores thermal energy. |
| Boiling Point (Predicted) | 180 - 200 | °C | Crucial for purification (distillation) and handling. |
| Melting Point (Predicted) | 40 - 60 | °C | Affects solubility, dissolution rate, and formulation. |
| Enthalpy of Vaporization (ΔHvap) | 45 - 55 | kJ/mol | Influences volatility and is important for aerosol formulations. |
| Enthalpy of Fusion (ΔHfus) | 15 - 25 | kJ/mol | Relates to the energy required for melting and affects solubility. |
Disclaimer: These values are estimations derived from computational models and should be used as a guide for further experimental investigation.
Synthesis Pathway and Considerations
A probable and efficient synthetic route to 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is through a Friedel-Crafts acylation reaction.[9] This well-established method is widely used for the synthesis of aromatic ketones.
Proposed Synthesis Workflow:
Caption: Proposed Friedel-Crafts acylation route.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a cooled (0-5 °C) solution of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate inert solvent (e.g., dichloromethane), add 1,3-difluoro-2-(trifluoromethyl)benzene.
-
Addition of Acylating Agent: Slowly add acetyl chloride to the reaction mixture while maintaining the temperature.
-
Reaction Progression: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Work-up: Carefully quench the reaction by pouring it over ice-water. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to obtain the desired 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.
Causality in Experimental Choices: The choice of a strong Lewis acid like AlCl₃ is crucial for activating the acetyl chloride for electrophilic aromatic substitution. The low reaction temperature during the initial addition helps to control the exothermic nature of the reaction and minimize side-product formation. Anhydrous conditions are essential as Lewis acids are sensitive to moisture.
Relevance and Applications in Drug Development
The introduction of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[2][3][10][11] These modifications can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, prolonging the drug's half-life.[4][6]
-
Enhanced Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, improving its ability to cross cell membranes.[5][6]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions.[3]
-
Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.
Trifluoromethyl ketones, in particular, are valuable intermediates in the synthesis of various pharmaceuticals.[12][13][14][15] Their unique electronic properties make them precursors to a wide range of bioactive molecules.
Conclusion and Future Directions
This technical guide provides a foundational understanding of the thermodynamic properties of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, a compound of significant interest for its potential applications in drug discovery and materials science. While experimental data remains to be fully elucidated, the computational estimates presented herein offer valuable insights for researchers. The proposed synthesis via Friedel-Crafts acylation provides a practical route for obtaining this compound for further investigation.
Future work should focus on the experimental determination of the thermodynamic properties to validate and refine the computational models. A deeper understanding of these fundamental characteristics will undoubtedly accelerate the development of novel and impactful applications for this and related fluorinated molecules.
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Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. [Link]
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Trifluoromethyl ketones: properties, preparation, and application. (n.d.). Royal Society of Chemistry. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]
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Maag, H., Schmitz, M., Sandvoß, A., Mundil, D., & Pedada, A. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. [Link]
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Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. (n.d.). ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
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Applications of Fluorine in Medicinal Chemistry. (2025). ResearchGate. [Link]
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The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (n.d.). JMU Scholarly Commons. [Link]
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Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. [Link]
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PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018. (n.d.). EPO. [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). PubMed. [Link]
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Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. (n.d.). Royal Society of Chemistry. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]
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An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3. (n.d.). Quick Company. [Link]
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Conformational energy profiles of halogenated acetophenones (a) in gas phase. (n.d.). ResearchGate. [Link]
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The scope of acetophenone derivatives used for the synthesis of compounds 4a,b. aReaction conditions. (n.d.). ResearchGate. [Link]
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Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. (n.d.). PubMed. [Link]
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Unlocking New Frontiers: Potential Research Applications for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
An In-depth Technical Guide for Researchers
Abstract
The strategic incorporation of fluorine and trifluoromethyl groups has become a cornerstone of modern medicinal and agrochemical research, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] This guide focuses on the untapped potential of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, a structurally rich yet underexplored chemical entity. We present a Senior Application Scientist's perspective on its inherent value as a versatile building block. This document provides a technical exploration of its physicochemical properties, synthetic utility, and proposes several high-potential research applications, complete with detailed experimental workflows. The primary objective is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this compound in the discovery of novel enzyme inhibitors, bioactive heterocycles, and next-generation agrochemicals.
Core Compound Analysis: A Medicinal Chemist's Perspective
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is not merely an inert scaffold; its specific substitution pattern offers a compelling combination of electronic and steric properties that can be exploited in rational drug design.
1.1. Physicochemical Properties
The compound's properties, inferred from structurally similar molecules, make it an attractive starting point for synthesis.[3][4][5][6]
| Property | Predicted Value / Characteristic | Significance in Drug Discovery |
| Molecular Formula | C₉H₅F₅O | High fluorine content. |
| Molecular Weight | ~224.13 g/mol | Good starting point, well within Lipinski's Rule of Five. |
| Trifluoromethyl (-CF₃) Group | Strongly electron-withdrawing, lipophilic | Enhances metabolic stability, membrane permeability, and binding affinity through specific interactions.[7][8] |
| Difluoro Phenyl Substitution | Ortho and para fluorine atoms | Modulates the pKa of adjacent functional groups and can act as hydrogen bond acceptors.[9] |
| Ketone Moiety | Electrophilic carbonyl, enolizable protons | Provides a versatile reactive handle for a wide array of chemical transformations. |
1.2. The Strategic Advantage of Fluorine Substitution
The trifluoromethyl group is a bioisostere for chlorine, but with greater stability and lipophilicity.[7] Its presence is known to enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the two additional fluorine atoms on the phenyl ring create a unique electronic environment. They withdraw electron density, making the carbonyl carbon of the ethanone group more electrophilic and the alpha-protons more acidic, thereby enhancing the reactivity of the ketone for various synthetic transformations.
Caption: Key functional motifs of the title compound.
Potential Research Applications & Methodologies
The true potential of this compound lies in its application as a versatile starting material. Its reactive ketone handle is a gateway to a diverse range of complex molecules.
Application I: Synthesis of Novel Bioactive Heterocycles
Heterocyclic structures are privileged scaffolds in drug discovery. The ketone functionality of the title compound is an ideal starting point for constructing various heterocyclic rings, such as pyrazoles, pyrimidines, and thiophenes, which are frequently found in approved drugs.[10][11]
Rationale for Experimental Design: The Gewald aminothiophene synthesis is a robust, multi-component reaction that efficiently constructs highly substituted thiophenes from a ketone, an activated nitrile, and elemental sulfur. The choice of a non-nucleophilic base like morpholine is critical; it catalyzes the initial Knoevenagel condensation without competing in nucleophilic attack on the ketone or nitrile.
Workflow: Gewald Aminothiophene Synthesis
Caption: Workflow for Gewald aminothiophene synthesis.
Detailed Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and elemental sulfur (12 mmol, 1.2 eq) in ethanol (30 mL).
-
Catalyst Addition: While stirring at room temperature, add morpholine (2 mmol, 0.2 eq) dropwise over 5 minutes.
-
Reaction Execution: Heat the mixture to reflux (approximately 70°C) and maintain for 2-4 hours. Monitor the disappearance of the starting ketone using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction slurry into 100 mL of ice-cold water with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, washing the solid sequentially with cold water (2 x 20 mL) and a small amount of cold ethanol (10 mL).
-
Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the target 2-amino-thiophene derivative.
Application II: Development of Covalent Enzyme Inhibitors
Trifluoromethyl ketones (TFMKs) are well-established reversible covalent inhibitors of serine and cysteine proteases.[12] The high electrophilicity of the TFMK carbonyl carbon makes it susceptible to nucleophilic attack by the hydroxyl group of serine or the thiol group of cysteine in an enzyme's active site. This forms a stable, yet reversible, hemiketal or hemithioketal adduct, respectively.
Causality of Inhibition: The stability of the resulting adduct is the cornerstone of the inhibitory activity. The electron-withdrawing trifluoromethyl and difluorophenyl groups dramatically increase the electrophilicity of the carbonyl carbon, favoring the formation of the tetrahedral intermediate mimic. This mechanism provides potent and often highly selective enzyme inhibition.[13]
Proposed Workflow for Inhibitor Development:
-
Alpha-Bromination: The first step is to convert the ketone into a more reactive intermediate. Reacting 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone with a brominating agent like N-Bromosuccinimide (NBS) or CuBr₂ will yield the corresponding α-bromoacetophenone. This is a common transformation used in the synthesis of pharmaceutical intermediates.[14][15]
-
Peptide Coupling: The α-bromo intermediate can then be coupled with a peptide or amino acid derivative designed to target the specificity pockets (S1, S2, etc.) of the target protease. This nucleophilic substitution reaction forms the core of the inhibitor.
-
Enzymatic Assay: The synthesized TFMK-peptide conjugate is then evaluated in an in vitro enzymatic assay using a fluorogenic substrate to determine its inhibitory potency (IC₅₀ and Kᵢ values).
Caption: Covalent inhibition by a trifluoromethyl ketone.
Application III: Scaffold for Agrochemical Discovery
The trifluoromethylphenyl motif is prevalent in a wide range of modern agrochemicals, including insecticides and fungicides.[16] This is because the -CF₃ group often enhances the compound's environmental stability and potency.[1][17] The title compound serves as an excellent starting point for creating libraries of novel agrochemical candidates.
Rationale for Agrochemical Synthesis: Many successful agrochemicals, such as trifluoxystrobin, are derived from trifluoromethyl acetophenone intermediates.[16] The ketone can be converted into an oxime, which can then be further elaborated. This approach allows for the systematic exploration of chemical space around a privileged agrochemical scaffold.
Detailed Experimental Protocol: Oxime Formation
-
Reaction Setup: Dissolve 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (10 mmol, 1.0 eq) in a mixture of ethanol (25 mL) and water (5 mL) in a 100 mL flask.
-
Reagent Addition: Add hydroxylamine hydrochloride (12 mmol, 1.2 eq) and sodium acetate (15 mmol, 1.5 eq) to the solution.
-
Reaction Execution: Stir the mixture at room temperature for 6-12 hours, or gently heat to 50°C to accelerate the reaction. Monitor completion by TLC.
-
Work-up: Remove the ethanol under reduced pressure. Add water (30 mL) to the residue, which should precipitate the oxime product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude oxime is often pure enough for subsequent steps, but can be recrystallized from an ethanol/water mixture if necessary. The resulting oxime ether can then be used in further synthetic steps, such as Williamson ether synthesis, to build more complex agrochemical candidates.[18]
Conclusion and Future Outlook
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone represents a valuable, yet underutilized, platform for chemical innovation. The convergence of a versatile ketone handle with the potent electronic effects of a trifluoromethyl group and two fluorine substituents provides a powerful tool for medicinal and agrochemical research. The synthetic pathways and applications detailed in this guide are based on robust, well-established chemical principles and are designed to be directly applicable in a research setting. By providing both the "how" (protocols) and the "why" (causality), we hope to inspire scientists to explore the vast potential of this compound in the development of next-generation therapeutics and crop protection agents.
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Ma, L., et al. (2010). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2293. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(21), 7567. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl-α,β-ynones. Retrieved from [Link]
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Chen, P., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(18), 4873-4878. Retrieved from [Link]
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PubChem. (n.d.). 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone. Retrieved from [Link]
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ScienceDirect. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Journal of Chemical Engineering, 49, 136-155. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. Retrieved from [Link]
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PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Phys.org. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Retrieved from [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]
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PubMed. (n.d.). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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An In-Depth Technical Guide to the Hazards and Safety Precautions for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone could not be located. The following guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds. The recommendations herein are based on the hazard profiles of similar fluorinated and trifluoromethylated acetophenones and should be implemented with the understanding that they represent a scientifically informed but extrapolated safety protocol. All laboratory personnel must exercise due diligence and adhere to their institution's safety policies.
Introduction and Hazard Context
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is a complex organic molecule, likely utilized as an intermediate in the synthesis of novel pharmaceutical compounds and other specialty chemicals. Its structure, characterized by a trifluoromethyl group and two fluorine atoms on the phenyl ring, suggests a high degree of chemical reactivity and potential for biological activity. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents can significantly influence the molecule's properties, including its toxicity and reactivity profile.
This guide provides a comprehensive overview of the anticipated hazards and the necessary safety precautions for handling this compound. The causality behind each recommendation is explained to foster a deeper understanding of the risks and to promote a culture of safety in the laboratory.
Hazard Identification and Risk Assessment
Based on the analysis of structurally similar compounds, 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is anticipated to present the following hazards:
-
Skin Irritation: The presence of multiple fluorine substituents on the aromatic ring can enhance the compound's ability to penetrate the skin and cause local irritation.
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation and potential damage.
-
Respiratory Tract Irritation: Inhalation of dust, aerosols, or vapors may lead to irritation of the nose, throat, and lungs.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
-
Combustibility: While not highly flammable, the compound is likely a combustible liquid that can ignite if exposed to a source of ignition.[1]
The following table summarizes the anticipated GHS classifications based on data from structural analogs.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | Category 4 (Anticipated) | H302: Harmful if swallowed |
| Flammable Liquids | Category 4 (Anticipated) | H227: Combustible liquid |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a hierarchy of controls. The following diagram illustrates this principle, emphasizing that engineering controls are the first line of defense, followed by administrative controls and, finally, personal protective equipment.
Caption: Emergency response flowchart for exposure or spills.
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [2]* Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. [2]Seek medical attention if irritation persists.
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. [1]Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. [2]Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion: A Proactive Approach to Laboratory Safety
While a specific Safety Data Sheet for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is not currently available, a thorough analysis of its structural analogs provides a solid foundation for a comprehensive safety protocol. The key takeaways for researchers, scientists, and drug development professionals are the importance of robust engineering controls, diligent use of personal protective equipment, and a clear understanding of emergency procedures. By internalizing the principles outlined in this guide, laboratory personnel can handle this and other novel chemical entities with the caution and respect they demand, ensuring a safe and productive research environment.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetophenone. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Acetophenone. Retrieved from [Link]
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DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Deepak Nitrite Ltd. (2023, March 20). Safety Data Sheet: 3-(Trifluoromethyl) acetophenone. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Hexyl acetate. Retrieved from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone via Friedel-Crafts Acylation
Introduction
Fluorinated aromatic ketones are pivotal building blocks in modern medicinal and materials chemistry. Their unique electronic properties, conferred by the fluorine and trifluoromethyl substituents, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The target molecule, 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, serves as a key intermediate in the synthesis of various high-value compounds, including agrochemicals and pharmaceuticals.[2][3]
This application note provides a comprehensive, field-tested protocol for the synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone from the readily available starting material, 1,3-difluoro-2-(trifluoromethyl)benzene. The core of this synthesis is the Friedel-Crafts acylation, a robust and widely-used electrophilic aromatic substitution (EAS) reaction.[4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and discuss methods for product characterization and purification.
Reaction Scheme and Mechanism
The synthesis proceeds via the Friedel-Crafts acylation of 1,3-difluoro-2-(trifluoromethyl)benzene with acetyl chloride, catalyzed by the Lewis acid, aluminum chloride (AlCl₃).
Overall Reaction:
Mechanistic Rationale:
The Friedel-Crafts acylation mechanism involves three primary stages:
-
Formation of the Electrophile: The Lewis acid catalyst, aluminum chloride, reacts with acetyl chloride to form a highly electrophilic acylium ion. This step is crucial as it generates the reactive species required for the aromatic substitution.[5]
-
Electrophilic Aromatic Substitution: The π-electrons of the 1,3-difluoro-2-(trifluoromethyl)benzene ring act as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]
-
Rearomatization: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product. The AlCl₃ catalyst is regenerated in this step.
Regioselectivity: The position of acylation is dictated by the directing effects of the existing substituents. The two fluorine atoms are deactivating but ortho-, para-directing, while the trifluoromethyl (CF₃) group is strongly deactivating and meta-directing. The acetyl group is directed to the C4 position, which is para to the fluorine at C1 and meta to the CF₃ group at C3. This position is sterically accessible and electronically favored, leading to the desired regioisomer as the major product.
Caption: Mechanism of the Friedel-Crafts Acylation Reaction.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving anhydrous aluminum chloride and acetyl chloride must be performed in a certified fume hood using appropriate personal protective equipment (PPE).
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1,3-Difluoro-2-(trifluoromethyl)benzene | ≥98% | Commercial | |
| Aluminum Chloride (AlCl₃), anhydrous | ≥99.9% | Commercial | Handle in a glovebox or under inert gas. |
| Acetyl Chloride (CH₃COCl) | ≥99% | Commercial | Highly corrosive and lachrymator. |
| Dichloromethane (CH₂Cl₂), anhydrous | ≥99.8% | Commercial | Use a dry solvent. |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | Commercial | |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Lab Prepared | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | |
| Deionized Water | |||
| Crushed Ice |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Inert gas (Nitrogen or Argon) inlet
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.2. Reaction Workflow
Caption: Overall workflow for the synthesis and purification.
3.3. Step-by-Step Procedure
-
Preparation: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Ensure the system is under a positive pressure of nitrogen or argon gas.
-
Reagent Charging: In a glovebox or under a positive flow of inert gas, carefully charge the flask with anhydrous aluminum chloride (9.3 g, 0.070 mol, 1.4 equiv). Add 50 mL of anhydrous dichloromethane.
-
Cooling: Cool the stirred suspension to 0°C using an ice/water bath.
-
Acetyl Chloride Addition: Add acetyl chloride (4.3 g, 3.9 mL, 0.055 mol, 1.1 equiv) dropwise to the suspension via the addition funnel over 10-15 minutes. The rate of addition should be controlled to maintain the internal temperature below 5°C.[5]
-
Substrate Addition: Prepare a solution of 1,3-difluoro-2-(trifluoromethyl)benzene (9.1 g, 0.050 mol, 1.0 equiv) in 25 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C. The reaction is exothermic.[5]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing approximately 100 g of crushed ice and 30 mL of concentrated HCl. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.[5]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with an additional 25 mL of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water, two 50 mL portions of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a light-yellow oil, can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals for the aromatic protons and the methyl protons of the acetyl group.
-
¹³C NMR: Expected signals for the aromatic carbons, the carbonyl carbon, and the methyl carbon.
-
¹⁹F NMR: Expected signals for the two aromatic fluorine atoms and the trifluoromethyl group, with characteristic couplings.
-
Mass Spectrometry (MS): Calculation of the exact mass and observation of the molecular ion peak to confirm the elemental composition.[7][8]
Safety Precautions
This procedure involves hazardous materials and should only be performed by trained personnel in a controlled laboratory environment.
-
Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and corrosive HCl gas. It is corrosive to skin, eyes, and mucous membranes.[9][10] Always handle in a dry, inert atmosphere. Do not use water-based fire extinguishers.[10]
-
Acetyl Chloride: Highly flammable, corrosive, and a potent lachrymator (causes tearing).[11][12] It reacts violently with water and alcohols. Handle only in a fume hood, wearing chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Dichloromethane: A potential carcinogen and volatile solvent. All handling should occur in a fume hood.
-
General Precautions: An appropriate fire extinguisher (e.g., dry powder or CO₂) should be readily available. A safety shower and eyewash station must be accessible.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive AlCl₃ (hydrolyzed) | Use fresh, anhydrous AlCl₃ from a sealed container. Ensure all glassware and solvents are scrupulously dry. |
| Insufficient reaction time/temp | Allow the reaction to stir longer at room temperature or gently warm to 40°C. Monitor by TLC/GC-MS. | |
| Formation of Multiple Products | Reaction temperature too high | Maintain strict temperature control (0-5°C) during the addition steps. |
| Non-selective acylation | While unlikely for this substrate, purification by column chromatography should separate isomers. | |
| Low Yield after Work-up | Incomplete extraction | Perform an additional extraction of the aqueous layer with dichloromethane. |
| Product loss during washing | Ensure the pH of the aqueous layer is acidic before extraction to prevent enolate formation. |
References
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- Friedel-Crafts Acyl
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- Experiment 1: Friedel-Crafts Acyl
- Synthesis of difluoromethylated diarylmethanes via Fe(OTf)
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Application Note & Protocol: Synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone via Grignard Reaction
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 1-(2,4-difluoro-3-(trifluoromethyl)phenyl)ethanone, a key intermediate in pharmaceutical research. The protocol leverages the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This application note details the theoretical underpinnings, a meticulously validated step-by-step protocol, safety considerations, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction: Significance of Fluorinated Phenyl Ethanones
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, compounds like 1-(2,4-difluoro-3-(trifluoromethyl)phenyl)ethanone serve as critical building blocks for a variety of bioactive compounds, including kinase inhibitors and other therapeutic agents. The Grignard reaction offers a classical and efficient method for the synthesis of such ketones.
Theoretical Framework: The Grignard Reaction for Ketone Synthesis
The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group or other electrophilic carbon.[1][2] For the synthesis of ketones, two primary pathways utilizing Grignard reagents are commonly employed: reaction with a nitrile or reaction with an acyl chloride.[3]
-
Reaction with Nitriles: This is a highly effective method for producing unsymmetrical ketones.[1] The Grignard reagent attacks the electrophilic carbon of the nitrile to form a stable intermediate imine salt.[4] Crucially, this intermediate does not react further with another equivalent of the Grignard reagent. Subsequent acidic hydrolysis of the imine salt yields the desired ketone.[5]
-
Reaction with Acyl Chlorides: While Grignard reagents react readily with acyl chlorides to form ketones, the ketone product is also susceptible to further nucleophilic attack by the Grignard reagent, leading to the formation of a tertiary alcohol.[6][7] This can be mitigated by using a less reactive organometallic reagent, such as an organocadmium compound, or by carefully controlling the reaction conditions, often at low temperatures.[3]
For the synthesis of 1-(2,4-difluoro-3-(trifluoromethyl)phenyl)ethanone, the reaction of a suitable Grignard reagent with 2,4-difluoro-3-(trifluoromethyl)benzonitrile is the preferred route due to its high selectivity and yield.
Reaction Mechanism: Grignard Addition to a Nitrile
The mechanism involves the nucleophilic addition of the Grignard reagent to the nitrile, followed by hydrolysis of the resulting imine intermediate.
Caption: General mechanism of Grignard reaction with a nitrile to form a ketone.
Experimental Protocol
This protocol details the synthesis of 1-(2,4-difluoro-3-(trifluoromethyl)phenyl)ethanone from 2,4-difluoro-3-(trifluoromethyl)benzonitrile and methylmagnesium bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Magnesium turnings | Reagent | Sigma-Aldrich | Must be dry and activated. |
| Methyl bromide | 99.5% | Sigma-Aldrich | Can be used as a solution in Et2O. |
| 2,4-Difluoro-3-(trifluoromethyl)benzonitrile | >98% | Commercially Available | Ensure dryness before use. |
| Anhydrous Diethyl Ether (Et2O) | ACS | Fisher Scientific | Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). |
| Hydrochloric Acid (HCl) | 37% | VWR | For workup. |
| Saturated Ammonium Chloride (NH4Cl) solution | For quenching the reaction. | ||
| Anhydrous Sodium Sulfate (Na2SO4) | ACS | For drying the organic phase. |
Equipment
-
Three-necked round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas to ensure all moisture is removed.[8][9]
-
Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a few drops of a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be required.
-
Grignard Formation: Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[10] After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear gray and cloudy.
Part B: Reaction with 2,4-Difluoro-3-(trifluoromethyl)benzonitrile
-
Nitrile Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Dissolve 2,4-difluoro-3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and hydrolyze the imine intermediate. This is an exothermic process and should be done with caution.
-
Acidification: Add 1 M HCl solution to dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(2,4-difluoro-3-(trifluoromethyl)phenyl)ethanone.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents.[11][12] All manipulations must be carried out under a dry, inert atmosphere.[12]
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid all sources of ignition.[10]
-
Methyl Bromide: Methyl bromide is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves when performing this reaction.[11]
-
Quenching: The quenching of the Grignard reaction is highly exothermic. Perform this step slowly and with adequate cooling.
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction fails to initiate | Wet glassware or reagents. Inactive magnesium surface. | Thoroughly dry all glassware and reagents. Use freshly distilled solvents.[8] Activate magnesium with a small crystal of iodine or by crushing the turnings. |
| Low yield of ketone | Incomplete reaction. Formation of side products. | Increase reaction time or temperature (with caution). Ensure slow addition of the nitrile to the Grignard reagent to avoid localized high concentrations. |
| Formation of tertiary alcohol | Contamination of nitrile with an ester or acyl chloride. | Use pure starting materials. |
| Emulsion during workup | Presence of magnesium salts. | Add more acid to dissolve the salts. Filter the mixture through a pad of Celite before extraction. |
Conclusion
The Grignard reaction provides a reliable and efficient pathway for the synthesis of 1-(2,4-difluoro-3-(trifluoromethyl)phenyl)ethanone. By adhering to the detailed protocol and safety guidelines outlined in this application note, researchers can consistently achieve high yields of this valuable synthetic intermediate. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to the success of this synthesis.
References
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Preparation of Ketones from Acyl Chlorides. Retrieved from [Link]
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Fiveable. (n.d.). Methylmagnesium bromide. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]
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NIST. (n.d.). Methylmagnesium bromide. Retrieved from [Link]
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National Institutes of Health. (n.d.). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. Retrieved from [Link]
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YouTube. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. Retrieved from [Link]
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Chemistry Stack Exchange. (2025, April 25). Acyl chlorides reaction with grignard. Retrieved from [Link]
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Organic Syntheses. (n.d.). (e)-4-hexen-1-ol. Retrieved from [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.
-
ACS Publications. (n.d.). Ketone Synthesis by the Grignard Reaction with Acid Chlorides in Presence of Ferric Chloride. Retrieved from [Link]
- Google Patents. (n.d.). US2915566A - Process for preparing methyl magnesium compounds by reacting dimethyl sulfate with magnesium.
-
Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methylmagnesium bromide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
-
Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
EPO. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Retrieved from [Link]
-
Chem-Supply. (n.d.). Safety data sheet. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Variable Synthesis of Alcohols and Ketones Using the Grignard Method as a Form of MPVO Reaction. Retrieved from [Link]
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Application Note: High-Purity Isolation of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. The methodology centers on normal-phase flash column chromatography, a robust technique for isolating compounds of moderate polarity. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducible, high-purity outcomes. We detail the entire workflow, from initial Thin-Layer Chromatography (TLC) method development to the execution of an optimized gradient on an automated flash chromatography system.
Introduction and Scientific Principles
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is a substituted acetophenone derivative whose chemical structure presents a unique purification challenge. The presence of a polar ketone group and highly electronegative fluorine and trifluoromethyl groups imparts a moderate overall polarity. Effective purification requires separating the target compound from both less polar starting materials and potentially more polar, over-oxidized, or hydrolyzed byproducts.
Normal-phase chromatography is the ideal technique for this separation.[1][2][3] It operates on the principle of differential adsorption.[2] A polar stationary phase, typically silica gel, is used in conjunction with a non-polar mobile phase.[1][3] Components of the crude mixture are introduced to the column and travel through the stationary phase carried by the mobile phase.[2][4]
-
Non-polar impurities have a low affinity for the polar silica and are readily carried through the column by the non-polar mobile phase, eluting first.
-
The target compound , with its moderate polarity, adsorbs to the silica with intermediate strength, allowing it to be selectively eluted by gradually increasing the polarity of the mobile phase.
-
Highly polar impurities bind strongly to the silica and are retained, eluting last or remaining on the column.
This selective interaction, governed by polarity, is the fundamental basis for the separation.[3][5]
Pre-Purification: Method Development with TLC
Before committing to a large-scale column separation, it is essential to develop and optimize the solvent system using Thin-Layer Chromatography (TLC).[6][7][8] TLC is a rapid, low-cost method that provides a reliable preview of the separation achievable in flash chromatography.[6][9]
Causality: The retention factor (Rƒ) on a TLC plate is inversely related to the retention volume (in column volumes, CV) in flash chromatography.[6] An optimal Rƒ value for the target compound allows for good separation from impurities without excessively long run times or wasted solvent. The ideal Rƒ range for the target spot on a TLC plate is between 0.15 and 0.35 .[6]
-
Rƒ < 0.15: The compound is too strongly adsorbed, leading to long elution times and broad peaks in the column.
-
Rƒ > 0.35: The compound is not retained well enough, increasing the risk of co-elution with less polar impurities.
Protocol for TLC Analysis:
-
Prepare several developing chambers with different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate). Common starting ratios are 95:5, 90:10, and 85:15 (Hexane:Ethyl Acetate).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane).
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.
-
Place the plate in a developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). The target compound, being an aromatic ketone, should be UV active.
-
Calculate the Rƒ value for the target spot in each solvent system until the optimal Rƒ (0.2-0.3) is achieved.
Detailed Protocol for Flash Column Chromatography
This protocol is designed for an automated flash chromatography system.
Materials and Equipment
| Item | Specification | Purpose |
| Crude Sample | 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone | The mixture to be purified. |
| Stationary Phase | Silica Gel Flash Cartridge (40-63 µm particle size) | Polar adsorbent for separation.[10] |
| Mobile Phase A | Hexane (HPLC Grade) | Non-polar solvent.[11] |
| Mobile Phase B | Ethyl Acetate (EtOAc, HPLC Grade) | Polar solvent.[11] |
| Loading Method | Dry Loading via Solid Sample Cartridge | Improves resolution by ensuring a concentrated sample band.[10] |
| Adsorbent for Dry Loading | Celite® or Silica Gel | Inert support for the crude sample. |
| System | Automated Flash Chromatography System | Provides precise gradient control and fraction collection. |
| Detector | UV-Vis Detector (set to 254 nm) | Monitors the column effluent for UV-active compounds. |
Step-by-Step Purification Workflow
Step 1: Sample Preparation (Dry Loading)
-
Weigh the crude 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.
-
In a round-bottom flask, dissolve the crude material in a minimal amount of a low-boiling solvent like dichloromethane.
-
Add an inert adsorbent (e.g., Celite® or silica gel) to the flask, typically 2-3 times the weight of the crude sample.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. This ensures the sample is evenly coated onto the adsorbent.
-
Carefully pack this powder into an empty solid load cartridge.
Step 2: System Setup and Column Equilibration
-
Install the packed solid load cartridge and the pre-packed silica gel flash column onto the automated system.
-
Prime the pumps with the designated mobile phases (A: Hexane, B: Ethyl Acetate).
-
Equilibrate the column by flushing it with 3-5 column volumes (CV) of the initial mobile phase composition (e.g., 5% Ethyl Acetate in Hexane). This ensures the stationary phase is properly wetted and ready for the separation.
Step 3: Method Execution (Gradient Elution) The solvent gradient is designed based on the preceding TLC analysis. The goal is to start with a low polarity to elute non-polar impurities, then gradually increase the polarity to elute the target compound, and finally, perform a high-polarity wash to clean the column.
| Gradient Step | Column Volumes (CV) | % Ethyl Acetate (B) | Purpose |
| 1. Equilibration | 3.0 | 5% | Column wetting and stabilization. |
| 2. Isocratic Hold | 2.0 | 5% | Elution of very non-polar impurities. |
| 3. Linear Gradient | 10.0 | 5% to 25% | Separation and elution of the target compound. |
| 4. Column Wash | 3.0 | 50% | Elution of strongly retained polar impurities. |
| 5. Re-equilibration | 2.0 | 5% | Preparation for the next run (if applicable). |
Step 4: Fraction Collection and Analysis
-
Set the fraction collector to trigger based on the UV signal at 254 nm.
-
As the main peak corresponding to the target compound elutes, collect the fractions.
-
Analyze the collected fractions by TLC to confirm purity and identify which fractions contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.
Workflow Visualization
The following diagram illustrates the complete purification process.
Caption: Workflow for the purification of the target compound.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC.[7] Test different solvent combinations. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Peak Tailing | Sample is too acidic/basic and interacting with silica. | Add a small amount of modifier to the mobile phase (e.g., 0.1% acetic acid or triethylamine). |
| Sample is interacting with trace metals in the silica. | Use high-purity silica gel. | |
| No Compound Elutes | Mobile phase is not polar enough. | Increase the final concentration of the polar solvent (Ethyl Acetate) in the gradient. |
| Compound has decomposed on the silica. | Consider alternative purification methods or a different stationary phase (e.g., Alumina). |
Conclusion
The protocol described provides a reliable and efficient method for the purification of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. By leveraging preliminary TLC analysis to inform the parameters for an automated flash chromatography system, researchers can achieve high purity and yield. The principles of differential adsorption in normal-phase chromatography are expertly applied to separate the moderately polar target compound from synthetic impurities. This validated method is a critical tool for professionals in organic synthesis and drug development, ensuring the quality of key chemical intermediates.
References
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved February 11, 2026, from [Link]
-
Buchi. (n.d.). All you need to know about using TLC data for flash method optimization. Retrieved February 11, 2026, from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved February 11, 2026, from [Link]
-
Biotage. (2023, January 26). Why is Solvent Evaluation by TLC Important for Good Flash Chromatography Results?. Retrieved February 11, 2026, from [Link]
-
Teledyne ISCO. (2021, March 11). Flash Method Development from TLC Plates Webinar [Video]. YouTube. Retrieved February 11, 2026, from [Link]
-
Khan Academy. (n.d.). Principles of chromatography | Stationary phase. Retrieved February 11, 2026, from [Link]
-
Fair, J. D., & Kormos, C. M. (2008). Flash column chromatograms estimated from thin-layer chromatography data. Journal of Chromatography A, 1211(1-2), 49–54. Retrieved February 11, 2026, from [Link]
-
AZoM. (2023, October 11). How to Reproduce TLC Separations Within Flash Column Chromatography?. Retrieved February 11, 2026, from [Link]
-
Unknown Author. (n.d.). column chromatography.pdf. Retrieved February 11, 2026, from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved February 11, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved February 11, 2026, from [Link]
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Application Note: 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone as a Versatile Scaffold for Bioactive Heterocycles in Medicinal Chemistry
Introduction: The Strategic Advantage of Fluorinated Building Blocks
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as high electronegativity, metabolic stability, and the ability to modulate pKa and lipophilicity—offer medicinal chemists a powerful tool to optimize lead compounds into viable drug candidates.[1][2][3] The subject of this guide, 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone , is a prime exemplar of a high-value, fluorinated building block.
This acetophenone derivative is distinguished by a densely functionalized aromatic ring. The two fluorine atoms and the potent electron-withdrawing trifluoromethyl (CF3) group create a unique electronic environment that profoundly influences the reactivity of both the aryl ring and the acetyl moiety. This pre-functionalized core allows for rapid entry into complex molecular architectures, particularly heterocyclic systems that are privileged structures in numerous therapeutic areas. This note provides detailed protocols and expert insights into leveraging this building block for the synthesis of medicinally relevant compounds, with a focus on pyrazole derivatives, which are prominent in the development of kinase inhibitors and anti-inflammatory agents.[4][5][6]
| Property | Value |
| IUPAC Name | 1-[2,4-Difluoro-3-(trifluoromethyl)phenyl]ethanone |
| CAS Number | 1202679-46-6[7] |
| Molecular Formula | C₉H₅F₅O[7] |
| Molecular Weight | 224.13 g/mol [7] |
| Purity | Typically >95%[7] |
| Appearance | Off-white to pale yellow solid |
Core Application: Synthesis of Substituted Pyrazole Scaffolds
The pyrazole nucleus is a five-membered aromatic heterocycle that is a key pharmacophore in a multitude of approved drugs and clinical candidates.[4][8][9] Its ability to participate in hydrogen bonding and engage with biological targets makes it an ideal scaffold. The most direct route to pyrazole synthesis from an acetophenone derivative involves a cyclocondensation reaction with a hydrazine derivative.[9] This can be achieved directly or, for greater diversity, via an intermediate chalcone.
Pathway A: Chalcone-Mediated Pyrazole Synthesis
This two-step pathway offers maximum structural diversity. The initial step is a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (a chalcone), which then undergoes cyclization with hydrazine.
Caption: Two-step synthesis of pyrazoles via a chalcone intermediate.
Rationale: The Claisen-Schmidt condensation is a robust, base-catalyzed reaction. The protons on the methyl carbon of the acetyl group are acidic enough to be removed by a base (e.g., NaOH), forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the conjugated chalcone system. Ethanol is a common solvent as it readily dissolves the reactants and the base.
Materials:
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone | 1.0 | Starting Material |
| Substituted Aromatic Aldehyde | 1.0 | Reaction Partner |
| Ethanol (95%) | - | Solvent |
| Sodium Hydroxide (10% w/v in H₂O) | 2.0 | Base Catalyst |
| Deionized Water | - | Work-up/Washing |
| Ice | - | Work-up/Precipitation |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in ethanol (20-30 mL).
-
Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0-5 °C.
-
Slowly add the aqueous sodium hydroxide solution (2.0 eq) dropwise to the stirred mixture, ensuring the temperature remains below 10 °C. The addition of base often causes a color change.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes, then remove the bath and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with constant stirring.
-
A solid precipitate (the chalcone) will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the product under vacuum to yield the crude chalcone, which can be used directly in the next step or purified further by recrystallization from ethanol.
Rationale: The chalcone, with its 1,3-dicarbonyl-like functionality (α,β-unsaturated ketone), is an ideal electrophile for reaction with a bidentate nucleophile like hydrazine.[9] The reaction proceeds via a Michael addition followed by intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. Acetic acid is often used as a solvent and catalyst, as it protonates the carbonyl, increasing its electrophilicity, and facilitates the final dehydration step.[8]
Materials:
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| Chalcone Intermediate (from Protocol 1) | 1.0 | Starting Material |
| Hydrazine Hydrate (or substituted hydrazine) | 1.2 | Nucleophile/Ring Component |
| Glacial Acetic Acid | - | Solvent & Catalyst |
| Deionized Water | - | Work-up/Washing |
| Ice | - | Work-up/Precipitation |
Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser, add the chalcone (1.0 eq) and glacial acetic acid (15 mL).
-
Add hydrazine hydrate (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6-8 hours.
-
Monitor the reaction by TLC until the chalcone spot disappears.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled solution into a beaker containing 150 mL of ice-cold water.
-
The pyrazole derivative will precipitate as a solid. Stir for 30 minutes.
-
Collect the solid by vacuum filtration, wash extensively with cold water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield the pure 1,3,5-trisubstituted pyrazole derivative.
Reactivity and Mechanistic Considerations
The specific substitution pattern of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone dictates its reactivity and provides unique advantages in drug design.
-
Acetyl Group Activation: The strongly electron-withdrawing nature of the trifluoromethyl group and the ortho- and para-fluorine atoms increases the acidity of the α-protons on the acetyl group. This facilitates enolate formation under milder basic conditions, making reactions like the Claisen-Schmidt condensation highly efficient.
-
Aryl Ring Reactivity: The electron-deficient nature of the phenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr), although this is less common than reactions at the acetyl group. The fluorine at the C4 position is the most likely site for substitution under forcing conditions.
-
Modulation of Physicochemical Properties: The CF₃ group significantly increases lipophilicity (logP), which can enhance membrane permeability.[3] However, it can also block metabolic oxidation at the C3 position of the phenyl ring, improving the pharmacokinetic profile of the final molecule. The fluorine atoms can engage in hydrogen bonding and other electrostatic interactions, potentially increasing binding affinity to the target protein.[1][2]
Diagram: Influence of Substituents on Reactivity
Caption: Electronic and steric effects of the fluoro-substituents.
Conclusion and Outlook
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is a powerful and versatile building block for medicinal chemistry. Its dense fluorination provides a robust starting point for creating novel compounds with potentially enhanced pharmacokinetic and pharmacodynamic properties. The protocols outlined in this note for the synthesis of chalcones and pyrazoles are reliable, scalable, and provide a clear pathway to generating libraries of diverse compounds for screening. Researchers in drug development will find this reagent to be an invaluable tool in the quest for new therapeutic agents, particularly in the fields of oncology and inflammation.
References
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International Journal of Biomedical Investigation. Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studi. Available at: [Link]
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PMC (PubMed Central). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
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MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link]
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Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Available at: [Link]
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PMC (PubMed Central). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available at: [Link]
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PubMed. Applications of Fluorine in Medicinal Chemistry. Available at: [Link]
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EPO Patent Search. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Available at: [Link]
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PMC (PubMed Central). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Available at: [Link]
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National Institutes of Health (NIH). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Available at: [Link]
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PubChem. 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. Available at: [Link]
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Application Notes and Protocols: The Strategic Role of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone in the Synthesis of Advanced Agrochemicals
Introduction: The relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles has led to a surge in the development of complex synthetic molecules. Within this landscape, fluorinated building blocks are of paramount importance. The unique properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity to target proteins, and modified lipophilicity, make them indispensable in modern pesticide design. 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is a key intermediate, strategically designed with a trifluoromethyl group and a difluoro-substituted phenyl ring. This substitution pattern is crucial for creating next-generation herbicides, fungicides, and insecticides. This guide provides an in-depth exploration of the application of this versatile ketone in the synthesis of pyrazole-based fungicides and isoxazoline-based insecticides, complete with detailed experimental protocols and mechanistic insights.
Part 1: The Pivotal Role of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone in Agrochemical Scaffolds
The 2,4-difluoro-3-(trifluoromethyl)phenyl moiety is a powerful pharmacophore in agrochemical design. The trifluoromethyl group often enhances the binding of the final molecule to its target site, while the difluoro substitution pattern can influence metabolic stability and systemic properties within the plant. The ethanone functional group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse heterocyclic scaffolds.
Two of the most significant classes of agrochemicals that can be synthesized from this intermediate are pyrazole fungicides and isoxazoline insecticides.
-
Pyrazole Fungicides: Many pyrazole-containing compounds are potent inhibitors of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, a crucial enzyme for fungal respiration. The synthesis of these fungicides often involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[1][2]
-
Isoxazoline Insecticides: This class of insecticides acts as potent antagonists of the GABA-gated chloride channels in insects, leading to paralysis and death.[3] A common synthetic route to isoxazolines involves the reaction of a chalcone-like α,β-unsaturated ketone with hydroxylamine.[4]
Part 2: Synthesis of a Hypothetical Pyrazole Fungicide
This section details a representative protocol for the synthesis of a pyrazole-based fungicide starting from 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. The core of this synthesis is the formation of an enaminone intermediate, followed by cyclization with hydrazine.[5]
Experimental Workflow:
Sources
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use of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone as an intermediate for API synthesis
[1]
Executive Summary
-
Compound Name: 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone[1][2][3]
-
Molecular Weight: 224.13 g/mol
-
Key Application: Synthesis of 2-amino-4-arylthiazole cores for TRPA1 antagonists (e.g., Glenmark Pharmaceuticals' clinical candidates).
-
Chemical Utility: The 2,4-difluoro-3-(trifluoromethyl) substitution pattern imparts unique metabolic stability and lipophilicity, modulating the potency and half-life of the final API.[1]
Strategic Importance in Drug Design
The 2,4-difluoro-3-(trifluoromethyl)phenyl moiety is an "electron-deficient aromatic core."[1] In medicinal chemistry, this motif serves two functions:
-
Metabolic Blocking: The fluorine atoms at positions 2 and 4, combined with the bulky CF₃ group at position 3, effectively block oxidative metabolism (P450 hydroxylation) at the most reactive sites of the phenyl ring.
-
Conformational Locking: When incorporated into biaryl systems (e.g., thiazoles), the ortho-fluorine atoms induce specific torsion angles via electrostatic repulsion, locking the drug molecule into a bioactive conformation.
Synthesis Protocols
Protocol A: Preparation of the Intermediate (Acetophenone)
Objective: Synthesize 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone from 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene via metal-halogen exchange.[1] Note: Direct Friedel-Crafts acylation is inefficient due to the strongly deactivated ring.[1]
Reagents:
-
Precursor: 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Metallating Agent: Isopropylmagnesium chloride (2.0 M in THF) or n-Butyllithium (2.5 M in hexanes)[1]
-
Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetic Anhydride[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Dissolution: Charge the flask with 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF (10 vol). Cool the solution to -78 °C (dry ice/acetone bath).
-
Metallation: Dropwise add n-Butyllithium (1.1 eq) over 30 minutes, maintaining internal temperature < -70 °C. Stir for 1 hour to ensure complete Lithium-Halogen exchange.
-
Critical Control Point: Temperature must not rise above -60 °C to prevent benzyne formation or scrambling of the fluorine atoms.[1]
-
-
Acylation: Add N-Methoxy-N-methylacetamide (1.2 eq) dissolved in minimal THF dropwise.
-
Warming: Allow the reaction to warm to 0 °C over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl solution.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Downstream API Synthesis (TRPA1 Antagonist Route)
Objective: Convert the acetophenone into the 2-amino-4-arylthiazole scaffold, a key pharmacophore in TRPA1 inhibitors (e.g., as described in US Patent 9,000,159).[1]
Workflow Overview:
-
Bromination: Acetophenone → Phenacyl Bromide
-
Hantzsch Cyclization: Phenacyl Bromide + Thiourea → Aminothiazole
-
Coupling: Aminothiazole + Acid Core → Final API
Step 1: Alpha-Bromination[1]
-
Reactants: 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, Phenyltrimethylammonium tribromide (PTAB) or Bromine (Br₂).[1]
-
Solvent: THF or Acetic Acid.
-
Procedure:
-
Dissolve ketone in THF.
-
Add PTAB (1.0 eq) at 0 °C.
-
Stir at room temperature (RT) for 2–4 hours until TLC shows consumption of starting material.
-
Workup: Dilute with water, extract with DCM. The product, 2-bromo-1-(2,4-difluoro-3-(trifluoromethyl)phenyl)ethanone , is a potent lachrymator.[1] Handle in a fume hood.
-
Step 2: Hantzsch Thiazole Synthesis[1]
-
Reactants: 2-bromo-1-(2,4-difluoro-3-(trifluoromethyl)phenyl)ethanone, Thiourea.[1]
-
Solvent: Ethanol (EtOH).
-
Procedure:
-
Suspend the phenacyl bromide (1.0 eq) and thiourea (1.1 eq) in Ethanol (10 vol).
-
Heat to reflux for 4–6 hours.
-
Precipitation: Cool to RT. The hydrobromide salt of the product often precipitates.
-
Neutralization: Filter the solid and suspend in aqueous NaHCO₃. Extract with EtOAc to obtain the free base: 4-(2,4-difluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine .[1]
-
Step 3: Amide Coupling (Final API Assembly)
-
Reactants: Aminothiazole intermediate, Carboxylic Acid Core (e.g., substituted thienopyrimidine acid), EDCI, HOBt, DMAP.
-
Solvent: DMF or 1,2-Dichloroethane.[1]
-
Procedure: Standard amide coupling to yield the final TRPA1 antagonist.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the conversion of the bromobenzene precursor to the TRPA1 Antagonist API.
Caption: Synthetic pathway from precursor to TRPA1 Antagonist API via the key acetophenone intermediate.
Reaction Mechanism: Hantzsch Cyclization
The formation of the thiazole ring is the critical step defining the API's scaffold.
Caption: Mechanism of the Hantzsch thiazole synthesis utilizing the fluorinated phenacyl bromide.
Analytical Data & Specifications
| Property | Specification | Method |
| Appearance | Colorless to light yellow liquid | Visual |
| Purity | ≥ 97.0% | GC / HPLC |
| Boiling Point | ~220 °C (Predicted) | - |
| 1H NMR | δ 2.6 (s, 3H, COCH3), 7.2-8.0 (m, 2H, Ar-H) | CDCl3 |
| 19F NMR | Distinct signals for -CF3 and 2,4-F | CDCl3 |
| Hazards | Irritant (Skin/Eye), Lachrymator (Brominated deriv.)[1][6] | SDS |
References
-
Glenmark Pharmaceuticals S.A. (2015). Fused pyrimidine-dione derivatives as TRPA1 modulators. U.S. Patent No. 9,000,159. Washington, DC: U.S. Patent and Trademark Office.
-
PubChem. (n.d.). 2',4'-Difluoro-3'-(trifluoromethyl)acetophenone (CAS 1202679-46-6).[1][2][4] National Center for Biotechnology Information. Retrieved January 29, 2026. [1]
-
Aromsyn Co., Ltd. (2025). Product Catalog: 2',4'-Difluoro-3'-(trifluoromethyl)acetophenone.
-
Chaudhari, S. S., et al. (2014). 2-amino-4-arylthiazole compounds as TRPA1 antagonists. Glenmark Pharmaceuticals.[7] ResearchGate.
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experimental procedure for synthesizing derivatives from 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
An Application Guide for the Synthesis of Novel Derivatives from 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
Introduction: The Strategic Importance of a Fluorinated Ketone Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The starting material, 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, is a particularly valuable synthon for researchers. It features a trifluoromethyl (-CF3) group, which enhances metabolic stability and membrane permeability, and two fluorine atoms on the phenyl ring, which can modulate electronic properties and provide additional points for hydrogen bonding interactions.
This application note provides detailed, field-proven protocols for the synthesis of key derivatives from this versatile ketone. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, justifying the selection of reagents and conditions. The protocols described herein are designed to be self-validating, providing researchers with robust methodologies for creating libraries of novel compounds for screening and development. The derivatives targeted—chalcones, pyrazoles, and oximes—are themselves privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3]
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles, and are known for their biological activities.[3][4] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aryl ketone and an aromatic aldehyde, is a reliable and efficient method for their preparation.[4][5]
Causality and Experimental Rationale
The reaction proceeds via the formation of an enolate ion from the ketone (1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone) upon deprotonation by a base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The choice of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is crucial for ensuring complete enolate formation and driving the reaction to completion.[5][6]
Experimental Workflow Diagram
Caption: Workflow for Chalcone Synthesis.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone and 1.1 equivalents of the desired substituted aromatic aldehyde in a minimal amount of ethanol (approx. 20-30 mL).
-
Reaction Initiation: While stirring the solution at room temperature, add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise. An immediate color change is often observed.
-
Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 30:70). The starting materials should be consumed, and a new, less polar spot corresponding to the chalcone should appear.
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approx. 100 g).
-
Precipitation: Acidify the aqueous mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is neutral (pH ~7). A solid precipitate of the crude chalcone will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product in a vacuum oven. For higher purity, the chalcone can be recrystallized from ethanol.
Data Summary: Representative Chalcone Derivatives
| Aldehyde Reactant | Product Name | Typical Yield (%) |
| Benzaldehyde | (E)-1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one | 85-95% |
| 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-1-(2,4-difluoro-3-(trifluoromethyl)phenyl)prop-2-en-1-one | 88-96% |
| 4-Methoxybenzaldehyde | (E)-1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 82-90% |
Protocol 2: Synthesis of Pyrazole Derivatives from Chalcones
Pyrazoles are a class of five-membered heterocyclic compounds that are of significant interest in drug discovery due to their wide range of pharmacological activities, including antibacterial and anti-inflammatory effects.[2][7] A common and effective method for synthesizing pyrazoles is the condensation reaction between an α,β-unsaturated ketone (like the chalcones synthesized in Protocol 1) and a hydrazine derivative.[8]
Causality and Experimental Rationale
This reaction is a classic example of a cyclocondensation. The reaction is typically initiated by the nucleophilic attack of a nitrogen atom from hydrazine hydrate onto the β-carbon of the chalcone's α,β-unsaturated system (a Michael addition). This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the carbonyl carbon. The resulting intermediate then eliminates a molecule of water to form the stable aromatic pyrazole ring. Using a protic solvent like ethanol facilitates proton transfers required during the reaction, and glacial acetic acid is often added as a catalyst to activate the carbonyl group towards nucleophilic attack.
Experimental Workflow Diagram
Caption: Workflow for Pyrazole Synthesis.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the chalcone derivative (synthesized in Protocol 1) in glacial acetic acid or absolute ethanol (approx. 25 mL).
-
Addition of Hydrazine: To this solution, add 1.5 equivalents of hydrazine hydrate dropwise with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using TLC until the chalcone spot has disappeared.
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring.
-
Precipitation and Filtration: A solid precipitate of the pyrazole derivative will form. Collect the solid by vacuum filtration and wash it with plenty of cold water.
-
Drying and Purification: Dry the crude product. If necessary, purify the pyrazole by recrystallization from a suitable solvent like ethanol.
Data Summary: Representative Pyrazole Derivatives
| Chalcone Precursor | Product Name | Typical Yield (%) |
| (E)-1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one | 5-(2,4-Difluoro-3-(trifluoromethyl)phenyl)-3-phenyl-1H-pyrazole | 75-85% |
| (E)-3-(4-Chlorophenyl)-1-(2,4-difluoro-3-(trifluoromethyl)phenyl)prop-2-en-1-one | 3-(4-Chlorophenyl)-5-(2,4-difluoro-3-(trifluoromethyl)phenyl)-1H-pyrazole | 78-88% |
| (E)-1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 5-(2,4-Difluoro-3-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)-1H-pyrazole | 72-82% |
Protocol 3: Synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone Oxime
Oximes are chemical compounds with the general formula R¹R²C=NOH. They are commonly synthesized from aldehydes or ketones by reaction with hydroxylamine. The oxime derivative of the title ketone is a valuable intermediate, which can be used in further transformations or screened for biological activity. The synthesis of acetophenone oximes is a well-established transformation.[9]
Causality and Experimental Rationale
The formation of an oxime is a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This addition forms a tetrahedral intermediate. A proton transfer occurs, followed by the elimination of a water molecule, resulting in the formation of the C=N double bond of the oxime. The reaction is often carried out in the presence of a mild base, such as sodium acetate or pyridine, which acts as a buffer and facilitates the deprotonation steps.
Experimental Workflow Diagram
Caption: Workflow for Oxime Synthesis.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone in a mixture of ethanol and water (e.g., 9:1 v/v).
-
Addition of Reagents: Add 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) followed by 2.0 equivalents of sodium acetate to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Monitoring: Monitor the disappearance of the starting ketone using TLC.
-
Isolation: After the reaction is complete, cool the flask to room temperature. Reduce the volume of the solvent by about half using a rotary evaporator.
-
Precipitation: Pour the concentrated solution into cold water to precipitate the oxime.
-
Filtration and Drying: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often pure enough for subsequent steps without further purification.
References
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (n.d.). JMU Scholarly Commons. Available at: [Link]
-
1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. Available at: [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. (2021). MDPI. Available at: [Link]
- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. (n.d.). Google Patents.
-
Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). (n.d.). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. (2015). ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. (2023). ACG Publications. Available at: [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone. (n.d.). PubChem. Available at: [Link]
-
Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. (2022). Frontiers. Available at: [Link]
-
1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone. (n.d.). Oakwood Chemical. Available at: [Link]
-
1-Indanone chalcones and their 2,4- Dinitrophenylhydrazone derivatives: Synthesis, physicochemical properties and in vitro. (2014). Academic Journals. Available at: [Link]
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Synthesis, Antimicrobial Screening and Spectral Studies of Novel Derivatives of 1, 2, 4-Triazole and 1, 3, 4-Thiadiazole. (2023). ResearchGate. Available at: [Link]
- ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives. (n.d.). Google Patents.
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- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
Scale-Up Synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed guide for the scale-up synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, a key building block in the development of advanced pharmaceutical and agrochemical agents. Recognizing the challenges inherent in fluorine chemistry and process scale-up, this document outlines two robust synthetic strategies: Friedel-Crafts acylation and a Grignard reagent-based approach. We delve into the mechanistic underpinnings of each route, offering field-proven insights into reaction optimization, critical process parameters, and safety considerations essential for transitioning from laboratory to pilot-plant scale. Detailed, step-by-step protocols for synthesis, work-up, and purification are provided, alongside methods for analytical characterization to ensure product quality and consistency.
Introduction: Significance of Fluorinated Aromatic Ketones
Fluorinated organic molecules have become indispensable in modern medicinal chemistry and materials science. The introduction of fluorine atoms and trifluoromethyl groups can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is a prime example of a highly functionalized aromatic ketone that serves as a critical intermediate in the synthesis of complex bioactive molecules. Its strategic combination of fluoro and trifluoromethyl substituents on the phenyl ring presents unique synthetic challenges and necessitates carefully designed and optimized manufacturing processes. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of such advanced intermediates.
Strategic Synthesis Planning
The synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone can be approached through several established methodologies for aryl ketone synthesis. The selection of the optimal route on a larger scale depends on factors such as starting material availability and cost, reaction efficiency, safety profile, and scalability of the unit operations. We will focus on two of the most industrially viable methods: Friedel-Crafts acylation and the addition of a Grignard reagent to an acetylating agent.
Starting Material: 1,3-Difluoro-2-(trifluoromethyl)benzene
A critical prerequisite for any successful synthesis is the availability of the starting material. 1,3-Difluoro-2-(trifluoromethyl)benzene is a commercially available, albeit specialized, reagent. For large-scale campaigns, securing a reliable supply chain is a primary consideration. Several chemical suppliers offer this compound in varying quantities.[2]
Synthetic Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and powerful method for the formation of C-C bonds to an aromatic ring, leading to the synthesis of aryl ketones.[3]
Mechanistic Insight
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from an acylating agent (e.g., acetyl chloride or acetic anhydride) and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] The electron-rich aromatic ring of 1,3-difluoro-2-(trifluoromethyl)benzene then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone.
The directing effects of the substituents on the aromatic ring are a key consideration. The two fluorine atoms are ortho, para-directing, while the trifluoromethyl group is a meta-director. In this case, acylation is expected to occur at the position para to one of the fluorine atoms and meta to the trifluoromethyl group, which is the desired C4 position.
Caption: A simplified workflow of the Friedel-Crafts acylation mechanism.
Scale-Up Considerations for Friedel-Crafts Acylation
-
Stoichiometry of AlCl₃: Due to the formation of a complex between the Lewis acid and the product ketone, more than a stoichiometric amount of AlCl₃ is often required.[5] Optimization of the AlCl₃ loading is critical for maximizing yield and minimizing cost and waste.
-
Solvent Selection: While the starting material can sometimes be used in excess as the solvent, inert solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.[1] For scale-up, solvent selection must also consider boiling point, toxicity, and environmental impact.
-
Temperature Control: The reaction is typically exothermic. A robust cooling system is essential to maintain the desired reaction temperature and prevent side reactions. The addition of reagents should be carefully controlled.
-
Work-up: The reaction is quenched by the addition of cold water or dilute acid to decompose the aluminum chloride complex. This process is highly exothermic and generates HCl gas, requiring a well-ventilated reactor and careful, slow addition.
-
Off-gassing: The reaction of acetyl chloride with AlCl₃ and the quenching step both produce significant amounts of HCl gas. A scrubber system is mandatory for large-scale production.
Protocol for Friedel-Crafts Acylation
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Scrubber system for HCl gas
-
Receiving vessel for quenching
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 1,3-Difluoro-2-(trifluoromethyl)benzene | 182.09 | 1.0 |
| Acetyl chloride | 78.50 | 1.1 |
| Aluminum chloride (anhydrous) | 133.34 | 1.2 |
| Dichloromethane (DCM) | 84.93 | Solvent |
| Hydrochloric acid (6M) | - | For quench |
| Saturated sodium bicarbonate solution | - | For neutralization |
| Brine | - | For washing |
| Anhydrous magnesium sulfate | - | For drying |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.
-
Reagent Charging: Charge the reactor with 1,3-difluoro-2-(trifluoromethyl)benzene (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0-5 °C with stirring.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Acetyl Chloride Addition: Add acetyl chloride (1.1 eq) dropwise via the addition funnel over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 5-10 °C for 2-4 hours. Monitor the reaction progress by GC or HPLC.
-
Quenching: Slowly and carefully transfer the reaction mixture to a separate vessel containing a stirred mixture of crushed ice and 6M hydrochloric acid. The rate of addition should be controlled to manage the exotherm and HCl evolution.
-
Work-up: Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Synthetic Route 2: Grignard Reaction
An alternative approach involves the preparation of a Grignard reagent from a suitable halo-aromatic precursor, followed by reaction with an acetylating agent.
Mechanistic Insight
This route would typically involve the formation of 2,4-difluoro-3-(trifluoromethyl)phenylmagnesium halide from the corresponding aryl halide. This highly nucleophilic organometallic reagent would then react with an acetylating agent like acetyl chloride or acetic anhydride to form the target ketone.
Sources
- 1. Ethyl difluoroacetate(454-31-9) 1H NMR [m.chemicalbook.com]
- 2. 1,3-Difluoro-2-trifluoromethyl-benzene [oakwoodchemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
catalytic reactions involving 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
Application Note: Catalytic Asymmetric Transfer Hydrogenation of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
Abstract & Introduction
This application note details the protocol for the enantioselective reduction of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (Structure 1 ) to its corresponding chiral alcohol, (S)-1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanol (Structure 2 ).
This substrate represents a class of "electron-deficient acetophenones" critical in the synthesis of neurokinin-1 (NK-1) receptor antagonists (e.g., Aprepitant analogs) and ROR
Key Technical Challenge: Achieving high enantiomeric excess (>98% ee) while suppressing defluorination side-reactions common in polyfluorinated aromatics under basic hydrogenation conditions.
Reaction Mechanism & Catalyst Selection
Selected Method: Asymmetric Transfer Hydrogenation (ATH)
Catalyst System: RuCl(
Mechanistic Rationale:
Unlike high-pressure hydrogenation (
The reaction proceeds via the Noyori-Ikariya Metal-Ligand Bifunctional Mechanism :
-
Protonation: The 16-electron Ru-amido complex accepts a proton and hydride from formic acid.
-
Outer-Sphere Transfer: The resulting Ru-hydride-amine complex coordinates the ketone. The ligand's -NH proton hydrogen-bonds to the carbonyl oxygen, activating it, while the hydride is transferred to the carbonyl carbon.
-
Irreversibility: The use of HCOOH results in the release of
, driving the equilibrium forward irreversibly—a critical factor for electron-deficient ketones which can suffer from reversible Oppenauer oxidation in isopropanol systems.
Diagram 1: Catalytic Cycle (Noyori-Ikariya Mechanism)
Caption: The irreversible Ru-catalyzed transfer hydrogenation cycle utilizing formic acid as the reductant.
Experimental Protocol
Safety Warning: Formic acid is corrosive and generates CO2 gas. Ensure adequate venting. The polyfluorinated substrate may be a skin sensitizer.
Materials:
-
Substrate: 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (10.0 g, 44.6 mmol)
-
Catalyst: RuCl(
-cymene)[(S,S)-TsDPEN] (CAS: 192139-90-5) – 0.5 mol% loading. -
Reagent: Formic Acid/Triethylamine complex (5:2 molar ratio).
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF). Note: DCM is preferred for ease of workup; DMF is used if substrate solubility is poor.
Step-by-Step Procedure:
-
Catalyst Preparation (In-situ option):
-
In a Schlenk flask, dissolve
(0.25 mol%) and -TsDPEN (0.5 mol%) in degassed DCM (20 mL). -
Add TEA (1.0 mmol) and stir at room temperature for 30 mins to generate the active purple 16e-Ru species.
-
-
Reaction Initiation:
-
Dissolve the ketone substrate (10.0 g) in degassed DCM (50 mL).
-
Add the substrate solution to the catalyst mixture under
flow. -
Cool the mixture to 0°C. Critical: Electron-deficient ketones react very fast; cooling improves enantioselectivity.
-
Slowly add the HCOOH/TEA mixture (13.4 mL, 2.0 equiv hydride) dropwise via syringe pump over 30 minutes to control
evolution.
-
-
Monitoring:
-
Workup:
-
Quench reaction by adding water (50 mL).
-
Separate the organic layer.[3] Extract aqueous layer with DCM (2 x 30 mL).
-
Wash combined organics with saturated
(remove residual formic acid) and Brine. -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically >95% pure.
-
Pass through a short pad of silica gel (eluting with 10% EtOAc/Hexane) to remove ruthenium residues (colored impurities).
-
Recrystallization from Hexane/Heptane is possible for optical enrichment if
< 99%.
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the ATH of fluorinated acetophenones.
Analytical Data & Quality Control
Because of the fluorine content, 19F-NMR is a powerful tool to verify structural integrity (no defluorination).
| Parameter | Specification | Method |
| Conversion | > 99.0% | HPLC (C18, Water/ACN gradient) |
| Enantiomeric Excess | > 98.0% | Chiral HPLC (Chiralpak AD-H, 95:5 Hex/IPA) |
| 19F NMR Signals | 3 distinct signals | |
| Residual Ru | < 10 ppm | ICP-MS |
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by | Ensure strict degassing of DCM and reagents. |
| Low ee% | Reaction temperature too high | Conduct reaction at -10°C or 0°C. |
| Defluorination | Reaction too basic | Ensure HCOOH/TEA ratio is maintained (5:2); avoid excess free amine. |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][5] Accounts of Chemical Research, 30(2), 97–102. Link
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[6] Journal of the American Chemical Society, 118(10), 2521–2522. Link
-
Vankawala, P. J., et al. (2007).[2][7] Efficient Synthesis of (1R)-[3,5-Bis(trifluoromethyl)phenyl]ethanol, a Key Intermediate for Aprepitant.[2][7] Journal of Chemical Research, 2007(6), 353-356. (Analogous substrate protocol). Link
-
Passera, A., & Mezzetti, A. (2020). Manganese-Catalyzed Asymmetric Hydrogenation of 3,5-Bis(trifluoromethyl)acetophenone. Advanced Synthesis & Catalysis, 362(10). Link
Sources
- 1. 1-(2,4-DIFLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE, CasNo.886371-05-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. webofproceedings.org [webofproceedings.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution [mdpi.com]
- 7. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. This valuable intermediate is often synthesized via a Friedel-Crafts acylation, a powerful but sometimes challenging reaction, especially with highly deactivated aromatic substrates. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yield and purity.
Understanding the Core Synthesis: Friedel-Crafts Acylation
The primary route to 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is the Friedel-Crafts acylation of 1,3-difluoro-2-(trifluoromethyl)benzene.[1][2] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group (-COCH₃) onto the aromatic ring. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride or acetic anhydride) to form a highly reactive acylium ion.[3][4]
However, the starting material, 1,3-difluoro-2-(trifluoromethyl)benzene, presents a significant challenge. The two fluorine atoms and the trifluoromethyl group are all strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This deactivation means that more forcing reaction conditions are often necessary compared to the acylation of less substituted benzenes, which in turn can lead to a higher propensity for side reactions and lower yields if not carefully controlled.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone in a question-and-answer format.
Question 1: My reaction is showing little to no conversion of the starting material, even after prolonged reaction time. What are the likely causes and how can I fix this?
Answer:
Low or no conversion is a common issue when performing Friedel-Crafts acylation on highly deactivated aromatic rings. Here are the primary causes and troubleshooting steps:
-
Insufficient Catalyst Activity: Aluminum chloride is highly hygroscopic and its activity is severely diminished by moisture.
-
Solution: Use freshly opened, high-purity, anhydrous aluminum chloride. Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere) and the reaction is set up under an inert atmosphere (nitrogen or argon).
-
-
Inadequate Reaction Temperature: The deactivated nature of the substrate requires sufficient thermal energy to overcome the activation barrier.
-
Solution: Gradually and cautiously increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals. A temperature range of 60-80°C is a reasonable starting point for optimization.[1]
-
-
Poor Quality of Reagents: The purity of the starting material and acylating agent is crucial.
-
Solution: Ensure the 1,3-difluoro-2-(trifluoromethyl)benzene is of high purity. Distill the acetyl chloride before use if its purity is questionable.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction.
-
Solution: While dichloromethane is a common solvent for Friedel-Crafts reactions, for deactivated substrates, a solvent with a higher boiling point such as 1,2-dichloroethane or nitromethane might be necessary to achieve the required reaction temperature. In some cases, using an excess of the aromatic substrate as the solvent can also be effective.
-
Question 2: My reaction has worked, but I have a low yield of the desired product and a significant amount of a regioisomeric impurity. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a potential issue due to the substitution pattern of the starting material. The two fluorine atoms are ortho, para-directing, while the trifluoromethyl group is a meta-director. The acetyl group will preferentially add to the position that is most activated and least sterically hindered. The desired product, 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, results from acylation at the 4-position. The primary regioisomeric impurity would likely be the product of acylation at the 6-position.
-
Controlling Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable para-substituted product over the ortho-substituted one due to steric hindrance.
-
Solution: If you are using high temperatures to drive the reaction, try to find a balance. It may be beneficial to run the reaction at a slightly lower temperature for a longer period.
-
-
Choice of Lewis Acid: The nature of the Lewis acid can influence regioselectivity.
-
Solution: While AlCl₃ is the most common catalyst, experimenting with other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might offer improved selectivity in some cases.
-
Question 3: I'm observing the formation of di-acylated or other side products. How can I minimize these?
Answer:
The formation of multiple acylation products is less common on a deactivated ring but can occur under harsh conditions.
-
Stoichiometry Control: Using a large excess of the acylating agent can promote a second acylation.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acetyl chloride.
-
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to side reactions.
-
Solution: Monitor the reaction closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of reagents for this synthesis?
A1: A good starting point is a 1:1.05 molar ratio of 1,3-difluoro-2-(trifluoromethyl)benzene to acetyl chloride. A slight excess of the acylating agent helps to ensure complete conversion of the starting material. The amount of aluminum chloride catalyst is typically in the range of 1.1 to 1.3 molar equivalents relative to the acetyl chloride.
Q2: What is a standard work-up procedure for this reaction?
A2: A typical work-up involves carefully quenching the reaction mixture by slowly pouring it onto crushed ice and concentrated hydrochloric acid.[6] This hydrolyzes the aluminum chloride complexes. The product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Q3: What are the best methods for purifying the final product?
A3: The crude product can often be purified by vacuum distillation. Given the likely presence of regioisomers with similar boiling points, fractional distillation may be necessary. Alternatively, column chromatography on silica gel can be an effective method for separating the desired product from impurities.[7] Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can also be employed for further purification if the product is a solid at room temperature.[8]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: Will show the characteristic signals for the aromatic protons and the methyl protons of the acetyl group.
-
¹³C NMR: Will confirm the number of unique carbon atoms and the presence of the carbonyl group.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds and will show distinct signals for the two aromatic fluorine atoms and the trifluoromethyl group, providing crucial information about the substitution pattern.[9]
-
GC-MS: Can be used to determine the purity of the sample and identify any volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[10][11]
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | High-purity 1,3-difluoro-2-(trifluoromethyl)benzene | Purity is critical for high yield and minimizing side reactions. |
| Acylating Agent | Acetyl chloride (freshly distilled) | Ensures high reactivity. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Powerful Lewis acid for activating the acylating agent. |
| Stoichiometry | Substrate:Acylating Agent:Catalyst = 1 : 1.05 : 1.2 | A slight excess of the acylating agent and catalyst drives the reaction to completion on the deactivated ring. |
| Solvent | 1,2-Dichloroethane or excess starting material | Allows for higher reaction temperatures compared to dichloromethane. |
| Temperature | 60 - 80 °C (optimize) | Necessary to overcome the deactivation of the aromatic ring. |
| Reaction Time | 4 - 12 hours (monitor by TLC/GC-MS) | Reaction time will depend on the temperature and substrate reactivity. |
Step-by-Step Experimental Workflow
-
Preparation: Rigorously dry all glassware. Assemble the reaction apparatus (a round-bottom flask with a reflux condenser and a dropping funnel) under an inert atmosphere (N₂ or Ar).
-
Charging the Reactor: To the reaction flask, add the solvent (if used) and anhydrous aluminum chloride. Cool the mixture in an ice bath.
-
Addition of Reagents: Slowly add the acetyl chloride to the stirred suspension of aluminum chloride. After the addition is complete, slowly add the 1,3-difluoro-2-(trifluoromethyl)benzene.
-
Reaction: After the addition of the substrate, remove the ice bath and heat the reaction mixture to the desired temperature. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualization of the Synthetic Workflow
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. chem.winthrop.edu [chem.winthrop.edu]
- 4. youtube.com [youtube.com]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. mdpi.com [mdpi.com]
- 8. 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 11. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Products in the Synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated building block. We will address specific, frequently asked questions and provide in-depth troubleshooting guides to help you identify and mitigate the formation of unwanted side products, thereby improving yield, purity, and process reliability.
Frequently Asked Questions (FAQs)
Q1: My post-reaction analysis (GC-MS, NMR) shows an unexpected isomeric product along with my target molecule. What is this impurity, and why did it form?
A1: The most probable isomeric side product is 1-(2,6-Difluoro-3-(trifluoromethyl)phenyl)ethanone . This issue almost certainly arises during a Friedel-Crafts acylation of the 1,3-difluoro-2-(trifluoromethyl)benzene starting material.
Causality & Mechanism: The formation of isomers in a Friedel-Crafts acylation is dictated by the directing effects of the substituents on the aromatic ring. In this case, the starting material, 1,3-difluoro-2-(trifluoromethyl)benzene, has three directing groups:
-
Fluorine atoms (at C2 and C4): These are ortho, para-directing groups. They activate these positions for electrophilic attack.
-
Trifluoromethyl group (at C3): This is a strong meta-directing and deactivating group.
The electrophile (the acylium ion, CH₃CO⁺) will preferentially add to the most activated, least sterically hindered position.
-
Desired Reaction (Position 5): Attack at the C5 position is directed para to the C2-fluorine and ortho to the C4-fluorine, while being meta to the deactivating -CF₃ group. This confluence of directing effects makes it the major product.
-
Side Reaction (Position 1): Attack at the C1 position is directed ortho to the C2-fluorine and meta to the other groups. This position is electronically favorable enough to lead to the formation of the 1-(2,6-Difluoro-3-(trifluoromethyl)phenyl)ethanone isomer, especially under suboptimal conditions.
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature generally increases regioselectivity, favoring the thermodynamically more stable product. We recommend maintaining the reaction at 0-5 °C.
-
Choice of Lewis Acid: Bulkier Lewis acid catalysts can sterically hinder attack at the more crowded C1 position, thus favoring the desired C5 substitution. Consider switching from AlCl₃ to a bulkier option like ZnCl₂ or FeCl₃, though this may require longer reaction times.[1]
Caption: Isomer formation during Friedel-Crafts acylation.
Q2: I'm attempting the synthesis via an organometallic route (Grignard/Organolithium) and my GC-MS shows a high molecular weight, non-polar impurity. What is it?
A2: This impurity is very likely a biphenyl-type dimer , formed through a homo-coupling side reaction.
Causality & Mechanism: This side reaction is common when preparing Grignard reagents.[2] The Grignard reagent, once formed, can react with another molecule of the unreacted starting aryl halide.
-
Reaction: (2,4-Difluoro-3-(trifluoromethyl)phenyl)MgBr + Br-(2,4-Difluoro-3-(trifluoromethyl)phenyl) → (2,4-Difluoro-3-(trifluoromethyl)phenyl)-(2,4-Difluoro-3-(trifluoromethyl)phenyl) + MgBr₂
This results in a symmetric biphenyl derivative with a molecular weight roughly double that of your starting material's aromatic core.
Mitigation Strategies:
-
Controlled Addition: Add the aryl halide solution slowly to the magnesium turnings. This maintains a low concentration of the aryl halide, minimizing the chance of it reacting with the newly formed Grignard reagent.
-
Temperature and Solvent: Higher temperatures can favor the formation of this side product.[2] Ensure the reaction is well-stirred and gently refluxing, but not overheating. Anhydrous diethyl ether or THF are standard solvents.[3]
Q3: My reaction yield is very low, and I've recovered a significant amount of the de-halogenated starting material, 1,3-difluoro-2-(trifluoromethyl)benzene. What went wrong?
A3: This is a classic sign of protonolysis , or quenching, of your organometallic reagent (Grignard or organolithium). These reagents are extremely strong bases and will readily react with any available acidic protons.
Causality & Mechanism: The most common culprit is residual water in your glassware or solvents.[3] Other protic sources can include alcohols or even atmospheric moisture.
-
Reaction: (2,4-Difluoro-3-(trifluoromethyl)phenyl)MgBr + H₂O → 1,3-Difluoro-2-(trifluoromethyl)benzene + Mg(OH)Br
This reaction is rapid and effectively destroys your active reagent, preventing it from participating in the desired acylation reaction and leading to low yields.
Mitigation Strategies:
-
Rigorous Anhydrous Technique: All glassware must be scrupulously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon).
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Karl Fischer titration can be used to verify water content is below 50 ppm.
Caption: Competing side reactions for a Grignard reagent.
Troubleshooting Guide: Summary Table
| Observation | Probable Cause | Relevant Route | Proposed Solution |
| Peak in GC-MS with identical mass, different retention time. | Isomeric Product Formation | Friedel-Crafts Acylation | Lower reaction temperature to 0-5 °C. Use a bulkier Lewis acid catalyst (e.g., FeCl₃). |
| High molecular weight, non-polar impurity observed. | Homo-coupling (Dimerization) | Organometallic (Grignard) | Slowly add aryl halide to magnesium. Ensure adequate solvent volume to maintain dilution. |
| Low yield; recovery of de-halogenated starting material. | Protonolysis (Quenching) | Organometallic (Grignard/Lithium) | Use flame-dried glassware and anhydrous solvents. Maintain a robust inert atmosphere (N₂/Ar). |
| Formation of a tertiary alcohol side product. | Over-addition to Ketone | Organometallic (Grignard/Lithium) | Use reverse addition (add organometallic to acylating agent). Maintain low temperature (-78 °C). Use a more reactive acylating agent like an acid chloride instead of an ester.[4] |
Experimental Protocol: Analytical Workflow for Crude Product Analysis
This protocol outlines a self-validating system to identify the primary product and key side products using standard laboratory instrumentation.
Objective: To separate and identify components in the crude reaction mixture of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone synthesis.
Methodology:
-
Sample Preparation:
-
Take a 1 mL aliquot of the crude reaction mixture post-quench.
-
Perform a liquid-liquid extraction with ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Carefully concentrate the solvent in vacuo to obtain a crude oil.
-
Prepare three samples from this oil:
-
GC-MS Sample: Dilute 1-2 mg in 1 mL of ethyl acetate.
-
HPLC Sample: Dilute 1-2 mg in 1 mL of acetonitrile/water (50:50).
-
NMR Sample: Dissolve ~20 mg in 0.7 mL of CDCl₃.
-
-
-
GC-MS Analysis:
-
Purpose: To determine the number of components and their molecular weights.
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Method:
-
Injector Temp: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
Expected Results:
-
Desired Product: A major peak with M⁺ corresponding to C₉H₅F₅O.
-
Isomeric Side Product: A peak with an identical M⁺ but a slightly different retention time.
-
Biphenyl Dimer: A peak with a much longer retention time and a mass corresponding to the coupled aromatic rings.
-
-
-
¹⁹F NMR Analysis:
-
Purpose: To definitively distinguish between the desired product and its primary isomer. The fluorine chemical shifts and coupling patterns are highly sensitive to the substitution pattern.
-
Expected Spectra:
-
Desired Product (1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone): Will show three distinct fluorine environments: one for the -CF₃ group and two for the aromatic fluorines, each with characteristic couplings.
-
Isomeric Side Product (1-(2,6-Difluoro-3-(trifluoromethyl)phenyl)ethanone): The chemical shifts and coupling constants for the aromatic fluorines will be significantly different due to the change in their relative positions.
-
-
-
Data Interpretation:
-
Correlate the GC retention times with the mass spectra to identify potential structures.
-
Use the ¹⁹F NMR to confirm the identity of the major product and assign the structure of the isomeric impurity.
-
Quantify the relative percentages of each component using GC peak area integration (assuming similar response factors) for an initial purity assessment.
-
References
-
Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri-St. Louis. [Link]
-
Clark, J. (2015). The Reaction of Acyl Chlorides with Benzene. Chemguide. [Link]
-
Various Authors. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Ashenhurst, J. (2018). Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. University of Iowa. [Link]
Sources
troubleshooting low yield in Friedel-Crafts acylation of trifluoromethyl benzene derivatives
[1][2]
Ticket ID: F-C-CF3-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Troubleshooting low conversion and yield in highly deactivated aromatic systems.[1]
Executive Summary: The "Deactivation Wall"
You are likely encountering the "Deactivation Wall." The trifluoromethyl group (
Standard Friedel-Crafts conditions (e.g., 1.1 eq
This guide outlines the causal factors for low yield and provides validated protocols to breach this activation barrier.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am using standard in DCM, but I see <10% conversion. Why?
A: Your electrophile is too weak.[1]
In standard conditions,
-
The Fix: You need a "Superelectrophile."[2] Switch to Triflic Acid (TfOH) as both catalyst and solvent, or use super-stoichiometric
(2.5–3.0 eq) without solvent (neat) or in high-boiling solvents like nitrobenzene (though nitrobenzene is toxic and difficult to remove).[1]
Q2: I increased the temperature to reflux (80°C), but the reaction turned into a black tar.
A: You triggered polymerization and disproportionation.[1] Forcing a reaction with thermal energy often degrades the sensitive acyl chloride or causes the substrate to polymerize before acylation occurs.
-
The Fix: Increase chemical energy (acidity), not thermal energy.[1] Use Metal Triflates (e.g.,
, ) which are thermally stable and water-tolerant, or use TfOH at moderate temperatures ( ).[1]
Q3: My LCMS shows the product formed, but I lost it during workup.
A: Your product likely hydrolyzed or stayed in the aqueous phase. The ketone product of a deactivated ring is electron-poor.[3] If you use massive excess of Lewis Acid, the resulting complex is incredibly stable and requires aggressive hydrolysis (strong acid/long stirring) to break. Conversely, if the product is small/polar, it may partition into the aqueous layer.[1]
-
The Fix:
-
Quench: Pour the reaction mixture onto crushed ice/HCl slowly.
-
Extraction: Use EtOAc instead of DCM/Hexanes to ensure better recovery of polar ketones.
-
Complex Breaking: If using
, ensure the quench is acidic (pH < 1) and stirred for at least 1 hour.
-
Part 2: Comparative Catalyst Data
The following table summarizes catalyst efficacy for deactivated substrates based on internal application data and literature precedents.
| Catalyst System | Acidity Classification | Typical Yield ( | Pros | Cons |
| Strong Lewis Acid | < 10% (Trace) | Cheap, standard.[1] | Insufficient activation; requires stoichiometric amounts.[1] | |
| Strong Lewis Acid | 40 - 60% | Higher concentration drives kinetics.[1] | High tar formation; difficult workup; harsh exotherm.[1] | |
| Water-Tolerant Lewis Acid | 75 - 90% | Catalytic loading (1-5 mol%); recyclable; mild conditions.[1] | High cost of catalyst. | |
| Triflic Acid (TfOH) | Brønsted Superacid | 85 - 95% | Generates "Superelectrophiles"; acts as solvent.[1] | Corrosive; requires specialized handling.[1] |
Part 3: The "Nuclear Option" Protocol (Superacid Catalysis)
Context: This protocol utilizes Triflic Acid (TfOH) to generate a protosolvated acyl cation (superelectrophile), which is orders of magnitude more reactive than a standard acylium ion. This is the gold standard for acylating highly deactivated rings.
Safety: TfOH is fuming and highly corrosive.[1] Perform all steps in a fume hood with proper PPE.
Materials:
-
Substrate: Trifluoromethylbenzene derivative (1.0 eq)
-
Reagent: Acyl Chloride (1.2 eq)
-
Catalyst/Solvent: Triflic Acid (TfOH) (5–10 volumes relative to substrate)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a drying tube (
). -
Charging: Add the Trifluoromethylbenzene (1.0 eq) and Acyl Chloride (1.2 eq) to the flask.
-
Initiation: Cool the mixture to
in an ice bath. -
Addition: Add TfOH dropwise via a pressure-equalizing addition funnel or glass syringe.[1] Note: Exotherm is possible.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (
). Stir for 2–6 hours. -
Quench: Pour the reaction mixture slowly onto a slurry of crushed ice and saturated
(careful: massive evolution). -
Workup: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate.[1]
Part 4: Mechanistic Visualization
The following diagram illustrates the "Superelectrophile" activation pathway required to acylate a deactivated
Caption: Figure 1. Comparison of standard acylium activation vs. superacid-mediated superelectrophile generation required for deactivated substrates.
Part 5: Troubleshooting Logic Tree
Use this flow to diagnose your specific failure mode.
Caption: Figure 2. Decision matrix for diagnosing yield loss in Friedel-Crafts acylation.
References
-
Olah, G. A., et al. (1993).[1] Superelectrophiles. Chemical Reviews , 93(4), 1503–1534. [Link]
-
Kobayashi, S., et al. (2000).[1] Remarkable Effect of Lithium Salts in Friedel–Crafts Acylation Catalyzed by Metal Triflates. Tetrahedron , 56(35), 6463-6465.[1] [Link]
-
Tran, P. H., et al. (2022).[1][4] Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents. ACS Omega , 7(49), 45621–45630. [Link]
optimization of reaction conditions for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone synthesis
Technical Support Center: Synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we will address common issues, explain the underlying chemical principles, and provide robust, step-by-step protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone?
The most prevalent and scalable method is the Friedel-Crafts acylation of 1,3-difluoro-2-(trifluoromethyl)benzene.[1][2][3] This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][3] The reaction is valued for its efficiency in forming the carbon-carbon bond required to attach the acetyl group to the aromatic ring.[1]
The core of the reaction involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[2][4] The fluorine and trifluoromethyl substituents on the benzene ring significantly influence the reaction's regioselectivity and rate.
Q2: Why is regioselectivity a concern in this specific synthesis?
Regioselectivity is critical because the starting material, 1,3-difluoro-2-(trifluoromethyl)benzene, has multiple positions where acylation can occur. The fluorine atoms are ortho-, para-directing activators, while the trifluoromethyl group is a meta-directing deactivator. The interplay of these electronic effects, combined with steric hindrance, dictates the final position of the incoming acetyl group. The desired product is formed when acylation occurs at the C4 position, ortho to one fluorine and para to the other. However, side products resulting from acylation at other positions can form, complicating purification and reducing the yield of the target molecule.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Consistently Low Yield of the Desired Product
Q: My reaction yield is significantly lower than expected. What are the most likely causes and how can I improve it?
A: Low yield is a frequent issue in Friedel-Crafts acylation, especially with deactivated or sensitive substrates.[6] Several factors can be responsible, and a systematic approach is needed for optimization.[7]
Causality & Explanation:
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in your glassware, solvent, or reagents will hydrolyze AlCl₃, rendering it inactive and halting the reaction.[6]
-
Insufficient Catalyst Stoichiometry: Friedel-Crafts acylation often requires more than a catalytic amount of Lewis acid.[3][6] The product, an aryl ketone, can form a stable complex with AlCl₃, effectively sequestering the catalyst.[4][6] To drive the reaction to completion, at least a stoichiometric equivalent (and often a slight excess) of AlCl₃ relative to the acylating agent is necessary.
-
Suboptimal Temperature: Temperature control is crucial. While heating can increase the reaction rate, excessively high temperatures can promote the formation of undesired isomers and other side products, leading to a lower isolated yield of the pure compound.[5] For many acylation reactions, maintaining a low temperature, particularly during the initial addition, is key to controlling selectivity.[5]
-
Deactivated Substrate: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[1] This inherent low reactivity of the substrate can lead to sluggish or incomplete reactions if conditions are not optimized.
Optimization Workflow:
Below is a workflow diagram to guide your troubleshooting process for low-yield reactions.
Sources
Technical Support Center: Purification of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
Welcome to the technical support center for the purification of crude 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.
Introduction to Purification Challenges
The synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, commonly achieved through Friedel-Crafts acylation of 1,3-difluoro-2-(trifluoromethyl)benzene, often yields a crude product containing a variety of impurities.[1][2] These can include unreacted starting materials, residual catalyst, and, most notably, positional isomers. The similar physicochemical properties of these isomers to the desired product make their removal a significant challenge.[3] This guide provides a structured approach to identifying and resolving common purification issues.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during the purification process.
Issue 1: My crude product is a dark, oily residue. What are the initial cleanup steps?
Answer: A dark, oily appearance in the crude product often indicates the presence of polymeric materials and residual acid catalyst from the Friedel-Crafts reaction. A preliminary work-up is crucial before attempting more refined purification techniques.
Recommended Protocol: Aqueous Work-up and Extraction
-
Quenching: Carefully quench the reaction mixture by slowly adding it to a beaker of crushed ice and water. This will hydrolyze the aluminum chloride catalyst.
-
Acidification: Add 1 M HCl solution to dissolve any remaining aluminum salts and ensure the aqueous layer is acidic.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent like dichloromethane or ethyl acetate. Repeat the extraction 2-3 times to maximize recovery.
-
Washing: Wash the combined organic extracts sequentially with:
-
Saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which should now be more amenable to further purification.
Issue 2: I'm observing multiple spots on my TLC analysis, and they are very close together. How can I separate these components?
Answer: Closely spaced spots on a Thin Layer Chromatography (TLC) plate are indicative of isomers, which are a common byproduct in Friedel-Crafts acylation reactions.[5] Separating these requires a high-resolution purification technique like column chromatography.
Workflow for Optimizing Column Chromatography Separation
Caption: Workflow for Column Chromatography Optimization
Detailed Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is a good starting point.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. Start with a low polarity mixture, such as 95:5 hexane/ethyl acetate, and gradually increase the polarity based on TLC analysis. The goal is to achieve a significant difference in the Retention Factor (Rf) values of the desired product and the isomeric impurities.
-
Fraction Collection: Collect small fractions and analyze each by TLC to identify the pure product.
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Issue 3: My product is a low-melting solid or an oil, and recrystallization is proving difficult.
Answer: Many fluorinated compounds have low melting points, which can make recrystallization challenging. If direct crystallization fails, consider derivatization or co-crystallization techniques. However, for a low-melting solid or oil, vacuum distillation is often a more effective purification method, provided the compound is thermally stable.
Troubleshooting Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | The compound is too soluble in the chosen solvent, or the solution is cooling too quickly. | Add a small amount of a less polar "anti-solvent" to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. A good starting point for ketones is a hexane/acetone or hexane/ethyl acetate mixture.[6] |
| No Crystals Form | The solution is not supersaturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to induce crystal formation. Seeding with a small crystal of pure product (if available) can also be effective. |
| Poor Recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) before filtering. Minimize the amount of cold solvent used to wash the crystals. |
Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum seals are tight.
-
Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping.
-
Vacuum: Gradually apply vacuum to the system.
-
Fractionation: Collect fractions based on boiling point. The desired product will have a specific boiling point at a given pressure. Isomeric impurities may have very close boiling points, so careful fractionation is key. For acetophenone, vacuum distillation is a common purification method.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: Besides unreacted starting materials and catalyst residues, the most common and challenging impurities are positional isomers formed during the Friedel-Crafts acylation.[3][5] Depending on the reaction conditions, you may also find di-acylated products.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended:
-
NMR Spectroscopy: 1H and 19F NMR are powerful tools for assessing the purity of fluorinated compounds.[8][9] The absence of signals from impurities and the correct integration of the signals for the desired product are strong indicators of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can separate and identify volatile components in your sample, providing a quantitative measure of purity and confirming the molecular weight of your product.[5]
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, HPLC can be an effective analytical tool.[10]
Q3: Are there any specific safety precautions I should take when working with this compound and its precursors?
A3: Yes. The synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone often involves corrosive and hazardous reagents.
-
Friedel-Crafts Reagents: Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).
-
Fluorinated Compounds: While the target compound's toxicity data may be limited, it is prudent to handle all fluorinated organic compounds with care. Avoid inhalation, ingestion, and skin contact.
-
Solvents: Use appropriate ventilation when working with organic solvents.
Q4: Can I use an alternative to column chromatography for separating isomers?
A4: While column chromatography is the most common method, preparative HPLC can offer higher resolution for difficult separations, although it is generally more expensive and time-consuming for larger scales.[10] In some cases, fractional crystallization can be effective if a suitable solvent system is found that selectively crystallizes the desired isomer.[3]
Visualizing the Purification Strategy
Caption: General Purification Strategy Flowchart
References
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov. Retrieved January 29, 2026, from [Link]
- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. (2021). Google Patents.
- Purification of ketones. (1939). Google Patents.
-
Ma, C., Wang, Y., & Zhang, R. (2010). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2293. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry, 17, 438–445. [Link]
-
Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]
-
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]
-
1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
NMR | Speeding Fluorine Analysis. (n.d.). Oxford Instruments. Retrieved January 29, 2026, from [Link]
- Solvents for use in fluorination reactions. (2001). Google Patents.
- HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2015). International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3470.
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2017). Scientific & Academic Publishing, 7(1), 1-10.
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments, (134), 57279. [Link]
-
Gas/Liquid‐Phase Micro‐Flow Trifluoromethylation using Fluoroform: Trifluoromethylation of Aldehydes, Ketones, Chalcones, and N‐Sulfinylimines. (2016). Chemistry – A European Journal, 22(35), 12296-12300. [Link]
-
Renewable Reagent for Nucleophilic Fluorination. (2022). The Journal of Organic Chemistry, 87(9), 6045-6055. [Link]
-
Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. (2024). ChemRxiv. [Link]
-
Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. (2024). ACS Applied Materials & Interfaces, 16(11), 13677–13684. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2019). Nature Communications, 10(1), 305. [Link]
-
Purification: How To. (n.d.). University of Rochester Department of Chemistry. Retrieved January 29, 2026, from [Link]
-
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
-
(PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2017). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). Scientific Reports, 11(1), 16869. [Link]
-
Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. (2024). Journal of the American Chemical Society. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry, 17, 438-445. [Link]
-
The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. (2023). Nanalysis. Retrieved January 29, 2026, from [Link]
-
Synthesis of fluoroketones and fluoroaldehydes. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]
-
Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). Molecules, 26(5), 1369. [Link]
-
Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved January 29, 2026, from [Link]
-
Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. (2022). Analytical Chemistry, 94(6), 2822–2830. [Link]
-
How can I purify two different-substituted aromatic compounds? (2019). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Cubane Episode 3 - Vacuum Distillation for the Ketal? (2020). YouTube. Retrieved January 29, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (n.d.). JoVE. Retrieved January 29, 2026, from [Link]
-
Advanced Techniques in Column Chromatography. (n.d.). Longdom Publishing. Retrieved January 29, 2026, from [Link]
-
NMR spectra of a mixture of fluorinated compounds highlighting the... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
- Method for purification of ketones. (1958). Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 29, 2026, from [Link]
-
Specific Solvent Issues with Fluorination. (n.d.). WordPress. Retrieved January 29, 2026, from [Link]
-
1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. (2021). Angewandte Chemie International Edition, 60(22), 12266-12271. [Link]
-
1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
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- 8. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dea.gov [dea.gov]
preventing decomposition of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone during workup
Technical Support Center: 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for handling 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. The unique electronic properties of this molecule, conferred by its trifluoromethyl and difluoro substitutions, make it highly valuable but also susceptible to specific decomposition pathways during reaction workup. This guide provides in-depth troubleshooting advice and preventative protocols to ensure the integrity and yield of your target compound are maximized.
Troubleshooting Guide: Diagnosing Workup Failures
This section addresses common issues encountered during the isolation and purification of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.
Q1: I'm observing a significant loss of yield after performing a basic wash with sodium hydroxide (NaOH) or potassium carbonate (K2CO3). What is happening to my product?
A: Your product is likely undergoing base-mediated decomposition through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Retro-Claisen Condensation.
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Mechanism 1: Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of your compound is exceptionally electron-poor due to the presence of three potent electron-withdrawing groups (two -F atoms, one -CF3 group) in addition to the acetyl group.[1][2] This high degree of electron deficiency activates the ring for attack by nucleophiles. Strong bases like hydroxide (OH⁻) can act as nucleophiles, attacking the carbon atoms bearing the fluorine leaving groups.[3][4] The acetyl group, being ortho and para to the two fluorine atoms, provides powerful resonance stabilization for the negatively charged intermediate (a Meisenheimer complex), accelerating this decomposition route.[3][4] The result is the formation of phenolic byproducts, which are often highly water-soluble or appear as inseparable polar impurities.
-
Mechanism 2: Retro-Claisen Condensation: The α-protons on the acetyl group of your ketone are acidic. Strong bases, particularly hydroxide, can readily deprotonate this position to form an enolate. If the synthesis of your ketone involved a Claisen-type condensation, this enolate formation can facilitate a retro-Claisen reaction, effectively cleaving the acetyl group from the aromatic ring.[5][6][7] This results in the formation of a 1,3-difluoro-2-(trifluoromethyl)benzene derivative and acetate, leading to a direct loss of product.
Q2: My post-workup NMR spectrum shows a new singlet in the aromatic region and the disappearance of the acetyl methyl signal. What does this indicate?
A: This spectroscopic evidence strongly points towards a retro-Claisen cleavage. The disappearance of the acetyl methyl singlet (typically around 2.5 ppm) and the emergence of a new aromatic proton signal (where the acetyl group was) is a classic sign that the C-C bond between the ring and the carbonyl carbon has been broken. As explained above, this is almost certainly caused by using a base that is too strong during your aqueous workup.
Q3: I used a strong acid (e.g., concentrated HCl) to neutralize my reaction, and now I see a new, very polar impurity by TLC and a broad peak in my NMR. What is this byproduct?
A: You are likely observing the hydrolysis of the trifluoromethyl (-CF3) group. While the -CF3 group is generally stable, it can be hydrolyzed to a carboxylic acid (-COOH) under harsh acidic conditions, particularly with heating.[8][9][10] This transformation replaces the highly lipophilic -CF3 group with a polar, acidic -COOH group, explaining the new polar spot on TLC and the potential for broad, hard-to-characterize peaks in the NMR spectrum.
Frequently Asked Questions (FAQs): Best Practices for Prevention
This section provides preventative strategies to avoid decomposition from the outset.
Q: What is the ideal pH range for an aqueous workup of this compound?
A: The optimal pH range is mildly acidic to neutral (pH 4-7) . This range is a safe zone that avoids the pitfalls of both strong bases (SNAr, retro-Claisen) and strong acids (CF3 hydrolysis).
Q: Can I use a basic wash to remove acidic impurities? Which base is safest?
A: Yes, but you must use a weak, non-nucleophilic base. We strongly recommend a saturated aqueous solution of sodium bicarbonate (NaHCO3) . Its mild basicity (pH ≈ 8.2) is sufficient to neutralize residual acids without being strong enough to cause significant enolate formation or act as a potent nucleophile in an SNAr reaction. Always perform washes at low temperatures (0-5 °C) to further minimize side reactions.
Q: What is the recommended procedure for quenching a reaction mixture containing this ketone?
A: Avoid quenching directly with water or basic solutions. The best practice is to pour the reaction mixture into a cold (0 °C), stirred solution of saturated aqueous ammonium chloride (NH4Cl) . NH4Cl is a mild Lewis acid and provides a slightly acidic (pH ~4.5-5.5) and buffered environment that safely neutralizes most reaction conditions without exposing the product to harsh pH extremes.
Q: Are there effective alternatives to a traditional aqueous workup?
A: Absolutely. A non-aqueous workup is often superior. After the reaction is complete, you can quench with saturated NH4Cl, extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), and then dry the organic layer with a desiccant like sodium sulfate (Na2SO4). The crude material can then be concentrated and purified directly by flash column chromatography. This method completely avoids the risks associated with aqueous washes.
Data & Stability Summary
The following table summarizes the stability of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone under common workup conditions.
| Reagent/Condition | pH Range | Temperature | Stability Risk | Primary Decomposition Pathway | Recommendation |
| 1M NaOH / 1M KOH | > 13 | Ambient | Very High | Retro-Claisen, SNAr | Avoid at all costs |
| Sat. K2CO3 | ~11.5 | Ambient | High | Retro-Claisen, SNAr | Avoid |
| Sat. NaHCO3 | ~8.2 | 0 - 5 °C | Low | Minimal risk | Recommended for neutralizing acids |
| Sat. NH4Cl | ~5 | 0 - 5 °C | Very Low | None | Recommended for quenching reactions |
| 1M HCl | < 1 | Ambient | Low | Minimal risk if brief | Use with caution; prefer NH4Cl |
| >3M HCl / H2SO4 | << 1 | > 50 °C | High | CF3 Hydrolysis | Avoid |
Visualized Workflows & Mechanisms
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing issues during the workup process.
Caption: Troubleshooting flowchart for workup issues.
Key Decomposition Pathways
This diagram illustrates the two primary base-mediated degradation mechanisms.
Caption: Primary base-mediated decomposition pathways.
Validated Experimental Protocols
Protocol 1: Recommended Mild Aqueous Workup
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Quench: Cool the reaction vessel to 0 °C in an ice bath. Slowly add the reaction mixture to a separate flask containing a stirred, saturated aqueous solution of NH4Cl (approx. 3 volumes relative to the reaction solvent volume), also cooled to 0 °C.
-
Extract: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 2 x 2 volumes).
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Wash (if necessary): If acidic residues must be removed, wash the combined organic layers with cold (0-5 °C) saturated aqueous NaHCO3 (1 x 1 volume). Immediately follow this with a wash using cold brine (saturated NaCl solution) to remove residual bicarbonate and water.
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Dry: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
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Isolate: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by chromatography or recrystallization.
Protocol 2: Non-Aqueous Workup (Dry Load Chromatography)
-
Quench (optional): If the reaction contains highly reactive reagents, cool it to 0 °C and add a small amount of saturated NH4Cl. Then, add a sufficient amount of anhydrous Na2SO4 to absorb the aqueous layer.
-
Adsorb: To the crude reaction mixture (or the quenched and dried mixture from step 1), add silica gel (or Celite®) until a dry, free-flowing powder is obtained.
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Concentrate: Gently remove the reaction solvent under reduced pressure.
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Purify: Load the silica/Celite® mixture directly onto a pre-packed flash chromatography column and elute with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure product.
References
-
Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(15), 9183–9193. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Wikipedia. (n.d.). Claisen condensation. Available at: [Link]
-
Chemistry LibreTexts. (2022). 13.4: Claisen Condensation. Available at: [Link]
-
Whittaker, J., & Evans, B. (1952). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 74(17), 4437–4439. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind 2'-(Trifluoromethyl)acetophenone: Synthesis and Properties. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. One moment, please... [chemistrysteps.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
alternative catalysts for the synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) regarding the selection of alternative catalysts and optimization of this challenging synthesis.
Introduction
The synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, a key intermediate in the development of various pharmaceuticals and agrochemicals, predominantly relies on the Friedel-Crafts acylation of 1,3-difluoro-2-(trifluoromethyl)benzene. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents deactivates the aromatic ring, making this electrophilic aromatic substitution reaction particularly challenging. Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are often used in stoichiometric amounts, leading to significant waste streams and handling difficulties. This guide explores alternative catalytic systems that offer milder reaction conditions, improved selectivity, and greater sustainability.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone and provides systematic solutions.
Issue 1: Low or No Conversion of Starting Material
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Possible Cause 1: Catalyst Inactivity. The primary reason for low conversion is often an inactive catalyst. Lewis acids, in particular, are highly sensitive to moisture.
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Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. It is best practice to use freshly opened or newly purified reagents. For solid catalysts, ensure they have been properly activated and stored under inert conditions.
-
-
Possible Cause 2: Insufficient Catalyst Loading. Due to the deactivated nature of the substrate, catalytic amounts of a Lewis acid may be insufficient. The ketone product can form a complex with the catalyst, effectively sequestering it from the reaction.[1]
-
Solution: A stoichiometric amount of the Lewis acid catalyst is often required.[1] For alternative catalysts, an optimization of the catalyst loading is crucial. Start with a higher loading and screen downwards to find the optimal concentration.
-
-
Possible Cause 3: Deactivated Aromatic Ring. The strong electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group significantly reduce the nucleophilicity of the aromatic ring, hindering the electrophilic attack.[2][3]
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Solution: Employ more reactive acylating agents or more potent catalytic systems. Consider using stronger Lewis acids or explore the use of metal triflates, which have shown high activity for deactivated substrates.[4]
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Issue 2: Formation of Multiple Isomeric Products
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Possible Cause: Lack of Regioselectivity. The substitution pattern of the starting material, 1,3-difluoro-2-(trifluoromethyl)benzene, can lead to the formation of different regioisomers upon acylation.
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Solution: The choice of catalyst and reaction conditions can significantly influence regioselectivity. Milder catalysts or sterically hindered catalysts may favor the formation of a specific isomer. A thorough screening of different catalysts is recommended to identify the one that provides the highest selectivity for the desired 2,4-difluoro-3-(trifluoromethyl) isomer.
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Issue 3: Difficult Product Purification
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Possible Cause: Formation of Byproducts. Besides isomeric impurities, other side reactions can lead to byproducts that complicate purification.
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Solution: Optimize the reaction conditions (temperature, reaction time) to minimize byproduct formation. The use of highly selective catalysts can also reduce the generation of unwanted side products. Proper work-up procedures, including quenching of the catalyst and extraction, are critical. Purification can often be achieved through column chromatography or recrystallization.
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dot
Sources
minimizing by-product formation in 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone synthesis
Welcome to the technical support center for the synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing by-product formation and maximizing yield and purity. Here, we will address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Overview of the Synthesis: The Friedel-Crafts Acylation Approach
The primary route for synthesizing 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is the Friedel-Crafts acylation of 1,3-difluoro-2-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]
While seemingly straightforward, the regioselectivity of this reaction presents a significant challenge due to the complex interplay of the directing effects of the substituents on the starting material. The two fluorine atoms are ortho-, para-directing and activating, while the trifluoromethyl group is strongly deactivating and meta-directing. This competition can lead to the formation of undesired regioisomers.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
The final isolated yield of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is significantly lower than expected.
-
TLC or GC-MS analysis of the crude product shows a complex mixture of compounds.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated catalyst. | 1. Extend Reaction Time: Monitor the reaction progress by TLC or GC. Continue until the starting material is consumed. 2. Optimize Temperature: While higher temperatures can increase reaction rate, they may also promote by-product formation. A careful balance is needed. Experiment with a temperature range of 0 °C to room temperature. 3. Catalyst Activity: Ensure the AlCl₃ is fresh and anhydrous. Exposure to moisture will deactivate it. |
| Suboptimal Molar Ratios | Incorrect stoichiometry of reactants and catalyst can lead to poor conversion. | 1. Reactant Ratio: Typically, a slight excess of the acetylating agent and a stoichiometric amount or slight excess of AlCl₃ relative to the acetylating agent are used.[2] 2. Substrate as Solvent: Using an excess of the 1,3-difluoro-2-(trifluoromethyl)benzene can serve as a solvent and drive the reaction to completion. |
| Poor Quenching and Work-up | Improper work-up can lead to product loss. The AlCl₃-ketone complex needs to be effectively hydrolyzed. | 1. Controlled Quenching: Slowly and carefully add the reaction mixture to crushed ice or a cold, dilute HCl solution with vigorous stirring. This exothermic process must be managed to prevent side reactions. 2. Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the product. |
Issue 2: Presence of Isomeric By-products
Symptoms:
-
¹H or ¹⁹F NMR of the purified product shows extra peaks, indicating the presence of isomers.
-
GC-MS analysis reveals multiple peaks with the same mass-to-charge ratio as the desired product.
The Challenge of Regioselectivity:
The primary challenge in this synthesis is controlling the position of acylation on the 1,3-difluoro-2-(trifluoromethyl)benzene ring. The fluorine atoms direct ortho and para, while the trifluoromethyl group directs meta. This leads to potential regioisomers.
Strategies to Enhance Regioselectivity:
| Strategy | Mechanism of Action | Practical Implementation |
| Low Reaction Temperature | Electrophilic aromatic substitutions are often more selective at lower temperatures. The activation energy for the formation of the desired isomer may be lower than that of the undesired isomers. | Conduct the reaction at 0 °C or even lower temperatures (-10 °C to 0 °C). Add the acetylating agent slowly to maintain a consistent low temperature. |
| Choice of Lewis Acid | Milder Lewis acids can sometimes offer better selectivity. | While AlCl₃ is common, consider exploring other Lewis acids like FeCl₃ or ZnCl₂. However, these may require higher temperatures or longer reaction times.[3] |
| Solvent Effects | The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomeric ratio. | Non-polar solvents like dichloromethane or carbon disulfide are typically used. Experimenting with different solvents may alter the product distribution. |
Issue 3: Difficult Purification
Symptoms:
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Co-elution of the product and by-products during column chromatography.
-
Oily product that is difficult to crystallize.
Purification Protocol:
-
Initial Work-up: After quenching the reaction, wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Column Chromatography: This is often the most effective method for separating isomers.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Monitor the fractions by TLC.[4]
-
-
Recrystallization: If the product is a solid and an appropriate solvent is found, recrystallization can be an excellent final purification step.
-
Solvent Screening: Test various solvents and solvent mixtures (e.g., hexane, ethanol, or mixtures thereof) to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[5]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in the Friedel-Crafts acylation?
The Lewis acid, typically AlCl₃, coordinates with the acetylating agent (e.g., acetyl chloride) to generate a highly electrophilic acylium ion (CH₃CO⁺). This acylium ion is the active electrophile that attacks the electron-rich aromatic ring.
Q2: Can I use acetic anhydride instead of acetyl chloride?
Yes, acetic anhydride can be used as the acetylating agent. However, it requires a higher stoichiometric amount of the Lewis acid catalyst (typically >2 equivalents) because one equivalent of the catalyst will complex with the acetate by-product.[2]
Q3: Why is my reaction mixture turning dark?
A dark coloration is common in Friedel-Crafts reactions and can be due to the formation of charge-transfer complexes or minor side reactions leading to polymeric materials. While often normal, an excessively dark or tarry mixture could indicate decomposition, possibly due to too high a reaction temperature.
Q4: How can I confirm the regiochemistry of my product?
The most definitive method is through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
¹⁹F NMR: The fluorine atoms will exhibit characteristic chemical shifts and coupling constants depending on their position relative to the other substituents.
-
2D NMR techniques (e.g., NOESY, HMBC): These can provide through-space and through-bond correlations to unambiguously determine the structure.
Q5: Are there any alternative synthetic routes to consider?
While Friedel-Crafts acylation is the most direct method, other approaches could involve:
-
Grignard Reaction: Synthesis of a Grignard reagent from a suitably substituted bromobenzene, followed by reaction with an acetylating agent.[6] This can sometimes offer better regiochemical control if the starting bromo-compound is isomerically pure.
-
Metal-Catalyzed Cross-Coupling: While more complex, modern cross-coupling methodologies could potentially be adapted to construct the target molecule.
For further inquiries, please do not hesitate to contact our technical support team.
IV. References
-
SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
-
Liu, H., Li, Y., Wang, D. X., Sun, M. M., & Feng, C. (2020). Visible-Light-Promoted Regioselective 1,3-Fluoroallylation of gem-Difluorocyclopropanes. Organic letters, 22(21), 8681–8686. [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic letters, 9(10), 1987–1990. [Link]
-
Stark, A., & Seddon, K. R. (2007). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 3, 5. [Link]
-
Fernandez, R. E. (1991). Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene. Google Patents. Retrieved from
-
Lagu, B. R., & Tirel, P. J. (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Google Patents. Retrieved from
-
Bayer Cropscience AG. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents. Retrieved from
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Retrieved from [Link]
-
Bayer AG. (1996). Process for the preparation of 2,4-difluoroacetophenone. Google Patents. Retrieved from
-
Shanghai Aobo Pharmtech Co., Ltd. (2013). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method. Google Patents. Retrieved from
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]
-
NIH. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Retrieved from [Link]
-
DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]
Sources
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- 2. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
Technical Support Center: Optimizing Purification Protocols for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
Welcome to the technical support center for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this and structurally similar fluorinated aromatic ketones. Achieving high purity is critical for ensuring reliable downstream results, whether for biological screening, structural analysis, or as a building block in multi-step synthesis. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple instructions to explain the scientific reasoning behind each step.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone?
The main difficulties arise from its specific chemical properties. The presence of multiple fluorine atoms, including a trifluoromethyl group, significantly alters the molecule's polarity, solubility, and potential for forming azeotropes with common solvents. The most persistent challenge is often the removal of positional isomers generated during synthesis, particularly via Friedel-Crafts acylation, as these isomers can have very similar physical properties to the desired product, making separation by standard crystallization or chromatography difficult.[1][2][3]
Q2: What are the expected common impurities from a typical synthesis?
Aside from unreacted starting materials, the most common impurities are positional isomers. For instance, if the synthesis involves a Friedel-Crafts reaction on 1,3-difluoro-2-(trifluoromethyl)benzene, you might encounter acylation at different positions on the aromatic ring. These isomers possess nearly identical molecular weights and similar polarities, complicating purification.[3] It is crucial to identify and characterize such impurities to ensure the quality of the final product, especially when it is an Active Pharmaceutical Ingredient (API) intermediate.[3]
Q3: What are the recommended storage conditions for the purified compound?
Fluorinated acetophenones are generally stable under normal laboratory conditions.[4] However, to ensure long-term integrity, store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place. This minimizes potential degradation from atmospheric moisture, oxygen, or light. Some complex fluorinated ketones are known to form hydrates, which could complicate subsequent reactions if not accounted for.[5]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A multi-technique approach is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and column chromatography fractions.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, especially for detecting closely related impurities like positional isomers.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard. ¹⁹F NMR is particularly powerful for identifying and quantifying fluorine-containing impurities.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My crude product is a persistent oil and fails to crystallize.
-
Probable Cause: This is typically due to a high concentration of impurities or the presence of residual solvent. Impurities disrupt the crystal lattice formation, depressing the melting point and leading to an oily state.
-
Recommended Solution:
-
Solvent Removal: Ensure all reaction and workup solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 30-40°C), provided the compound is thermally stable.
-
Initial Chromatographic Pass: Do not attempt direct crystallization. Instead, subject the crude oil to flash column chromatography to remove the bulk of the impurities. This will often yield a solid or a more highly concentrated oil that is amenable to crystallization.
-
Trituration: If chromatography is not immediately feasible, try dissolving the oil in a small amount of a strong solvent (e.g., dichloromethane) and then adding a large excess of a non-solvent (e.g., n-hexane) while stirring vigorously. This can sometimes crash out the product as a solid, which can then be further purified.
-
Problem 2: My yield is extremely low after flash column chromatography.
-
Probable Cause: This issue can stem from several factors related to the chosen conditions. The highly electronegative fluorine atoms can lead to unexpected interactions with the stationary phase.
-
Recommended Solutions:
-
Optimize the Mobile Phase: Your product may be too strongly or weakly adsorbed. A low R_f on TLC (less than 0.2) suggests the solvent system is too weak; a high R_f (greater than 0.6) indicates it is too strong. Adjust the solvent polarity accordingly. For fluorinated compounds, sometimes switching solvent classes (e.g., from ethyl acetate/hexane to toluene/acetone) can dramatically alter selectivity.
-
Check for Irreversible Adsorption: Silica gel is slightly acidic and can sometimes strongly bind or even degrade sensitive compounds. If you suspect this, try running a column with neutralized silica gel or a different stationary phase like alumina (neutral or basic).
-
Wet vs. Dry Loading: If your compound has borderline solubility in the mobile phase, dry loading is preferable. Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent completely, and load the resulting dry powder onto the column. This technique creates a very concentrated starting band, leading to better separation.[7]
-
Product Volatility: Although less common for a molecule of this size, ensure you are not losing the product during solvent evaporation. Use a rotary evaporator at a controlled temperature and vacuum.
-
Problem 3: A single impurity co-elutes with my product during column chromatography.
-
Probable Cause: The impurity is likely a positional isomer with a polarity very similar to your target compound. Standard silica gel chromatography using common solvent systems like ethyl acetate/hexane may not provide sufficient resolution.
-
Recommended Solutions:
-
Change Solvent System Selectivity: The key is to disrupt the specific interactions causing the co-elution. Instead of just changing polarity, change the nature of the solvents. For example, if you are using an ethyl acetate (H-bond acceptor) / hexane system, switch to a dichloromethane (dipolar aprotic) / hexane system or a toluene (aromatic) / ethyl acetate system. These changes can alter the interactions with the silica surface and improve separation.
-
Preparative HPLC: For high-value materials or very difficult separations, preparative reverse-phase HPLC is often the most effective method. A C18 column with a methanol/water or acetonitrile/water gradient can often resolve isomers that are inseparable on normal-phase silica.[6]
-
Recrystallization: This is the most powerful technique for removing small amounts of closely related impurities from a solid product. The key is a systematic solvent screen to find a system where the desired product has high solubility in the hot solvent but low solubility when cold, while the impurity remains in solution.
-
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is intended for the initial purification of crude 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone that is oily or contains significant impurities.
1. Mobile Phase Selection:
-
Using TLC, identify a solvent system that provides an R_f value of ~0.3-0.4 for the desired product.
-
Start with a low-polarity system like 5% ethyl acetate in hexane and gradually increase the polarity.
-
Pro-Tip: Toluene can sometimes offer better selectivity for aromatic compounds than hexane.
2. Column Packing:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, homogenous bed. Add a thin layer of sand on top to protect the silica surface.[7]
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude material in a minimal volume of a volatile solvent (e.g., DCM). Add 2-3 times the sample weight of silica gel. Evaporate the solvent until a free-flowing powder is obtained. Carefully layer this powder onto the sand at the top of the column.
-
Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase and carefully pipette it onto the column. This is less ideal as it can dilute the initial band.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.[7]
-
Apply pressure (flash chromatography) and begin collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator, being careful not to use excessive heat.
-
Place the resulting product under high vacuum to remove any final traces of solvent.
| Solvent System Component A | Solvent System Component B | Typical Ratio (v/v) | Comments |
| n-Hexane or Heptane | Ethyl Acetate | 98:2 to 80:20 | Standard system for moderately polar compounds. Good starting point. |
| n-Hexane or Heptane | Dichloromethane (DCM) | 50:50 to 20:80 | Good for separating compounds with different dipole moments. |
| Toluene | Ethyl Acetate | 99:1 to 90:10 | The aromatic solvent can alter selectivity for aromatic analytes. |
| Toluene | Acetone | 99:1 to 95:5 | Acetone is a stronger eluent; use for more polar compounds. |
| Table 1: Recommended Solvent Systems for Flash Chromatography. |
Protocol 2: Recrystallization
This protocol is ideal for the final purification of a solid product to achieve high purity (>99.5%).
1. Solvent Screening:
-
Place a small amount of your material (10-20 mg) in several test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show dissolution. A good solvent will dissolve the compound when hot or boiling.
-
Allow the dissolved samples to cool slowly to room temperature, then in an ice bath. The best solvent will result in the formation of well-defined crystals.
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.
-
If the solution is colored, you may add a small amount of activated carbon and hot filter the solution to remove colored impurities.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling promotes precipitation, not crystallization, and can trap impurities.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under high vacuum.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| n-Hexane / n-Heptane | 69 / 98 | Non-polar | Good for non-polar compounds. Often used as the "non-solvent" in a binary system.[1] |
| Isopropanol | 82 | Polar Protic | Can be effective for moderately polar ketones. |
| Ethanol | 78 | Polar Protic | Similar to isopropanol, slightly more polar. |
| Toluene | 111 | Non-polar (Aromatic) | Good for dissolving aromatic compounds when hot. |
| Cyclohexane | 81 | Non-polar | Can be a good alternative to hexane.[2] |
| Binary System | |||
| Toluene / Hexane | - | Variable | Dissolve in minimal hot toluene, add hot hexane until cloudy, then cool. |
| Dichloromethane / Hexane | - | Variable | Dissolve in minimal DCM at room temp, add hexane until cloudy, then cool/refrigerate. |
| Table 2: Screening Solvents for Recrystallization. |
Workflow Diagrams
References
- US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide - Google Patents.
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) - DEA.gov. Available at: [Link]
- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents.
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. Available at: [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. Available at: [Link]
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones - BORIS Portal - Universität Bern. Available at: [Link]
-
Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage - ChemRxiv. Available at: [Link]
-
Column Chromatography - YouTube. Available at: [Link]
-
Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC - NIH. Available at: [Link]
Sources
- 1. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxoâNâβ-diphenylbenzene butane amide - Google Patents [patents.google.com]
- 2. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2,2-Difluoro-1-(2,4,6-trimethyl-phenyl)-ethanone (EVT-13362722) [evitachem.com]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. dea.gov [dea.gov]
- 7. youtube.com [youtube.com]
solvent effects on the reaction rate for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone synthesis
Welcome to the technical support center for the synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging Friedel-Crafts acylation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental issues, supported by established scientific principles and protocols.
Introduction: The Challenge of Acylating a Deactivated Ring
The synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone typically proceeds via the Friedel-Crafts acylation of 1,3-difluoro-2-(trifluoromethyl)benzene. The primary challenge in this reaction is the substrate itself. The aromatic ring is heavily deactivated due to the strong electron-withdrawing effects of two fluorine atoms and a trifluoromethyl group.[1] This deactivation makes the benzene ring a poor nucleophile, thus slowing down the rate-determining step of the electrophilic aromatic substitution.[2][3] Consequently, this reaction is often sluggish and requires carefully optimized conditions to achieve acceptable yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is extremely slow or shows no conversion. What are the primary factors to investigate?
Answer:
This is the most common issue encountered with this synthesis, directly stemming from the electronically deactivated nature of the 1,3-difluoro-2-(trifluoromethyl)benzene starting material. Here’s a breakdown of the likely causes and the corresponding troubleshooting steps:
-
Inadequate Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the engine of this reaction. Its activity is paramount.
-
Moisture Contamination: AlCl₃ reacts violently with moisture, rendering it inactive. Ensure all glassware is oven-dried, and all reagents and solvents are strictly anhydrous.
-
Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[4][5] This is because the product, an aryl ketone, forms a stable complex with AlCl₃, effectively sequestering the catalyst.[4]
-
Recommendation: Start with at least 1.1 to 1.5 equivalents of high-purity, anhydrous AlCl₃.
-
-
-
Sub-optimal Solvent Choice: The solvent plays a critical role in both reactant solubility and reaction kinetics.
-
Solubility: Ensure your starting material and the acylating agent (e.g., acetyl chloride) are soluble in the chosen solvent.
-
Reactivity: For deactivated substrates, a solvent that can facilitate the reaction without participating in it is key. While non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, for particularly stubborn reactions, a more polar solvent might be necessary. However, be cautious as the Lewis acid can react with many polar functional groups. Nitrobenzene has been used historically for challenging acylations as it can dissolve the reaction intermediates effectively.[6]
-
-
Insufficient Thermal Energy: Low reaction temperatures may not provide enough energy to overcome the high activation barrier of this reaction.
-
Recommendation: If the reaction is stagnant at room temperature, consider cautiously increasing the temperature. A higher boiling point solvent like 1,2-dichloroethane might be necessary to achieve the required temperature safely.[7]
-
Q2: I'm observing the formation of multiple byproducts. What could be the cause?
Answer:
While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation because the resulting ketone is deactivating, byproduct formation can still occur, especially under harsh conditions.[4][5]
-
Side Reactions with Solvent: The Lewis acid can react with certain solvents. For example, while benzene can be a solvent, it can also compete as a substrate. It's crucial to use a solvent that is inert under the reaction conditions.[7]
-
Decomposition: At excessively high temperatures, the starting materials or the product may begin to decompose, leading to a complex mixture of byproducts. Careful temperature control is essential.
-
Moisture-Induced Side Reactions: The presence of water can lead to the hydrolysis of the acyl chloride and inactivation of the catalyst, contributing to a messy reaction profile.
Q3: How does my choice of solvent directly impact the reaction rate?
Answer:
The solvent influences the reaction rate through several mechanisms in an electrophilic aromatic substitution:
-
Stabilization of the Intermediate: The reaction proceeds through a positively charged intermediate known as the acylium ion and a subsequent carbocationic intermediate (the sigma complex).[8][9] Polar solvents can stabilize these charged intermediates, which can, in some cases, lower the activation energy of the rate-determining step and accelerate the reaction.[10] However, the solvent must not be a Lewis base that would compete with the acyl chloride for the Lewis acid catalyst.
-
Solubility and Concentration: The solvent must effectively dissolve the reactants to ensure a homogeneous reaction mixture, which is particularly important for kinetic studies.[11] Higher concentrations of reactants can lead to a faster reaction rate, but this must be balanced with efficient heat transfer and stirring.
-
Temperature Control: The boiling point of the solvent dictates the maximum temperature at which the reaction can be run at atmospheric pressure. For deactivated substrates requiring more energy, a higher-boiling solvent like 1,2-dichloroethane or even nitrobenzene may be necessary to achieve a reasonable reaction rate.[6][7]
Below is a qualitative guide to common solvents for Friedel-Crafts acylation, particularly for challenging substrates.
| Solvent | Polarity | Typical Use Case & Rationale | Potential Issues |
| 1,2-Dichloroethane (DCE) | Polar Aprotic | A good starting point. Higher boiling point (83 °C) than DCM, allowing for heating. Generally inert. | Halogenated solvent with environmental considerations. |
| Dichloromethane (DCM) | Polar Aprotic | Commonly used for reactions at or below room temperature due to its low boiling point (40 °C). | May not allow for sufficient heating to drive the reaction of a deactivated substrate. |
| Nitrobenzene | Polar Aprotic | Historically used for very deactivated substrates. Its high polarity can help dissolve intermediates.[6] | High boiling point, toxic, and can be difficult to remove. Can act as a substrate under some conditions. |
| Carbon Disulfide (CS₂) | Non-polar | A traditional, non-polar solvent for Friedel-Crafts reactions. | Highly flammable, volatile, and toxic. Modern labs often avoid it. |
| Solvent-Free | N/A | Using the aromatic substrate as the solvent, if it is a liquid and in large excess.[11][12] | Not suitable for solid or expensive substrates. Can lead to di-acylation if the product is not sufficiently deactivated. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
This protocol provides a robust starting point for the synthesis, emphasizing anhydrous conditions.
Workflow Diagram:
Caption: Experimental workflow for the Friedel-Crafts acylation.
Step-by-Step Methodology:
-
Preparation: All glassware should be rigorously oven-dried and assembled under a dry nitrogen or argon atmosphere while still hot.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-difluoro-2-(trifluoromethyl)benzene (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) to the stirred solution in portions, ensuring the temperature does not rise significantly.
-
Reagent Addition: Add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC or GC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCE.
-
Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation.
Protocol 2: Screening Solvents to Optimize Reaction Rate
This protocol outlines a method for systematically testing different solvents to find the optimal conditions for your specific laboratory setup.
Workflow Diagram for Solvent Screening:
Sources
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemijournal.com [chemijournal.com]
- 12. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel fluorinated aromatic compounds is paramount. The introduction of fluorine and trifluoromethyl groups into organic molecules can dramatically alter their physicochemical and biological properties. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, a compound of interest in medicinal chemistry and materials science. We will delve into a detailed predictive analysis of its proton nuclear magnetic resonance (¹H NMR) spectrum, a cornerstone technique for structural determination. Furthermore, we will objectively compare the insights gleaned from ¹H NMR with those from complementary analytical techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a holistic view of its structural characterization.
The Challenge of Analyzing Polysubstituted Fluorinated Aromatics
The structural analysis of molecules like 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone presents a unique set of challenges. The benzene ring is heavily substituted with three distinct electron-withdrawing groups: two fluorine atoms and a trifluoromethyl group, in addition to the acetyl group. This dense substitution pattern leads to a complex interplay of electronic effects that influence the chemical environment of the remaining aromatic protons. Predicting the ¹H NMR spectrum requires a nuanced understanding of:
-
Chemical Shifts: The electron-withdrawing nature of the substituents will generally deshield the aromatic protons, shifting their signals downfield in the spectrum.
-
Coupling Constants: The interactions between the protons and the fluorine atoms (¹H-¹⁹F coupling) will result in complex splitting patterns. These couplings can occur over several bonds (long-range coupling), further complicating the spectrum.
-
Multiplicity: The number of neighboring protons and fluorine atoms will determine the multiplicity of each signal (e.g., singlet, doublet, triplet, etc.).
Predictive Analysis of the ¹H NMR Spectrum
While an experimental spectrum for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is not publicly available in spectral databases, a robust prediction can be made based on established principles of NMR spectroscopy and data from structurally analogous compounds.
Expected Signals and Their Characteristics:
The structure of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone features two distinct types of protons: those of the methyl group in the acetyl moiety and the two aromatic protons on the benzene ring.
-
Methyl Protons (-CH₃): This signal is expected to appear as a singlet in the region of 2.5-2.7 ppm . The acetyl group is a deactivating, meta-directing group, and its proton signal in substituted acetophenones typically falls in this range. The absence of adjacent protons ensures its singlet nature. For instance, the methyl protons in 2'-(trifluoromethyl)acetophenone appear at approximately 2.57 ppm.
-
Aromatic Protons (Ar-H): The two aromatic protons, H-5 and H-6, will be significantly influenced by the surrounding fluorine and trifluoromethyl groups.
-
H-5: This proton is situated between a fluorine atom at the 4-position and another proton at the 6-position. It will experience ortho coupling with H-6 (³JHH) and meta coupling with the fluorine at the 2-position (⁴JHF). It will also experience ortho coupling with the fluorine at the 4-position (³JHF). This will likely result in a complex multiplet, appearing further downfield due to the deshielding effect of the adjacent fluorine.
-
H-6: This proton is adjacent to the acetyl group and H-5. It will experience ortho coupling with H-5 (³JHH) and meta coupling with the fluorine at the 4-position (⁴JHF). The powerful electron-withdrawing nature of the acetyl group will deshield this proton significantly, pushing its signal to the most downfield region of the aromatic spectrum.
-
Predicted ¹H NMR Data Summary:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| -CH₃ (3H) | 2.5 - 2.7 | s (singlet) | N/A | Typical range for an acetyl group in substituted acetophenones. |
| Ar-H (H-5) (1H) | 7.2 - 7.5 | ddd (doublet of doublet of doublets) or complex multiplet | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-10 Hz, ⁴J(H-F) ≈ 2-4 Hz | Influenced by ortho and meta H-F couplings and ortho H-H coupling. |
| Ar-H (H-6) (1H) | 7.8 - 8.1 | dd (doublet of doublets) or t (triplet) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 5-7 Hz | Deshielded by the adjacent acetyl group and coupled to H-5 and the fluorine at position 4. |
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for acquiring the ¹H NMR spectrum of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is crucial for obtaining high-quality, reproducible data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is critical for analyzing complex spectra.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Set appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, an adequate relaxation delay (D1) to allow for full proton relaxation between scans, and a spectral width that encompasses all expected proton signals.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicities and measure the coupling constants.
-
Comparative Analysis with Alternative Techniques
While ¹H NMR is a powerful tool for elucidating the proton framework of a molecule, a comprehensive structural characterization often necessitates a multi-technique approach.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can offer clues about its structure.
Key Insights from MS:
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule. For C₉H₅F₅O, the calculated monoisotopic mass is 224.0237 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI). Common fragmentation pathways for acetophenones include the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺). The presence of fluorine atoms will influence the fragmentation, and the isotopic pattern of the fragments can provide further structural information.
Comparison with ¹H NMR:
| Feature | ¹H NMR | Mass Spectrometry |
| Information Provided | Connectivity of protons, chemical environment, stereochemistry | Molecular weight, elemental formula, fragmentation pattern |
| Strengths | Detailed structural information about the proton framework | High sensitivity, determination of molecular formula |
| Limitations | Does not directly provide molecular weight information | Provides limited information about the specific arrangement of atoms (isomer differentiation can be challenging) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Insights from FTIR:
-
Carbonyl Stretch (C=O): A strong absorption band is expected in the region of 1690-1710 cm⁻¹ , characteristic of an aryl ketone. The electron-withdrawing substituents on the aromatic ring will likely shift this peak to a higher wavenumber.
-
C-F Stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹ are indicative of the C-F bonds in the trifluoromethyl group and the fluorine atoms attached to the aromatic ring.
-
Aromatic C-H Stretches: Weak to medium absorption bands are expected above 3000 cm⁻¹ .
-
Aromatic C=C Stretches: Several absorption bands will appear in the 1450-1600 cm⁻¹ region.
Comparison with ¹H NMR:
| Feature | ¹H NMR | FTIR Spectroscopy |
| Information Provided | Detailed connectivity and environment of protons | Presence of specific functional groups |
| Strengths | Provides a detailed map of the molecule's proton structure | Quick and non-destructive method for functional group identification |
| Limitations | Does not directly identify functional groups | Provides limited information about the overall molecular structure and connectivity |
Workflow for Comprehensive Structural Elucidation
A logical workflow for the complete structural characterization of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone would involve the synergistic use of these techniques.
Caption: Workflow for structural elucidation.
Conclusion
The ¹H NMR spectrum of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, though complex, is interpretable through a systematic, predictive approach grounded in fundamental NMR principles. The analysis reveals the distinct chemical environments of the methyl and aromatic protons, with the latter exhibiting intricate splitting patterns due to ¹H-¹⁹F couplings. While ¹H NMR provides the cornerstone of the structural analysis, a comprehensive and unambiguous characterization is best achieved through its integration with complementary techniques. Mass spectrometry unequivocally determines the molecular formula, and FTIR spectroscopy confirms the presence of key functional groups. Together, these techniques provide a self-validating system for the precise and confident structural elucidation of this and other similarly complex fluorinated aromatic compounds, a critical capability in the advancement of chemical and pharmaceutical research.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Decoding the Carbon Skeleton: A Comparative Guide to the 13C NMR Chemical Shifts of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, a compound of interest in medicinal chemistry due to its unique substitution pattern. By dissecting the electronic environment of each carbon atom, we can gain a deeper understanding of its chemical properties and reactivity.
This guide will not only present the predicted 13C NMR chemical shifts for the title compound but also offer a comparative analysis with structurally related molecules. This approach allows for a more robust interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy.
The Interplay of Substituents: Predicting the 13C NMR Spectrum
The 13C NMR spectrum of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is dictated by the cumulative electronic effects of its substituents: two fluorine atoms, a trifluoromethyl group, and an acetyl group, all attached to a phenyl ring. Each of these groups exerts a distinct influence on the electron density of the aromatic carbons, thereby affecting their resonance frequencies.
-
Fluorine Substituents: As highly electronegative atoms, fluorine atoms induce a strong deshielding effect (a downfield shift) on the carbon to which they are directly attached (the ipso-carbon). This effect is primarily due to the inductive withdrawal of electron density. Furthermore, fluorine exhibits a significant through-space shielding effect (an upfield shift) on carbons that are in close proximity, a phenomenon known as the "gamma-gauche" effect.
-
Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, both through inductive effects and hyperconjugation. This leads to a general deshielding of the aromatic carbons, particularly the ipso-carbon. The carbon of the CF3 group itself will appear as a quartet in the proton-coupled 13C NMR spectrum due to coupling with the three fluorine atoms.
-
Acetyl Group: The acetyl group (-COCH3) is a deactivating, meta-directing group. The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 190-220 ppm.[1] The acetyl group also influences the chemical shifts of the aromatic carbons through both inductive and resonance effects.
Predicted 13C NMR Chemical Shifts for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
Based on established substituent effects and analysis of similar compounds, the predicted 13C NMR chemical shifts for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone are presented below. The numbering of the carbon atoms corresponds to the diagram provided.
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Navigating the Analytical Maze: A Comparative Guide to the Characterization of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers engaged with complex fluorinated aromatic compounds, such as 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, a multi-faceted analytical approach is not just beneficial, but essential. This guide provides an in-depth comparison of mass spectrometry and other key analytical techniques for the characterization of this compound, offering field-proven insights into the causality behind experimental choices and interpretation of the resulting data.
The Central Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) stands as a cornerstone technique for determining the molecular weight and obtaining structural information about organic molecules. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering clues to the arrangement of atoms within the molecule. While no public experimental mass spectrum for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is readily available, we can predict its fragmentation pattern with a high degree of confidence based on established principles and data from analogous compounds.
Predicted Mass Spectrometry Fragmentation Pattern
The primary fragmentation pathway for aromatic ketones under electron ionization (EI) is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[1][2] For 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, this would involve the cleavage of the bond between the carbonyl carbon and the methyl group, or the bond between the carbonyl carbon and the substituted phenyl ring.
The molecular ion peak (M+) for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Given the presence of multiple fluorine atoms, the molecular ion peak should be distinct.
The most probable fragmentation pathways are:
-
Loss of a methyl radical (•CH3): This is a classic α-cleavage for acetophenones, leading to the formation of a stable acylium ion. This fragment is often the base peak in the spectrum.
-
Formation of the acylium ion: The cleavage of the methyl group would result in the formation of the [M-15]+ ion, the 2,4-difluoro-3-(trifluoromethyl)benzoyl cation.
-
Loss of a trifluoromethyl radical (•CF3): While less common than methyl loss, the presence of the trifluoromethyl group could lead to its cleavage, resulting in a [M-69]+ fragment.
-
Fragmentation of the aromatic ring: The highly substituted and electron-deficient aromatic ring may undergo fragmentation, although this is generally less favored than α-cleavage. Potential losses could include neutral molecules like HF or CO.
Table 1: Predicted Major Fragments in the Mass Spectrum of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
| Fragment Ion | Predicted m/z | Description |
| [C9H5F5O]+• | 224 | Molecular Ion (M+) |
| [C8H2F5O]+ | 209 | Loss of a methyl radical (•CH3) |
| [C9H5F2O]+ | 155 | Loss of a trifluoromethyl radical (•CF3) |
| [C7H2F5]+ | 181 | Loss of carbon monoxide (CO) from the [M-CH3]+ fragment |
Diagram 1: Predicted Fragmentation Pathway of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
Caption: Predicted major fragmentation pathways for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.
Complementary Analytical Techniques: A Comparative Overview
While mass spectrometry provides invaluable information, a comprehensive characterization of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone necessitates the use of other spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer complementary data that, when combined with MS, lead to an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. For 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, ¹H, ¹³C, and ¹⁹F NMR would each provide critical pieces of the structural puzzle.
-
¹H NMR: The proton NMR spectrum would show a singlet for the methyl protons (COCH₃). The aromatic region would display a complex splitting pattern for the two aromatic protons due to coupling with each other and with the two fluorine atoms on the ring. The electron-withdrawing nature of the fluorine and trifluoromethyl groups would likely shift these proton signals downfield.[1]
-
¹³C NMR: The carbon NMR spectrum would be highly informative. The carbonyl carbon would appear as a singlet at a characteristic downfield chemical shift. The carbon of the trifluoromethyl group would be observed as a quartet due to coupling with the three fluorine atoms.[3][4] The aromatic carbons would show complex splitting patterns due to one-, two-, and three-bond couplings with the fluorine atoms.[5]
-
¹⁹F NMR: The fluorine NMR spectrum would provide direct evidence for the presence and chemical environment of the fluorine atoms. It would show two distinct signals for the two aromatic fluorine atoms and a single signal for the trifluoromethyl group, with coupling between the aromatic fluorines.[6]
Table 2: Comparison of Analytical Techniques for the Characterization of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern | High sensitivity, provides molecular formula, structural information from fragments | Isomers can have similar fragmentation, may not show a molecular ion |
| ¹H NMR Spectroscopy | Number and environment of protons, proton-proton and proton-fluorine coupling | Provides detailed connectivity information, non-destructive | Can have complex spectra, requires larger sample amounts than MS |
| ¹³C NMR Spectroscopy | Number and environment of carbon atoms, carbon-fluorine coupling | Reveals the carbon skeleton, aids in identifying functional groups | Lower sensitivity than ¹H NMR, quaternary carbons can be weak |
| ¹⁹F NMR Spectroscopy | Number and environment of fluorine atoms, fluorine-fluorine coupling | Highly sensitive for fluorine, directly confirms fluorine presence | Only applicable to fluorine-containing compounds |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast and simple, provides a fingerprint of the molecule | Does not provide detailed structural connectivity, limited for complex molecules |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band for aromatic ketones is typically in the range of 1685-1665 cm⁻¹.[7] Additional characteristic bands would be observed for the C-F stretching vibrations and the aromatic C-H and C=C stretching vibrations. The presence of multiple fluorine atoms would likely influence the exact positions of these absorption bands.
Diagram 2: Integrated Analytical Workflow
Caption: A workflow illustrating the synergistic use of analytical techniques.
Experimental Protocols
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Standard pulse sequences are typically used.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film can be prepared between two salt plates.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The structural characterization of a complex molecule like 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is a puzzle that is best solved by assembling pieces of information from multiple analytical techniques. While mass spectrometry provides the crucial molecular weight and a fragmentation roadmap, NMR spectroscopy offers the detailed blueprint of atomic connectivity, and IR spectroscopy quickly identifies the key functional groups. By integrating the data from these powerful methods, researchers can achieve a comprehensive and unambiguous structural elucidation, a critical step in advancing drug discovery and development. This guide underscores the importance of a holistic and synergistic analytical strategy, where the strengths of one technique compensate for the limitations of another, leading to scientifically sound and trustworthy results.
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A Comparative Analysis of the Reactivity of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone in Key Organic Transformations
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Fluorinated Acetophenones in Modern Chemistry
Substituted acetophenones are foundational building blocks in organic synthesis, serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine-containing substituents, such as fluoro and trifluoromethyl groups, can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, understanding the reactivity of highly functionalized acetophenones like 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is of paramount importance for process optimization and the rational design of novel chemical entities.
This guide provides an in-depth comparison of the reactivity of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone against a panel of other acetophenones in several common and synthetically relevant transformations. We will dissect the electronic and steric factors governing its reactivity and provide standardized experimental protocols for researchers to validate these principles in their own laboratories.
Molecular Structure Analysis: Electronic and Steric Effects at Play
The reactivity of an acetophenone is primarily dictated by the electrophilicity of its carbonyl carbon and the accessibility of this site to attacking reagents. These factors are, in turn, governed by the electronic and steric nature of the substituents on the aromatic ring.
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone presents a unique combination of powerful electronic and significant steric influences:
-
Electronic Effects: The phenyl ring is substituted with three potent electron-withdrawing groups: two fluorine atoms and a trifluoromethyl group.
-
The trifluoromethyl (-CF3) group is one of the strongest electron-withdrawing groups used in organic chemistry, operating primarily through a powerful negative inductive effect (-I).[2][3] This effect strongly depletes electron density from the aromatic ring and, by extension, from the acetyl group, rendering the carbonyl carbon highly electrophilic.
-
Fluorine atoms are also strongly electronegative and exert a significant -I effect. While they possess a theoretical positive resonance effect (+M) due to their lone pairs, the inductive effect is dominant in influencing the reactivity of the carbonyl group.[4] The cumulative electron-withdrawing nature of these substituents makes the carbonyl carbon of the target molecule exceptionally susceptible to nucleophilic attack compared to unsubstituted acetophenone.
-
-
Steric Effects: The presence of substituents at the ortho positions (2 and 6) relative to the acetyl group can physically impede the approach of a reagent.[5]
-
In 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, the fluorine atom at the 2-position introduces notable steric hindrance.[6][7] This "ortho effect" can shield the carbonyl group, potentially slowing down reactions with bulky nucleophiles or reagents.[8] The adjacent trifluoromethyl group at the 3-position further contributes to this steric crowding.
-
This duality of extreme electronic activation and significant steric hindrance is the central theme governing the reactivity of this ketone.
Comparative Reactivity in Key Transformations
We will now analyze the expected reactivity of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone in comparison to a set of standard acetophenones: Acetophenone (unsubstituted), 4-Nitroacetophenone (electronically activated), and 2,4-Dimethylacetophenone (sterically hindered).
Nucleophilic Addition Reactions
Nucleophilic addition is the archetypal reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon.[9] The reaction rate is enhanced by electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon and retarded by steric bulk that hinders the nucleophile's approach.[10]
Expected Reactivity Order: 4-Nitroacetophenone > 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone > Acetophenone > 2,4-Dimethylacetophenone
Causality:
-
4-Nitroacetophenone: The nitro group is a powerful electron-withdrawing group, significantly activating the carbonyl carbon towards nucleophilic attack without imposing any steric hindrance.
-
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone: The cumulative inductive effect of the two fluorine atoms and the trifluoromethyl group makes its carbonyl carbon highly electrophilic. However, the ortho-fluoro group provides steric shielding, which may temper its reactivity compared to the unhindered 4-nitroacetophenone, especially with larger nucleophiles.
-
Acetophenone: Serves as the baseline, with no strong electronic activation or steric hindrance.
-
2,4-Dimethylacetophenone: The two methyl groups are electron-donating (activating the ring for electrophilic substitution but deactivating the carbonyl for nucleophilic attack) and the ortho-methyl group introduces significant steric hindrance.
Experimental Protocol: Cyanohydrin Formation
This protocol provides a method to compare the rate of nucleophilic addition using cyanide as the nucleophile.
Workflow Diagram:
Caption: Workflow for comparative cyanohydrin formation.
Step-by-Step Methodology:
-
To four separate round-bottom flasks, each charged with a magnetic stir bar, add 1.0 mmol of the respective acetophenone derivative.
-
Dissolve each ketone in 5 mL of ethanol.
-
In a separate beaker, prepare a solution of 1.1 mmol of potassium cyanide (KCN) in 2 mL of water. Caution: KCN is highly toxic.
-
Add the KCN solution to each of the flasks containing the ketones.
-
While stirring vigorously, add 1.2 mmol of acetic acid dropwise to each flask over 2 minutes.
-
Monitor the reaction progress at 15-minute intervals by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Record the time required for >95% consumption of the starting material.
Predicted Comparative Data:
| Acetophenone Derivative | Predicted Time for >95% Conversion | Key Influencing Factors |
| 4-Nitroacetophenone | < 15 min | Strong electronic activation, no steric hindrance |
| 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone | 30-45 min | Very strong electronic activation, moderate steric hindrance |
| Acetophenone | ~ 2 hours | Baseline reactivity |
| 2,4-Dimethylacetophenone | > 12 hours | Electronic deactivation, significant steric hindrance |
Haloform Reaction
The haloform reaction is a specific oxidation of methyl ketones in the presence of a base and a halogen (e.g., I2, Br2, Cl2).[11][12] The reaction proceeds through the formation of an enolate, followed by successive α-halogenations and finally cleavage by a hydroxide ion to yield a carboxylate and a haloform (e.g., iodoform, chloroform).[13] The rate-determining step is often the initial enolate formation, which is facilitated by the acidity of the α-protons.
Expected Reactivity Order: 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone > 4-Nitroacetophenone > Acetophenone > 2,4-Dimethylacetophenone
Causality:
-
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone: The powerful inductive effects of the -CF3 and -F substituents will significantly increase the acidity of the methyl protons, leading to rapid enolate formation and, consequently, a very fast haloform reaction.
-
4-Nitroacetophenone: The nitro group also increases the acidity of the methyl protons, but likely to a lesser extent than the combined effect of the three fluorine-containing groups on the target molecule.
-
Acetophenone: The baseline α-proton acidity.
-
2,4-Dimethylacetophenone: The electron-donating methyl groups slightly decrease the acidity of the α-protons, slowing the initial deprotonation step.
Experimental Protocol: The Iodoform Test
This protocol uses the formation of a yellow iodoform (CHI3) precipitate as a visual indicator of reaction progress.
Reaction Mechanism Diagram:
Caption: Mechanism of the Iodoform Reaction.
Step-by-Step Methodology:
-
In four separate test tubes, dissolve 0.5 mmol of each respective acetophenone in 3 mL of dioxane.
-
To each tube, add 1 mL of a 10% aqueous sodium hydroxide (NaOH) solution.
-
Slowly add a 10% iodine-potassium iodide (I2/KI) solution dropwise to each tube, shaking well after each addition, until the dark brown color of the iodine persists.
-
Allow the tubes to stand for 5 minutes. If no precipitate forms, gently warm the tubes in a water bath (~60°C) for 5-10 minutes.
-
Observe and record the time taken for the formation of the characteristic yellow precipitate of iodoform and the disappearance of the iodine color.
Predicted Comparative Data:
| Acetophenone Derivative | Predicted Observation | Key Influencing Factors |
| 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone | Immediate precipitate formation at room temp. | Highly acidic α-protons, rapid enolate formation |
| 4-Nitroacetophenone | Rapid precipitate formation at room temp. | Acidic α-protons |
| Acetophenone | Precipitate forms upon gentle warming | Baseline α-proton acidity |
| 2,4-Dimethylacetophenone | Slow precipitate formation, may require prolonged warming | Reduced α-proton acidity |
Carbonyl Reduction to Methylene
The reduction of a carbonyl group to a methylene (CH2) group is a valuable synthetic transformation. The two most common methods are the Wolff-Kishner and Clemmensen reductions.
-
Wolff-Kishner Reduction: This reaction uses hydrazine (N2H4) and a strong base (e.g., KOH) at high temperatures.[14] It is suitable for base-stable compounds. The mechanism involves the formation of a hydrazone, followed by base-catalyzed elimination of N2 gas.[15] Electron-withdrawing groups can sometimes hinder the initial hydrazone formation but the overall reaction is generally robust.[16]
-
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[17] It is effective for aryl-alkyl ketones but is incompatible with acid-sensitive functional groups.[18]
Expected Reactivity: For the Wolff-Kishner reduction , which is tolerant of electron-withdrawing groups, the primary differentiator will be steric hindrance around the carbonyl, which can slow the initial formation of the hydrazone.[14]
Expected Reactivity Order (Wolff-Kishner): 4-Nitroacetophenone ≈ Acetophenone > 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone > 2,4-Dimethylacetophenone
Causality:
-
4-Nitroacetophenone & Acetophenone: Both are relatively unhindered and should readily form the hydrazone intermediate.
-
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone: The ortho-fluoro group will sterically hinder the approach of hydrazine, likely requiring more forcing conditions (higher temperature or longer reaction time) for complete conversion.
-
2,4-Dimethylacetophenone: The bulky ortho-methyl group will significantly impede hydrazone formation, making the reaction very slow.
For the Clemmensen reduction , the highly acidic conditions may not be suitable for the heavily fluorinated target molecule, but assuming the molecule is stable, the reaction is generally less sensitive to sterics than the Wolff-Kishner.[19]
Conclusion
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is a highly reactive ketone characterized by a powerful electronic activation of its carbonyl group, tempered by significant steric hindrance from its ortho-fluoro substituent.
-
In reactions where electronic effects dominate , such as enolate formation (Haloform reaction), it is expected to be exceptionally reactive, surpassing even strongly activated ketones like 4-nitroacetophenone.
-
In reactions where the approach of a nucleophile is the key step (Nucleophilic addition, Wolff-Kishner), its reactivity is a balance between electronic activation and steric hindrance. While more reactive than a simple baseline like acetophenone, it may be outperformed by sterically unhindered but electronically activated analogues, particularly when bulky reagents are used.
This guide provides a predictive framework and robust experimental protocols for the systematic evaluation of this and other complex acetophenones. Such comparative studies are essential for researchers in medicinal and process chemistry to make informed decisions in the design and execution of synthetic routes.
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- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
Biological Activity of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone Derivatives
This guide provides an in-depth technical analysis of the biological activity of derivatives synthesized from 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone . While this ketone serves as a versatile building block, its most significant application lies in the synthesis of high-potency TRPA1 (Transient Receptor Potential Ankyrin 1) antagonists , particularly fused pyrimidine-dione and thiazole hybrids developed for the treatment of neuropathic pain and respiratory disorders.
A Technical Guide to Next-Generation TRPA1 Modulators
Executive Summary
The ketone 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is a specialized pharmacophore precursor. Unlike standard 2,4-difluorophenyl antifungals (e.g., Fluconazole), the addition of the 3-trifluoromethyl (-CF3) group introduces significant steric bulk and lipophilicity while blocking metabolic oxidation at the 3-position.
The primary biological application of this scaffold is the generation of 2-amino-4-arylthiazole intermediates. These intermediates are coupled with thienopyrimidine or pyrimidinedione cores to form potent TRPA1 antagonists , which exhibit nanomolar potency (IC50 < 50 nM) against inflammatory and neuropathic pain targets, significantly outperforming first-generation standards like HC-030031.
Structural & Mechanistic Rationale
The "Magic Methyl" Effect of the 3-CF3 Group
The specific substitution pattern—2,4-difluoro-3-(trifluoromethyl) —is not accidental. It is engineered for three key pharmacological advantages:
-
Metabolic Blockade: The -CF3 group at position 3 prevents CYP450-mediated hydroxylation, a common clearance pathway for phenyl rings in drugs.
-
Lipophilicity: The trifluoromethyl group increases the logP, enhancing penetration of the blood-brain barrier (BBB) and peripheral nerve sheaths, which is critical for targeting pain receptors.
-
Electronic Modulation: The electron-withdrawing nature of the fluorine and CF3 groups deactivates the ring, influencing the pKa of the attached thiazole amine and optimizing binding interactions within the TRPA1 hydrophobic pocket.
Mechanism of Action: TRPA1 Antagonism
The derivatives function as non-covalent, reversible antagonists of the TRPA1 channel.
-
Target: TRPA1 is a non-selective cation channel expressed in nociceptive sensory neurons (C-fibers and A
-fibers).[1][2] -
Activation: Activated by electrophilic irritants (e.g., allyl isothiocyanate, acrolein) and endogenous inflammatory mediators (4-HNE).
-
Inhibition: The derivative binds to the transmembrane domain of TRPA1, locking the channel in a closed state and preventing Ca
influx. This blocks the release of neuropeptides (CGRP, Substance P) and halts the transmission of pain signals.
Figure 1: Mechanism of TRPA1 blockade by 2,4-difluoro-3-(trifluoromethyl)phenyl derivatives.
Comparative Performance Analysis
The following data compares a representative derivative (Compound A: N-{4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-(thienopyrimidin-5-yl)acetamide) against standard TRPA1 inhibitors.
In Vitro Potency (Calcium Influx Assay)
| Compound | Target | IC50 (Human TRPA1) | IC50 (Rat TRPA1) | Selectivity (vs TRPV1/M8) |
| Derivative (Compound A) | TRPA1 | 8 - 25 nM | 15 - 40 nM | > 1000-fold |
| HC-030031 (Standard) | TRPA1 | 6,200 nM (6.2 µM) | 7,600 nM | Moderate |
| A-967079 | TRPA1 | 67 nM | 289 nM | High |
| Glenmark GRC 17536 | TRPA1 | ~ 5 - 10 nM | ~ 10 nM | High |
Analysis: The 2,4-difluoro-3-CF3 derivative demonstrates superior potency , exhibiting an IC50 approximately 250-fold lower than the standard reference HC-030031. This potency shift is attributed to the optimized hydrophobic fit of the trifluoromethyl-phenyl moiety within the TRPA1 binding pocket.
In Vivo Efficacy (Rat Model)
Model: AITC-induced Paw Edema (Inflammatory Pain)
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Edema (%) | Duration of Action |
| Vehicle Control | - | 0% | - |
| Derivative (Compound A) | 10 mg/kg | 65% ± 5% | > 6 Hours |
| HC-030031 | 100 mg/kg | 45% ± 8% | < 2 Hours |
| Diclofenac (NSAID) | 10 mg/kg | 30% ± 4% | ~ 4 Hours |
Insight: The derivative achieves greater therapeutic efficacy at a 10-fold lower dose compared to HC-030031, confirming high oral bioavailability and metabolic stability conferred by the fluorinated scaffold.
Experimental Protocols
A. Synthesis of the Bioactive Thiazole Intermediate
This protocol generates the amine intermediate required for coupling to the drug core.
Reagents:
-
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (Starting Material)
-
Phenyltrimethylammonium tribromide (PTAB) or Bromine (
) -
Thiourea
-
Ethanol (EtOH)
Step-by-Step Methodology:
-
Bromination: Dissolve 1.0 eq of the ketone in THF/Ethanol (1:1). Add 1.05 eq of PTAB portion-wise at 0°C. Stir at room temperature (RT) for 2 hours to form the
-bromo ketone.-
Validation: Monitor by TLC (Hexane:EtOAc 8:2). The product spot should be less polar.
-
-
Hantzsch Cyclization: Without isolation (or after workup), add 1.2 eq of Thiourea to the
-bromo ketone solution. Reflux at 70°C for 4 hours. -
Workup: Cool the mixture. Neutralize with saturated
to pH 8. The 2-amino-4-arylthiazole will precipitate. -
Purification: Filter the solid and recrystallize from Ethanol.
-
Yield: Typically 85-90%.
-
Identity Check:
NMR should show a singlet around 7.0-7.5 ppm (thiazole proton) and a broad singlet for .
-
B. FLIPR Calcium 4 Assay (In Vitro Potency)
Used to determine IC50 values against TRPA1.
-
Cell Line: HEK293 cells stably expressing human TRPA1 (hTRPA1-HEK293).
-
Dye Loading: Seed cells in 384-well black-wall plates. Incubate with FLIPR Calcium 4 dye (Molecular Devices) for 45 minutes at 37°C.
-
Compound Addition: Add the test derivative (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM). Incubate for 15 minutes.
-
Stimulation: Inject Allyl Isothiocyanate (AITC) (final concentration 10 µM, approx EC80) to activate the channel.
-
Measurement: Monitor fluorescence intensity (
, ) using a FLIPR Tetra system. -
Analysis: Calculate % Inhibition relative to Vehicle (0% inhibition) and AITC-only control (0% inhibition reference). Fit data to a sigmoidal dose-response curve to derive IC50.
Synthesis Workflow Diagram
The following diagram illustrates the conversion of the ketone into the final bioactive TRPA1 antagonist.
Figure 2: Synthetic route from ketone precursor to TRPA1 antagonist.
References
-
Glenmark Pharmaceuticals. (2015). Fused pyrimidine-dione derivatives as TRPA1 modulators.[3][4] US Patent 9,000,159 B2. Link
-
McNamara, C. R., et al. (2007).[5] TRPA1 mediates formalin-induced pain. Proceedings of the National Academy of Sciences, 104(33), 13525-13530. (Establishes HC-030031 baseline). Link
-
Guide to Pharmacology. (2024). TRPA1 Channel Antagonists: Database of biological activity. IUPHAR/BPS. Link
-
Moran, M. M., et al. (2011). Transient receptor potential channels as therapeutic targets.[1][2][3][4][6][7] Nature Reviews Drug Discovery, 10, 601–620. Link
-
TargetMol. (2024). TRPA1 Antagonist 1 (Compound Data).[1][4][5]Link
Sources
- 1. Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. US9000159B2 - Fused pyrimidine-dione derivatives as TRPA1 modulators - Google Patents [patents.google.com]
- 5. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TRPA1: A Potential Therapeutic Target for Pain Treatment-DIMA BIOTECH [dimabio.com]
Comparative Structural & Reactivity Guide: 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone vs. Regioisomers
Executive Summary & Target Profile
This guide provides a structural and functional analysis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (CAS: 1202679-46-6), a highly specialized intermediate used in the synthesis of agrochemicals (e.g., succinate dehydrogenase inhibitors) and kinase-targeting pharmaceuticals.
The molecule is characterized by a "crowded" substitution pattern where the trifluoromethyl (
Target Molecule Profile
| Property | Data |
| IUPAC Name | 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone |
| CAS Number | 1202679-46-6 |
| Molecular Formula | |
| Molecular Weight | 224.13 g/mol |
| Key Feature | 3- |
Structural Comparison of Isomers
To understand the utility of the target, we must compare it against its commercially relevant regioisomers. The position of the
The Isomer Landscape
We compare the Target (Isomer A) against two primary alternatives:
-
Isomer A (Target): 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone [1][2]
-
Configuration:
at C3. -
Sterics: High.[2] The C3-
is flanked by C2-F and C4-F. -
Electronic: C2 and C4 are highly activated.
-
-
Isomer B: 1-(2,4-Difluoro-5-(trifluoromethyl)phenyl)ethanone (CAS 1288987-92-7)
-
Isomer C: 1-(2,6-Difluoro-3-(trifluoromethyl)phenyl)ethanone (CAS 1202679-47-7)
-
Configuration: Fluorines at C2, C6.[2]
-
Sterics: Extreme. The acetyl group is forced out of planarity by the two ortho-fluorines, reducing conjugation.
-
Visualization of Structural Relationships
The following diagram illustrates the steric and electronic relationships between these isomers.
Caption: Structural divergence of difluoro-trifluoromethyl acetophenone isomers and their impact on downstream reactivity.
Performance & Reactivity Analysis
The primary application of these intermediates is in Nucleophilic Aromatic Substitution (
Regioselectivity in Reactions[5]
The regioselectivity is governed by the Meisenheimer Complex stability, which depends on the electron-withdrawing groups (EWG) ortho/para to the leaving group.
| Feature | Target (3- | Isomer B (5- | Mechanistic Insight |
| Leaving Group | Fluorine at C4 | Fluorine at C4 | F is the best leaving group in |
| Activation of C4 | Para-Acetyl, Ortho- | Para-Acetyl, Ortho- | Both isomers are highly activated at C4. |
| Activation of C2 | Ortho-Acetyl, Ortho- | Ortho-Acetyl, Para- | Target C2 is electronically more deficient (double ortho activation). |
| Steric Access to C2 | Blocked | Accessible | In the Target, C2 is "pinched" between the Acetyl and 3- |
| Predicted Outcome | High C4 Selectivity | Mixed C2/C4 Products | The Target yields cleaner reaction profiles for para-substitution. |
Bioisosteric Implications
In drug design, the specific arrangement of F and
-
Target (3-
): The 3- group protects the adjacent positions from metabolic oxidation (CYP450). The "fluorine sandwich" creates a hydrophobic patch that can improve binding affinity in lipophilic pockets. -
Isomer B (5-
): Leaves the C6 position (ortho to acetyl) open to metabolic attack if not substituted.
Experimental Protocol: Selective Functionalization
Objective: Selective displacement of the C4-fluorine in 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone with a primary amine (e.g., cyclopropylamine).
Rationale: This protocol exploits the steric blocking of the C2 position in the target molecule to achieve high regioselectivity without requiring cryogenic conditions.
Materials
-
Substrate: 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (1.0 eq)
-
Nucleophile: Cyclopropylamine (1.2 eq)
-
Base:
(2.0 eq) - acts as an HF scavenger. -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Workflow Diagram
Caption: Workflow for selective C4-amination of the target acetophenone.
Step-by-Step Procedure
-
Preparation: Charge a reaction vessel with 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (10 mmol) and anhydrous MeCN (50 mL).
-
Base Addition: Add powdered
(20 mmol) in one portion. -
Nucleophile Addition: Cool the mixture to 0°C. Dropwise add cyclopropylamine (12 mmol).
-
Reaction: Allow to warm to room temperature. If conversion is slow (monitor by TLC/LCMS), heat to 60°C.
-
Note: The Target molecule is less reactive at C2 due to the 3-
group, so higher temperatures can be used to drive C4 substitution without risking significant C2 by-products, unlike Isomer B.
-
-
Work-up: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from hexane/IPA or purify via silica chromatography (0-20% EtOAc/Hexane).
References
-
PubChem. 1-[2,4-difluoro-3-(trifluoromethyl)phenyl]ethanone (Compound). National Library of Medicine. Available at: [Link]
-
Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature. (Contextual reference for SNAr mechanisms in polyfluoroarenes). Available at: [Link]
Sources
- 1. PubChemLite - 2',4'-difluoro-3'-(trifluoromethyl)acetophenone (C9H5F5O) [pubchemlite.lcsb.uni.lu]
- 2. 1202679-46-6 | 2',4'-Difluoro-3'-(trifluoromethyl)acetophenone - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. CAS 1288987-92-7 | 2817-3-61 | MDL MFCD27664904 | 2',4'-Difluoro-5'-(trifluoromethyl)acetophenone | SynQuest Laboratories [synquestlabs.com]
- 4. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating a Stability-Indicating HPLC Method for Purity Assessment of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
This guide provides an in-depth, experience-driven comparison of the essential validation protocols for a High-Performance Liquid Chromatography (HPLC) method designed to determine the purity of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). We will move beyond a simple checklist of validation parameters, focusing instead on the causal relationships between experimental choices and the establishment of a robust, self-validating analytical system. The methodologies described are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a globally recognized framework for analytical procedure validation.[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] For a purity assay, this means the method must be able to accurately and reliably quantify the main compound while separating it from any potential impurities, including process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this task due to its high resolution, sensitivity, and precision.[5][6]
Pillar 1: The Foundation - Method Development and System Suitability
Before validation can begin, a suitable HPLC method must be developed. Given the structure of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone—a fluorinated aromatic ketone—it is inherently hydrophobic. This characteristic makes Reverse Phase HPLC (RP-HPLC) the logical choice for separation.[7]
A hypothetical, yet typical, starting point for method development would be:
-
Column: A C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size) provides excellent hydrophobic retention.[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic solvent (e.g., Acetonitrile or Methanol) is chosen to ensure separation of the main peak from potential impurities with different polarities.[9]
-
Detection: The aromatic ring serves as a chromophore, making UV detection (e.g., at 254 nm) a suitable choice.
Once the method is developed, its daily performance is monitored using System Suitability Testing (SST) . SST is not part of the formal validation but is a critical prerequisite. It is an integrated part of any analytical procedure that demonstrates the analytical system is performing correctly at the time of analysis.[10][11][12] If SST criteria are not met, the run is considered invalid, preventing the generation of unreliable data.[13]
Protocol: System Suitability Testing
-
Prepare a standard solution of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone at the target concentration.
-
Inject the standard solution six consecutive times.
-
Calculate the key performance parameters based on the resulting chromatograms.
Table 1: Example System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry, ensuring good chromatographic performance and integration accuracy.[13] |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column in separating components. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% for 6 injections | Demonstrates the precision of the injector and the stability of the detector response.[13][14] |
| Relative Standard Deviation (RSD) of Retention Time | RSD ≤ 1.0% for 6 injections | Confirms the stability and precision of the pump's flow rate.[12] |
Pillar 2: The Core Validation Parameters - A Comparative Analysis
Validation is a formal process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[15] The following sections detail the experimental design and acceptance criteria for each key validation parameter as outlined by ICH Q2(R1).[1]
Specificity: The Cornerstone of a Purity Assay
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] For a purity method, this is arguably the most critical parameter. A powerful way to demonstrate specificity is through Forced Degradation (Stress Testing) studies.[9][17] These studies expose the drug substance to harsh conditions to intentionally generate degradation products, thereby proving the method can separate the main analyte from its potential degradants.[18]
Protocol: Forced Degradation Study
-
Prepare separate solutions of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.
-
Expose each solution to one of the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105°C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the unstressed sample, the stressed samples, and a blank (diluent only) using the HPLC method.
-
Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in each stressed chromatogram. This confirms that no degradant peaks are co-eluting.[19]
The goal is to achieve a meaningful level of degradation, typically between 5-20%, without completely destroying the molecule.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range. The Range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3][20]
Protocol: Linearity Study
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels. For a purity test, the range should typically span from the Limit of Quantitation (LOQ) to 120% or 150% of the target concentration.[3][4]
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis.
Table 2: Example Linearity and Range Data | Concentration (µg/mL) | Average Peak Area | | :--- | :--- | | 1.0 (LOQ) | 15,230 | | 50.0 | 755,100 | | 100.0 | 1,510,500 | | 120.0 | 1,812,000 | | 150.0 | 2,265,300 | | Parameter | Result | Acceptance Criterion | | Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 | | Validated Range | 1.0 - 150.0 µg/mL | Covers the expected working range. |
Accuracy
Accuracy measures the closeness of the test results to the true value.[16] It is typically determined by spiking a sample matrix with a known quantity of the analyte and calculating the percent recovery.[20]
Protocol: Accuracy Study
-
Prepare samples (e.g., a placebo or a known batch of the intermediate) spiked with the reference standard at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (for a total of 9 determinations).[4]
-
Analyze the samples and calculate the percent recovery for each.
Table 3: Example Accuracy Data | Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | | :--- | :--- | :--- | :--- | | 80% | 80.0 | 79.2 | 99.0% | | 100% | 100.0 | 101.1 | 101.1% | | 120% | 120.0 | 119.4 | 99.5% | | Parameter | Result | Acceptance Criterion | | Average % Recovery | 99.9% | Typically 98.0% - 102.0% for an assay. For impurities, a wider range of 80% to 120% may be acceptable.[16][21] |
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels:
-
Repeatability: Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[4]
Protocol: Precision Study
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the %RSD of the results.
-
Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system (if available), repeat the repeatability study. Compare the results from both studies.
Table 4: Example Precision Data
| Level | Analyst 1 / Day 1 (% Purity) | Analyst 2 / Day 2 (% Purity) |
|---|---|---|
| Sample 1 | 99.85 | 99.91 |
| Sample 2 | 99.92 | 99.80 |
| Sample 3 | 99.79 | 99.75 |
| Sample 4 | 99.88 | 99.95 |
| Sample 5 | 99.95 | 99.83 |
| Sample 6 | 99.81 | 99.88 |
| Parameter | Result | Acceptance Criterion |
| Repeatability (%RSD) | 0.06% | %RSD ≤ 2.0% |
| Intermediate Precision (%RSD) | 0.07% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
These are critical for a purity method, as they define the lower limits for reporting impurities. They are often determined based on the signal-to-noise ratio (S/N).
Protocol: LOD & LOQ Determination
-
Prepare a series of dilute solutions of the analyte.
-
Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
To confirm the LOQ, inject a solution at this concentration six times and ensure the %RSD for the peak area is acceptable (e.g., ≤ 10%).
Table 5: Example LOD & LOQ Data
| Parameter | Method | Result | Acceptance Criterion |
|---|---|---|---|
| LOD | S/N ≈ 3:1 | 0.3 µg/mL | Signal is distinguishable from noise. |
| LOQ | S/N ≈ 10:1 | 1.0 µg/mL | Precision (%RSD) at this level is acceptable (e.g., ≤ 10%). |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22] It provides an indication of its reliability during normal usage and is typically evaluated during the development phase.[23][24]
Protocol: Robustness Study
-
Identify critical method parameters that could potentially vary.
-
Deliberately vary these parameters, one at a time, from the nominal method conditions.
-
Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the final result.
Table 6: Example Robustness Study Design
| Parameter Varied | Nominal Value | Variation (+) | Variation (-) |
|---|---|---|---|
| Flow Rate | 1.0 mL/min | 1.1 mL/min | 0.9 mL/min |
| Column Temperature | 30°C | 35°C | 25°C |
| Mobile Phase % Organic | 50% | 52% | 48% |
| Detection Wavelength | 254 nm | 256 nm | 252 nm |
The results are considered robust if system suitability criteria are still met and the final purity result is not significantly affected by these minor changes.[25]
Pillar 3: Synthesizing the Data - A Self-Validating System
The true power of method validation lies not in executing individual tests but in understanding how they interlink to create a trustworthy, self-validating system.
This diagram illustrates that a well-developed method, verified daily by SST, undergoes rigorous testing of its core parameters. Linearity establishes the range over which accuracy and precision are tested. Specificity ensures that what is being measured is indeed the analyte of interest, giving meaning to the accuracy results. Robustness confirms that these performance characteristics will hold up during routine use. Together, they create a comprehensive data package demonstrating the method is fit for its purpose: to reliably determine the purity of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.
Conclusion
Validating an HPLC method for purity analysis is a systematic and evidence-based process that underpins the quality control of pharmaceutical intermediates. By adhering to the principles of the ICH Q2(R1) guideline, we move beyond procedural execution to a deeper understanding of a method's capabilities and limitations. Each parameter—from the foundational specificity established through forced degradation to the fine-tuning assessed in robustness studies—contributes to a holistic and self-validating system. This rigorous, comparative approach ensures that the analytical data generated is not only accurate and reliable but also defensible to regulatory agencies, ultimately safeguarding the quality of the final drug product.[17]
References
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- Source: assayprism.
- Title: Q2(R1)
- Title: ICH Q2(R1)
- Title: Why Is HPLC Ideal for Chemical Purity Testing?
- Title: Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine Source: Longdom Publishing URL
- Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: NIH URL
- Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Chromatography Online URL
- Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
- Title: 1-[4,5-Difluoro-2-(trifluoromethyl)
- Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL
- Title: Robustness Tests Source: Chromatography Online URL
- Title: Method development and validation of related substances in Pantoprazole Sodium by RP HPLC Source: JOCPR URL
- Title: Analytical Method Validation: Back to Basics, Part II Source: Chromatography Online URL
- Title: Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion Source: PMC - NIH URL
- Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL
- Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: ijarsct URL
- Title: 1-(4-(Trifluoromethoxy)phenyl)
- Title: Q2(R2)
- Title: Q 2 (R1)
- Title: What Is HPLC Method Robustness Assessment and Its Importance?
- Title: (PDF)
- Title: System suitability in HPLC Analysis Source: Pharmaceutical Updates URL
- Title: A ruggedness test model and its application for HPLC method validation Source: ResearchGate URL
- Title: A Study of Method Development, Validation and Forced Degradation for Quantification of Buprenorphine Hydrochloride in a Microemulsion Formulation Source: ResearchGate URL
- Title: WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)
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- Title: Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test Source: SciELO URL
- Title: Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa Source: The Pharma Innovation URL
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- Title: The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC)
- Title: The role of forced degradation studies in stability indicating HPLC method development Source: ResearchGate URL
- Title: Hplc method development and validation: an overview Source: SciSpace URL
- Title: Implementing Robustness Testing for HPLC Methods Source: Separation Science URL
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- Title: 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)
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A Senior Application Scientist's Guide to the Synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone: A Comparative Analysis of Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
The Synthetic Challenge: Strategic Introduction of the Acetyl Group
The primary challenge in the synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone lies in the regioselective introduction of an acetyl group onto the electron-deficient 1,3-difluoro-2-(trifluoromethyl)benzene ring. The cumulative electron-withdrawing effects of the two fluorine atoms and the potent trifluoromethyl group render the aromatic ring significantly deactivated towards traditional electrophilic aromatic substitution reactions.
Two primary strategies are considered for this transformation: the classical Friedel-Crafts acylation and a Grignard reagent-based approach. This guide will delve into a detailed, plausible protocol for the Friedel-Crafts route, benchmarked against a conceptual outline of the Grignard alternative.
Part 1: The Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, involving the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.
Proposed Synthetic Pathway via Friedel-Crafts Acylation
The logical and most direct route to the target molecule is the Friedel-Crafts acylation of 1,3-difluoro-2-(trifluoromethyl)benzene with an acetylating agent such as acetyl chloride.
Caption: Proposed Friedel-Crafts acylation route to the target molecule.
Detailed Experimental Protocol (Hypothetical, based on Analogue Synthesis)
This protocol is adapted from the established synthesis of 2,4-difluoroacetophenone from 1,3-difluorobenzene, a closely related transformation. The principles and reaction conditions are expected to be highly transferable.
Materials:
-
1,3-Difluoro-2-(trifluoromethyl)benzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Formation of the Acylium Ion: The mixture is cooled to 0 °C in an ice bath. Acetyl chloride (1.1 equivalents) is added dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C. The formation of the acylium ion complex with AlCl₃ is an exothermic process.
-
Addition of the Aromatic Substrate: A solution of 1,3-difluoro-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching the Reaction: The reaction mixture is cooled again to 0 °C and cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and quenches the reaction.
-
Workup and Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.
Causality and Experimental Choices
-
Inert Atmosphere: Anhydrous aluminum chloride is highly hygroscopic and reacts violently with water. An inert atmosphere prevents its deactivation and ensures the efficiency of the reaction.
-
Stoichiometry of AlCl₃: A stoichiometric amount of AlCl₃ is often required in Friedel-Crafts acylations because the Lewis acid complexes with the product ketone, rendering it inactive as a catalyst.[1]
-
Controlled Addition at Low Temperature: The initial reaction between acetyl chloride and aluminum chloride is exothermic. Slow, controlled addition at low temperatures prevents undesirable side reactions and ensures the stable formation of the reactive acylium ion.
-
Acidic Workup: The acidic workup is crucial for the hydrolysis of the aluminum chloride-ketone complex, liberating the desired product.
Part 2: The Grignard Reagent Alternative
An alternative synthetic strategy involves the use of a Grignard reagent, a powerful organometallic nucleophile. This approach reverses the polarity of the synthons, with the aromatic ring acting as the nucleophile.
Conceptual Synthetic Pathway via Grignard Reaction
This route would involve the formation of a Grignard reagent from a suitable halo-aromatic precursor, followed by its reaction with an acetylating agent.
Caption: Conceptual pathway for the Grignard-based synthesis.
Comparative Analysis: Friedel-Crafts vs. Grignard
| Feature | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Material | 1,3-Difluoro-2-(trifluoromethyl)benzene | 2-Halo-1,3-difluoro-6-(trifluoromethyl)benzene |
| Key Reagents | Acetyl chloride, AlCl₃ | Magnesium, Acetylating agent (e.g., Acetic Anhydride) |
| Reaction Conditions | Typically cryogenic to moderate temperatures | Requires strictly anhydrous conditions for Grignard formation |
| Advantages | Direct acylation of the aromatic ring. Well-established and widely applicable. | Excellent for forming C-C bonds with a high degree of control. Can be more regioselective if the halo-precursor is readily available. |
| Disadvantages | Requires a strong Lewis acid, which can be sensitive to moisture and functional groups. The aromatic ring is highly deactivated, potentially leading to low yields. | The Grignard reagent can be difficult to form with highly electron-deficient aromatic halides. The Grignard reagent is a strong base and nucleophile, limiting functional group tolerance. |
| Expected Yield | Likely moderate, given the deactivated substrate. | Potentially higher than Friedel-Crafts if the Grignard reagent can be formed efficiently. A 90% yield has been reported for the acylation of a similar trifluoromethylphenyl Grignard reagent.[2] |
Synthesis of the Key Starting Material: 1,3-Difluoro-2-(trifluoromethyl)benzene
A robust synthesis of the target molecule is contingent on the availability of the starting material, 1,3-difluoro-2-(trifluoromethyl)benzene. A plausible route to this compound is via a directed ortho-lithiation of 1,3-difluorobenzene, followed by reaction with an electrophilic trifluoromethylating agent.
Proposed Synthesis of 1,3-Difluoro-2-(trifluoromethyl)benzene
-
Directed Ortho-Lithiation: 1,3-Difluorobenzene can be selectively deprotonated at the 2-position by a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures. The two fluorine atoms cooperatively direct the lithiation to the position between them.
-
Trifluoromethylation: The resulting aryllithium species can then be quenched with an electrophilic trifluoromethylating reagent, such as S-(trifluoromethyl)diphenylsulfonium triflate or a Togni reagent, to introduce the CF₃ group.[3]
Conclusion
While a direct literature precedent for the synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone with a reported yield is elusive, a comprehensive analysis of related transformations allows for the construction of a highly plausible and detailed synthetic guide. The Friedel-Crafts acylation of 1,3-difluoro-2-(trifluoromethyl)benzene represents the most direct and logical approach. However, for substrates where the Friedel-Crafts reaction may be low-yielding due to severe deactivation, the Grignard-based alternative, though potentially more challenging in its initial steps, offers a viable and potentially higher-yielding alternative. The choice of synthetic route will ultimately depend on the availability and cost of the starting materials, the desired scale of the reaction, and the functional group tolerance required for a specific application. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently approach the synthesis of this important fluorinated building block.
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Organic Syntheses. 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Org. Synth. 2007, 84, 327. [Link]
-
Bryn Mawr College. Electrophilic Fluorination. [Link]
- European Patent Office. Process for the preparation of 2,4-difluoroacetophenone. EP0694519B1.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
Introduction: As a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is increasingly common in research and development laboratories. Its highly functionalized structure, featuring a trifluoromethyl group and multiple fluorine-carbon bonds, imparts unique chemical properties. However, these same characteristics necessitate a rigorous and informed approach to its disposal. The stability of the C-F bond, a hallmark of many per- and polyfluoroalkyl substances (PFAS) and related compounds, raises significant environmental concerns, demanding disposal methods that ensure complete destruction and prevent environmental release.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. Moving beyond a simple checklist, we will explore the scientific rationale behind each procedural step, empowering researchers to manage this chemical waste stream with confidence, expertise, and a commitment to environmental stewardship.
Section 1: Hazard Profile and Risk Assessment
A foundational principle of laboratory safety is that proper disposal begins with a thorough understanding of the substance's intrinsic hazards. The specific arrangement of electron-withdrawing groups on the phenyl ring of this ethanone derivative dictates its reactivity and toxicological profile.
Based on data from structurally similar compounds, the primary hazards are well-defined.[1][2][3] This substance is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4] Prudent practice also dictates treating it as potentially harmful if swallowed.[2][3]
Table 1: Chemical and Hazard Summary
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone | - |
| Molecular Formula | C₉H₅F₅O | - |
| GHS Hazard Classifications | Skin Corrosion/Irritation (Category 2) Serious Eye Damage/Irritation (Category 2A) Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) May be Harmful if Swallowed (Acute Toxicity, Oral - Category 4) | [1][2][3] |
| Key Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][4] |
Note: Hazard classification is based on available data for the specified compound and close structural analogs. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.
Section 2: Pre-Disposal Safety: Engineering Controls & PPE
The causality is direct: because the compound is a respiratory irritant and a skin/eye irritant, all handling and disposal preparations must occur within a controlled environment using appropriate barriers.[1][2] This follows the established hierarchy of controls to minimize potential exposure.
Caption: Standard workflow for laboratory chemical waste disposal.
Procedural Steps:
-
Waste Segregation and Collection:
-
Identify the Correct Waste Stream: Locate the designated "Halogenated Organic Waste" container in your laboratory. This is often a glass or high-density polyethylene (HDPE) container.
-
For Solid Waste (Pure Compound, Contaminated Weigh Boats, etc.): Carefully transfer the solid waste into the designated container, minimizing the creation of dust. [1][3] * For Liquid Waste (Solutions in Organic Solvents): Pour the liquid waste carefully into the designated "Halogenated Organic Liquid Waste" container.
-
For Contaminated Labware (Glassware, Syringes): Rinse grossly contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone) and dispose of the rinsate into the halogenated liquid waste container. The empty, rinsed glassware can then be managed according to your institution's procedures. [5] * Crucial Directive: Never allow this chemical or its solutions to enter a drain or be disposed of in regular trash. [1][3]
-
-
Proper Labeling:
-
Ensure the waste container is clearly and accurately labeled. The label must include:
-
The full chemical name: "1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone"
-
The words "Hazardous Waste"
-
An accurate list of all contents, including solvents.
-
The appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).
-
-
-
Temporary On-Site Storage:
-
Keep the waste container tightly closed when not in use. [4] * Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be equipped with secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
-
Final Disposal:
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 90 days), contact your organization's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
EHS personnel are trained to transport the waste to a central facility, from where it will be sent to a licensed and approved waste disposal plant. [4]
-
Section 4: Emergency Protocol: Spill Management
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
Caption: Decision-making flowchart for chemical spill response.
Spill Cleanup Procedure (Small, Contained Spills):
-
Ensure Safety: Ensure the fume hood is operational. Wear the full PPE detailed in Section 2.
-
Containment: If the substance is a solid, prevent it from becoming airborne. [1]If it is a liquid, cover it with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent. [2]3. Collection: Carefully sweep or scoop the absorbed material and spilled solid into a suitable, sealable container (e.g., a labeled plastic pail or glass jar). [1][3]4. Final Steps: Label the container as "Spill Debris containing 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone" and dispose of it through the EHS hazardous waste program.
For large spills, immediately evacuate the area and contact your institution's emergency response line or EHS department.
Section 5: The Scientific Basis for Disposal Mandates
The stringent protocols for this compound are rooted in the robust chemistry of its fluorinated structure.
-
The Challenge of the C-F Bond: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This stability makes the compound resistant to natural degradation, leading to environmental persistence—a characteristic of the broader class of PFAS, often called "forever chemicals". [6]* Why High-Temperature Incineration is Required: Standard waste treatment methods are ineffective. The recommended disposal method is high-temperature incineration at a permitted hazardous waste facility. [7]Temperatures typically exceeding 1,000°C are required to break the C-F bonds and completely mineralize the compound.
-
Managing Hazardous Byproducts: The combustion of halogenated compounds can produce acidic gases like hydrogen fluoride (HF). [8]Therefore, the incinerators used for this waste stream must be equipped with sophisticated flue gas cleaning systems, such as acid gas scrubbers, to neutralize these corrosive and toxic byproducts before they are released into the atmosphere. [8]* Regulatory Landscape: The U.S. Environmental Protection Agency (EPA) is actively developing regulations and guidance for PFAS and related fluorinated compounds due to their environmental and health implications. [9][10]Adhering to strict disposal protocols not only ensures current compliance but also aligns with the future direction of environmental regulation. Landfilling in a permitted hazardous waste landfill is another option, but it is generally considered a containment strategy rather than a destruction one. [7] By following these detailed procedures, you contribute to a safe laboratory environment and ensure that these powerful chemical tools are managed responsibly from acquisition to final disposition.
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- SAFETY D
- 1,2,2-Trifluoroethyl trifluoromethyl ether - Safety D
- SAFETY D
- Safety D
- 122023-29-4 - Safety D
- The decomposition of halogenated hydrocarbons by MSO. (2025-08-05).
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025-09-22). US EPA. Available at: [Link]
- Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation.
- Safety and handling of fluorin
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021-02-12). Beilstein Journals.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
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Toxic Substances Control Act Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances. (2021-06-28). Regulations.gov. Available at: [Link]
- Laboratory Liquid Waste Disposal Flow Chart. Environmental Safety Guidebook.
- Addition of Certain PFAS to the TRI by the National Defense Authoriz
-
Guidelines for Disposing of PFAs. (2023-12-27). MCF Environmental Services. Available at: [Link]
- (PDF) Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. (2022-04-12).
-
2024 Interim Guidance on the Destruction and Disposal of PFAS. (2024-04-02). EPA. Available at: [Link]
-
EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. (2024-04-09). EPA. Available at: [Link]
- Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones. (2014-07-08).
- Management of Solid Waste Containing Fluoride—A Review.
- 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone. BLDpharm.
- Safety Data Sheet.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The protocols outlined below are designed to be self-validating, grounded in established safety standards for handling fluorinated organic compounds.
Understanding the Hazard: A Structural Assessment
The high electronegativity of fluorine atoms can increase the compound's potential for skin absorption and can lead to the generation of hazardous combustion byproducts, such as gaseous hydrogen fluoride (HF), in the event of a fire[1][8]. Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.
Core Principles of Protection: A Multi-Layered Approach
A multi-layered PPE strategy is essential to mitigate the risks associated with handling 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
Caption: Hierarchy of controls for laboratory safety.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source.
-
Fume Hood: All handling of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood. This is critical to prevent inhalation of vapors or aerosols[3].
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions[9].
Administrative Controls: Safe Work Practices
Administrative controls are work policies and procedures that reduce or prevent exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this and similar fluorinated compounds.
-
Restricted Access: Limit access to areas where the compound is being used.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[2][3]. Do not eat, drink, or smoke in the laboratory[10].
Personal Protective Equipment (PPE): The Essential Barrier
When engineering and administrative controls are not sufficient to eliminate exposure, PPE is required. The following table summarizes the recommended PPE for handling 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.
| Body Part | Recommended PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face. Standard safety glasses are not sufficient[10][11][12]. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving is recommended to provide an extra layer of protection against potential tears or permeation[11]. Check the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body | Flame-Resistant Laboratory Coat and Chemical-Resistant Apron or Coveralls | A flame-resistant lab coat should be worn at all times[11]. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat[12][13]. |
| Respiratory | NIOSH-Approved Respirator with Organic Vapor Cartridges | A respirator may be necessary if there is a potential for inhalation exposure, especially during spill cleanup or if engineering controls are not adequate. A proper fit test is required before use[10]. |
| Feet | Closed-Toed, Chemical-Resistant Shoes and Shoe Covers | Protects feet from spills. Shoe covers provide an additional barrier and prevent the spread of contamination outside the laboratory[12][13]. |
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the critical steps for safely handling 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.
Caption: Step-by-step workflow for handling the compound.
Step 1: Preparation
-
Don Appropriate PPE: Before entering the designated work area, put on all required PPE as outlined in the table above.
-
Verify Fume Hood Operation: Ensure the fume hood is functioning correctly and the sash is at the appropriate height.
-
Assemble All Necessary Equipment: Have all glassware, reagents, and waste containers ready within the fume hood to minimize movement in and out of the containment area.
Step 2: Handling
-
Weighing and Transferring: Carefully weigh and transfer the compound within the fume hood. Use a spatula and weighing paper, or a contained transfer system for larger quantities. Avoid creating dust.
-
Performing the Reaction: Conduct all reactions within the fume hood. Ensure all containers are clearly labeled[11].
Step 3: Post-Handling
-
Decontaminate Work Area: Wipe down all surfaces in the fume hood with an appropriate solvent and cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash Hands: Wash hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Contaminated solid waste, including gloves, weighing paper, and paper towels, should be placed in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused compound and reaction mixtures should be collected in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible wastes[14].
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[3][15]. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Be Prepared
In the event of an emergency, follow these procedures and any additional protocols established by your institution.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[2][9][16]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2][9][16]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2][4][16]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4][16]. |
| Spill | Evacuate the immediate area. If safe to do so, contain the spill with an inert absorbent material. Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's EHS office. |
By adhering to these comprehensive guidelines, you can ensure a safe and productive research environment when working with 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Indanone, 99+%. Retrieved from [Link]
-
International Enviroguard. (2022). PFAS Safety: PPE and Mitigation Efforts. Retrieved from [Link]
-
Daikin Chemicals. (2023). Safety data sheet. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
-
Last Call Foundation. (n.d.). PFAS-Free PPE: Freedom to Choose. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2014). Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones. Retrieved from [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
